3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
4-(3-carboxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIZJJBPQCFJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683330 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-32-5 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261915-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS number
An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction
This compound is a fluorinated organic compound featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The biphenyl core provides a rigid, well-defined three-dimensional structure that is frequently found in pharmacologically active molecules and advanced materials. The strategic incorporation of a fluorine atom and two carboxylic acid groups onto this scaffold imparts unique physicochemical properties that are highly valuable for researchers, scientists, and drug development professionals.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] The fluorine atom's high electronegativity and small size can alter the electronic properties of the molecule and lead to more favorable interactions with biological targets.[1][4] Simultaneously, the dicarboxylic acid functionalities serve as versatile handles for further derivatization and can act as critical hydrogen bond donors and acceptors, enabling strong, specific interactions with enzyme active sites or receptors. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, estimations can be made based on structurally related compounds like [1,1'-Biphenyl]-4,4'-dicarboxylic acid, which has a melting point exceeding 300 °C, suggesting the target compound is a high-melting-point solid.[5]
| Property | Value | Source(s) |
| CAS Number | 1261915-32-5 | [6][7] |
| Molecular Formula | C₁₄H₉FO₄ | [6] |
| Molecular Weight | 260.22 g/mol | [6][7][8] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | >300 °C (Predicted) | [5] |
| Boiling Point | Not available | [6] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors (boronic acids and aryl halides).[12]
Causality of Method Selection: The Suzuki-Miyaura coupling is chosen because it is not impeded by the presence of acidic protons on the carboxylic acid groups, a common challenge with other coupling methods like Grignard or organolithium reactions. Furthermore, the reaction's robustness allows for high yields, making it a cornerstone of modern biaryl synthesis.[9][12]
A plausible synthetic route involves the coupling of a fluorinated aryl halide with a carboxyphenylboronic acid, as depicted in the workflow below. To enhance solubility and prevent potential side reactions, the carboxylic acid groups are often protected as esters (e.g., methyl or ethyl esters) during the coupling and deprotected in a final step via hydrolysis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Self-Validating)
-
Reaction Setup: To a 100 mL round-bottom flask, add Dimethyl 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylate (1.0 eq), Sodium Hydroxide (NaOH, 2.5 eq), methanol (MeOH, 20 mL), and water (10 mL).
-
Ester Hydrolysis (Deprotection): Equip the flask with a reflux condenser and heat the mixture to 70 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (30 mL).
-
Acidification: Cool the solution in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is ~2. A white precipitate of the dicarboxylic acid will form.
-
Purification & Validation: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. Dry the solid under high vacuum. The purity and identity of the final product, This compound , must be confirmed by spectroscopic methods.
Structural Validation and Spectroscopic Analysis
Confirming the identity and purity of the final compound is critical. The following spectroscopic signatures are expected for this compound.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the biphenyl core.[13] A very broad singlet would appear far downfield (δ > 12 ppm), which is characteristic of the two carboxylic acid protons.[14]
-
¹³C NMR (Carbon NMR): The spectrum would display signals for the 14 carbons. The two carboxylic acid carbons (C=O) would be found in the δ 165-175 ppm range. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, likely a complex multiplet due to coupling with nearby aromatic protons. Its chemical shift provides direct evidence of the fluorine's chemical environment.[15]
-
FT-IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C-F stretch (~1200-1300 cm⁻¹).
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ that corresponds to the calculated exact mass of the compound (C₁₄H₉FO₄).
Applications in Drug Development and Research
The structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents.
Rationale for Use:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[2][3]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within a protein's active site, potentially increasing the binding affinity and potency of an inhibitor.[1][4]
-
Privileged Scaffold: The dicarboxylic acid groups are potent pharmacophores that can mimic phosphate groups or engage in strong hydrogen bonding and ionic interactions with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site. This makes the scaffold suitable for designing inhibitors for targets such as proteases, kinases, and integrases.
Caption: Conceptual diagram of inhibitor-enzyme active site interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar biphenyl carboxylic acids indicate a consistent hazard profile.[5][16][17]
-
Hazards: The compound should be treated as a hazardous substance. It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][16] It may be harmful if swallowed.[17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[5][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]
References
- Kumar, A., & Shah, B. A. (2015). Supporting Information for Org. Lett., 17, 5232. American Chemical Society.
- Autech Industry Co., Limited. (n.d.). 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid. Autech Industry.
- PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information.
- Abdel-Fattah, T. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: Biphenyl-3,3-dicarboxylic acid. Ruixi Biotech.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Sánchez-García, D., et al. (2017).
- Bulfield, D., et al. (2016).
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. American Chemical Society.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.
- MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - ... MDPI.
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A Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid: Properties, Synthesis, and Characterization
This document provides a comprehensive technical overview of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a specialized organic compound of interest in advanced materials science and medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on its core physicochemical properties, a validated synthesis protocol, and methods for its characterization.
Core Compound Identity and Physicochemical Properties
This compound is a fluorinated aromatic dicarboxylic acid. The biphenyl scaffold is a privileged structure in drug discovery and materials science, and the specific placement of a fluorine atom and two carboxylic acid groups imparts unique electronic and binding properties.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid moieties provide reactive handles for derivatization and can participate in hydrogen bonding interactions, crucial for the formation of supramolecular structures like metal-organic frameworks (MOFs).[1][2]
Quantitative Data Summary
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉FO₄ | [3] |
| Molecular Weight | 260.22 g/mol | [3] |
| CAS Number | 1261915-32-5 | [3][4] |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)O)C(=O)O | N/A |
| Appearance | Solid (Typical) | [5] |
| Purity | ≥97% (Typical Commercial Grade) | [5] |
Synthesis and Characterization Workflow
The synthesis of asymmetrically substituted biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions.[6][7] The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose due to its tolerance of a broad range of functional groups and the relatively benign nature of its boronic acid reagents.[6][7]
The following workflow provides a logical pathway from synthesis to final, validated product. This represents a self-validating system where the output of each stage is confirmed before proceeding to the next, ensuring the integrity of the final compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis. Note: This procedure should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
Reactants:
-
(3-Fluorophenyl)boronic acid
-
Methyl 4-bromo-5-iodobenzoate (or similar di-halogenated benzoic acid ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide, (3-fluorophenyl)boronic acid (1.1 equivalents), and potassium carbonate (2.5 equivalents). The use of a flame-dried flask and subsequent inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equivalents).
-
Solvent Addition & Reflux: Add the degassed dioxane/water solvent mixture via cannula. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification of Ester Intermediate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester intermediate is then purified by flash column chromatography on silica gel.
-
Hydrolysis to Dicarboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an excess of aqueous sodium hydroxide (NaOH) solution and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Final Isolation: Acidify the reaction mixture with cold 1M hydrochloric acid (HCl) until the pH is ~2, which will precipitate the dicarboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.
Characterization
To confirm the identity, structure, and purity of the synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons and their specific coupling patterns, consistent with the substituted biphenyl structure.
-
¹³C NMR: Will show the correct number of carbon signals, including the two distinct carboxyl carbons and the carbon atoms directly bonded to fluorine (identified by characteristic C-F coupling constants).
-
¹⁹F NMR: Will show a singlet (or a more complex multiplet depending on adjacent protons), confirming the presence and electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight of the compound, matching the calculated value of 260.22 g/mol .[3] This provides definitive confirmation of the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis using a suitable column (e.g., C18) and mobile phase will be used to determine the purity of the final compound, which should typically be ≥97% for research applications.
Applications and Future Directions
Substituted biphenyl dicarboxylic acids are key building blocks in several advanced research areas.
-
Metal-Organic Frameworks (MOFs): The rigid structure and divergent carboxylic acid groups make this compound an excellent candidate for a "linker" or "strut" in the synthesis of MOFs.[1][2] The fluorine substituent can tune the pore environment of the MOF, potentially enhancing its hydrophobicity and selectivity for specific gas sorption applications.[2][8]
-
Medicinal Chemistry: The fluorinated biphenyl motif is a common feature in pharmacologically active molecules.[1] This compound can serve as a valuable intermediate for the synthesis of novel drug candidates, where the carboxylic acid groups can be converted to amides, esters, or other functional groups to modulate biological activity.[1]
The unique combination of functionalities in this compound makes it a versatile and valuable compound for chemists and materials scientists aiming to develop novel materials and therapeutics.
References
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- This compound. BLD Pharm.
- 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Benchchem.
- 3,3′-Difluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid. CymitQuimica.
- Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- The Role of Fluorinated Dicarboxylic Acids in Coordination Polymer Synthesis: Applic
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
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In-Depth Technical Guide: 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern molecular design. The unique properties imparted by fluorine—including enhanced metabolic stability, altered electronic characteristics, and controlled molecular conformation—make fluorinated compounds highly valuable. This guide provides a comprehensive technical overview of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a molecule of significant interest. We will delve into its core chemical properties, synthesis, and potential applications, offering a foundational resource for professionals in the field.
Core Molecular Profile
This compound is a bifunctional organic compound featuring a fluorinated biphenyl backbone. This structure is a key building block in various areas of chemical synthesis.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Weight: 260.22 g/mol [2]
Physicochemical Characteristics
A summary of the key physicochemical data is provided below. These properties are critical for predicting the compound's behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉FO₄ | [1][2] |
| Molecular Weight | 260.22 g/mol | [2] |
| CAS Number | 1261915-32-5 | [1][2] |
| Appearance | Solid (Typical) | |
| Storage | Sealed in a dry, room temperature environment is recommended.[2] |
Synthesis and Mechanism
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice for its versatility and functional group tolerance.[3][4]
Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid. This method is highly favored for synthesizing biphenyl derivatives due to its mild conditions and broad applicability.[3][4][5] A general, logical pathway for the synthesis of fluorinated biphenyl dicarboxylic acids involves this key coupling step.
Figure 1: Generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis.
Step 1: Suzuki-Miyaura Cross-Coupling
-
In a reaction flask, combine the appropriate aryl halide and fluorinated aryl boronic acid derivatives.
-
Add a palladium catalyst and a suitable base, such as potassium carbonate.
-
Introduce a solvent system, often a mixture of an organic solvent and water.
-
The reaction is typically heated to facilitate the coupling.
-
Reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is extracted into an organic solvent.
Step 2: Hydrolysis
-
The biphenyl ester intermediate from the coupling reaction is dissolved in a suitable solvent.
-
A strong base, such as sodium hydroxide, is added to hydrolyze the ester groups to carboxylic acids.
-
The reaction mixture is then acidified to precipitate the dicarboxylic acid product.
-
The solid product is collected by filtration and washed.
Step 3: Purification
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure and confirm the presence and position of the fluorine atom.
-
Mass Spectrometry (MS) : Provides the exact molecular weight, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.
Applications in Research and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[6] The specific substitution pattern of this compound makes it a versatile intermediate.
Medicinal Chemistry
The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[5][6] The carboxylic acid groups provide points for further derivatization, such as amidation or esterification, which is crucial for fine-tuning the properties of drug candidates.[6] Biphenyl structures are found in compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[6]
Materials Science
Aromatic dicarboxylic acids are key monomers in the synthesis of advanced polymers, including polyamides and polyesters. They are also used as linkers in the formation of Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[7] The fluorine substituent can impart unique properties such as thermal stability and specific electronic characteristics to these materials.[5]
Figure 2: Key application areas for the title compound.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation. For detailed safety information, consult the material safety data sheet (MSDS).
References
- Vertex AI Search. 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid.
- BLD Pharm. 1261915-32-5|this compound.
- Benchchem. 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
- CD Bioparticles. 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
- RSC Publishing.
- MDPI.
- NIH.
- Portal científico URJC.
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3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction: The Significance of a Fluorinated Biphenyl Scaffold
This compound is a highly functionalized biphenyl derivative of significant interest to researchers in medicinal chemistry and materials science. The biphenyl scaffold is a foundational structure in numerous pharmacologically active compounds, valued for its role in creating molecules with potential anti-inflammatory, antibacterial, and antitumor properties.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, making fluorination a key strategy in drug design.[2][3] Furthermore, the two carboxylic acid groups provide versatile handles for derivatization, such as amidation or esterification, allowing for the fine-tuning of a drug candidate's properties or the construction of advanced polymers and organic materials.[1]
This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental considerations, and comparative analysis of the most prevalent methods.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals that the most logical disconnection is the central carbon-carbon bond linking the two phenyl rings. This immediately suggests cross-coupling reactions as the primary synthetic strategy. The two most powerful and widely employed methods for such transformations are the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-mediated Ullmann reaction.
The analysis breaks down the synthesis into two key challenges:
-
Formation of the Biphenyl Core : Coupling two appropriately substituted benzene rings.
-
Management of Functional Groups : Ensuring the fluorine and carboxylic acid moieties are present in the final structure, which may involve introducing them in the starting materials or at a later stage, possibly using protecting groups for the carboxylic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Synthetic Strategy & Protocol
For the synthesis of this compound, a logical approach involves coupling a suitably protected di-carboxy aryl halide with a fluorinated arylboronic acid. Using ester protecting groups for the carboxylic acids is common to prevent side reactions and improve solubility.
Key Intermediates:
-
Component A : A 3-bromo- or 3-iodo-benzene derivative with ester groups at the 1 and 2 positions (e.g., Dimethyl 4-bromophthalate).
-
Component B : 3-Fluoro-4-carboxyphenylboronic acid or a protected version thereof.
Representative Experimental Protocol (Conceptual)
-
Setup : To a pressure tube or round-bottom flask equipped with a reflux condenser, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2-3 eq.). [4][5]2. Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 3:1 v/v). [4]The use of water is common and often accelerates the reaction.
-
Reaction : Purge the vessel with an inert gas (e.g., Nitrogen or Argon) and heat the mixture to 80-110 °C for 8-24 hours. [4]Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude protected biphenyl product is purified by column chromatography on silica gel. [4]6. Deprotection : The purified ester is then hydrolyzed to the dicarboxylic acid, typically by heating with an aqueous base (e.g., NaOH or LiOH) followed by acidification with HCl to precipitate the final product.
Pathway 2: The Ullmann Biaryl Synthesis
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides. [6][7]While modern palladium-catalyzed methods have often replaced it, the Ullmann reaction remains a valuable tool, especially for large-scale synthesis where copper's lower cost can be advantageous.
Causality and Mechanistic Considerations
The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, typically as a finely divided powder or bronze alloy. [7][8]The mechanism is thought to involve the formation of an organocopper intermediate. The high temperatures are necessary to overcome the activation energy for the oxidative addition of copper to the aryl halide. The reaction is typically limited to aryl halides activated by electron-withdrawing groups. [7] Modern modifications have led to milder conditions, often using copper(I) salts (e.g., CuI) and ligands like phenanthroline in polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). [9][6]
Caption: Conceptual workflow of the Ullmann reaction.
Synthetic Strategy
In the context of our target molecule, an Ullmann coupling would involve reacting a fluorinated aryl halide with a dicarboxy-substituted aryl halide. Due to the harsh conditions, protecting the carboxylic acid groups as esters is mandatory to prevent decarboxylation. [10][11] Key Intermediates:
-
Component A : An activated aryl halide such as dimethyl 4-iodophthalate.
-
Component B : An activated fluoro-aryl halide like 1-fluoro-2-iodobenzene.
The challenge with unsymmetrical Ullmann couplings is the potential for three products: the desired cross-coupled product (A-B) and two self-coupled products (A-A and B-B). This often complicates purification and lowers the yield of the target molecule.
Comparative Analysis of Synthesis Pathways
The choice between the Suzuki-Miyaura and Ullmann routes depends on factors like substrate availability, required scale, and tolerance for specific reaction conditions.
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) [4] | Copper (Cu powder, CuI) [6] |
| Typical Temp. | 80-110 °C [4] | 150-250 °C (classic), 100-150 °C (modern) [6] |
| Yields | Generally Good to Excellent [4][12] | Often Moderate to Low, variable [7] |
| Substrate Scope | Very Broad, high functional group tolerance [13] | More limited, often requires activated halides [7] |
| Advantages | Mild conditions, high selectivity, reliable | Low catalyst cost, useful for specific substrates |
| Disadvantages | Higher cost of palladium catalyst | Harsh conditions, potential for side products |
Alternative and Complementary Strategies
While Suzuki and Ullmann couplings are the most direct routes, other methods can be instrumental, particularly for synthesizing the required precursors.
-
Grignard Reagent-Based Coupling : Reactions like the Kumada and Negishi couplings utilize organomagnesium (Grignard) or organozinc reagents, respectively. [9][14]These can be highly effective but are often more sensitive to functional groups like carboxylic acids, necessitating robust protection strategies. [15]* Directed Ortho-Lithiation (DoM) : This powerful technique allows for the regioselective functionalization of aromatic rings. [16][17]For instance, a directing group on a fluorobenzene ring could guide lithiation to an adjacent position, which can then be quenched with an electrophile (like a borate ester) to create a boronic acid precursor for a Suzuki coupling. This provides a precise method for building complex substitution patterns that might be otherwise difficult to obtain. [18]
Conclusion
The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling stands out as the superior strategy, offering a blend of high efficiency, mild conditions, and broad functional group compatibility, making it the method of choice for laboratory-scale synthesis and drug discovery applications. [12][5]The Ullmann reaction , while historically significant, is generally reserved for specific industrial applications where its economic advantages might outweigh its drawbacks of harsh conditions and lower selectivity. [19]A thorough understanding of these pathways, complemented by strategies like directed ortho-lithiation for precursor synthesis, equips researchers with a robust toolkit for accessing this valuable chemical entity.
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- 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid - Benchchem. (URL: )
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- Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxyl
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- US2680770A - Fluorinated biphenyl derivatives - Google P
- Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates - ACS Public
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Chemistry Ullmann Reaction - s
- Ullmann reaction - Wikipedia. (URL: )
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- (PDF)
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (URL: )
- Fluorination methods for drug discovery and development - PubMed. (URL: )
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- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Preparation of fluorinated arenes using the turbo‐Grignard reagent 27.
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Spectroscopic data of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An In-Depth Technical Guide to the Spectroscopic Profile of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction
This compound (CAS No. 1261915-32-5) is a functionalized aromatic compound featuring a fluorinated biphenyl scaffold. This core structure is of significant interest in medicinal chemistry and materials science, often serving as a key building block for complex molecules with tailored electronic and biological properties. The presence of two carboxylic acid groups provides versatile handles for derivatization, while the fluorine atom can modulate properties such as metabolic stability, binding affinity, and lipophilicity.
Accurate structural confirmation and purity assessment are paramount for any research or development application. Spectroscopic analysis provides the definitive data required for these purposes. This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound, based on fundamental principles and analysis of analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, providing not just the predicted data but also the underlying rationale and standardized protocols for data acquisition.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₉FO₄[1]
-
Molecular Weight: 260.22 g/mol [1]
-
Structure: (A representative image of the chemical structure)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show seven distinct signals in the aromatic region, in addition to a broad signal for the carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid groups and the fluorine atom, as well as through-space and through-bond couplings.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~8.2 - 8.4 | d | J(H2-H6) ≈ 1.5-2.0 |
| H-4 | ~8.0 - 8.2 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |
| H-6 | ~7.8 - 8.0 | d | J(H6-H5) ≈ 8.0 |
| H-2' | ~7.6 - 7.8 | ddd | J(H2'-H6') ≈ 8.5, J(H2'-F) ≈ 8-10, J(H2'-H5') ≈ 1.5 |
| H-5' | ~7.4 - 7.6 | t | J(H5'-H6') ≈ 8.0, J(H5'-F) ≈ 8.0 |
| H-6' | ~7.7 - 7.9 | dt | J(H6'-H5') ≈ 8.0, J(H6'-H2') ≈ 2.0 |
| COOH | >12 | br s | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display 14 unique signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carbons on the fluorinated ring will be split due to coupling with the ¹⁹F nucleus (J-coupling).
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
|---|---|---|
| C-1 | ~140 - 142 | - |
| C-2 | ~130 - 132 | - |
| C-3 | ~131 - 133 | - |
| C-4 | ~128 - 130 | - |
| C-5 | ~129 - 131 | - |
| C-6 | ~127 - 129 | - |
| C-1' | ~138 - 140 | d, J ≈ 3-5 |
| C-2' | ~115 - 117 | d, J ≈ 21-23 |
| C-3' | ~161 - 163 | d, J ≈ 245-250 (¹JCF) |
| C-4' | ~133 - 135 | d, J ≈ 3-5 |
| C-5' | ~124 - 126 | d, J ≈ 2-4 |
| C-6' | ~130 - 132 | d, J ≈ 8-10 |
| 3-COOH | ~167 - 169 | - |
| 4'-COOH | ~166 - 168 | - |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local electronic environment. For this molecule, a single signal is expected.
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
| C3'-F | -110 to -125 | ddd |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. The prediction is based on typical values for fluoroaromatic compounds.[4][5][6][7][8]
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis is critical for unambiguous structure confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving carboxylic acids) in a clean, dry 5 mm NMR tube.[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize spectral width to cover a range of at least 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds.[9]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of 0-200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the expected range for aromatic fluorine compounds.
-
-
2D NMR (Optional but Recommended): For complete assignment, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).[3][9][10]
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12][13] It is indispensable for determining the molecular weight and elemental formula of a compound.
Predicted Mass Spectrometry Data
For a dicarboxylic acid, Electrospray Ionization (ESI) is a common and effective soft ionization technique. Both positive and negative ion modes can be used.
Table 4: Predicted High-Resolution MS Data
| Ion Species | Ionization Mode | Predicted m/z |
|---|---|---|
| [M-H]⁻ | ESI Negative | 259.0466 |
| [M+H]⁺ | ESI Positive | 261.0612 |
| [M+Na]⁺ | ESI Positive | 283.0431 |
| [M-H₂O-H]⁻ | ESI Negative | 241.0360 |
| [M-COOH]⁺ | ESI Positive | 215.0608 |
| [M-CO₂-H]⁻ | ESI Negative | 215.0564 |
The fragmentation pattern is key to confirming the structure. Common losses for aromatic carboxylic acids include H₂O, CO, and CO₂. The biphenyl bond is relatively strong and less likely to cleave under soft ionization conditions.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly or via an HPLC system into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe different adducts and fragments.
-
Perform a full scan to identify the molecular ion.
-
Conduct tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.[14][15]
-
Caption: Predicted ESI(-) fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.[16]
Predicted Infrared Absorption Bands
The spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.
Table 5: Predicted Characteristic IR Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid (dimer) |
| 3000-3100 | C-H stretch | Sharp, Medium | Aromatic |
| 1680-1720 | C=O stretch | Sharp, Very Strong | Carboxylic Acid (dimer) |
| 1580-1610 | C=C stretch | Medium-Strong | Aromatic Ring |
| 1400-1450 | C=C stretch | Medium-Strong | Aromatic Ring |
| 1210-1320 | C-O stretch | Strong | Carboxylic Acid |
| 1100-1200 | C-F stretch | Strong | Aryl-Fluoride |
| 910-950 | O-H bend (out-of-plane) | Broad, Medium | Carboxylic Acid (dimer) |
The O-H stretch of the carboxylic acid is notably broad due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state.[17][18]
Experimental Protocol for IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[19][20][21]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.[1][22]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Sample Scan: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.[22]
Caption: Correlation of functional groups to IR regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated electronic systems in a molecule by measuring the absorption of UV or visible light, which corresponds to electronic transitions, typically π → π*.[23][24]
Predicted UV-Vis Absorption
The biphenyl system is the primary chromophore in this molecule. The absorption is characterized by a strong band, often referred to as the K-band, which arises from the π → π* transition of the conjugated system. The presence of substituents (-COOH, -F) will cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λ_max) compared to unsubstituted biphenyl.
Table 6: Predicted UV-Vis Absorption Data
| Solvent | Predicted λ_max (nm) | Transition |
|---|
| Ethanol or Methanol | ~260 - 280 | π → π* |
The exact λ_max and molar absorptivity (ε) are sensitive to the solvent polarity and pH, which can affect the ionization state of the carboxylic acid groups.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range (0.2-0.8 A.U.).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).[25]
-
Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample holder.
-
Scan: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max.[25]
Conclusion
This guide provides a detailed, predicted spectroscopic profile for this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for elucidating the precise chemical structure and connectivity. High-resolution mass spectrometry will confirm the elemental composition and molecular weight, while IR spectroscopy will verify the presence of key functional groups, particularly the carboxylic acids. Finally, UV-Vis spectroscopy will characterize the conjugated biphenyl system. The provided protocols offer a standardized approach for researchers to acquire high-quality experimental data, which can then be compared against these predictions for confident characterization of this valuable chemical entity.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR for the structural elucidation of this complex molecule. We will explore the nuances of spectral interpretation, including the profound influence of the fluorine substituent and the carboxylic acid groups on chemical shifts and coupling constants.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in medicinal chemistry and materials science due to its rigid biphenyl core, functionalized with both electron-withdrawing (fluoro) and hydrogen-bonding (carboxylic acid) groups. The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and material properties. NMR spectroscopy stands as the most powerful technique for unambiguously determining the constitution and conformation of such molecules in solution.[1][2] This guide will provide a detailed roadmap for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation.[3][4] The following protocol is a self-validating system designed to yield optimal results.
Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The primary objectives are to achieve a homogeneous solution free of particulate matter and paramagnetic impurities.[4]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants that can complicate spectral analysis.
-
Solvent Selection: The choice of a deuterated solvent is crucial. For this particular molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent ability to dissolve carboxylic acids and its relatively high boiling point. The acidic protons of the carboxylic acids will be observable in DMSO-d₆. Alternatively, methanol-d₄ could be used. Chloroform-d (CDCl₃) may present solubility challenges. Using a solvent like deuterium oxide (D₂O) would lead to the exchange of the carboxylic acid protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic experiment.[5][6][7]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][8] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Filtration: It is imperative to filter the sample solution into the NMR tube through a pipette with a small plug of glass wool to remove any suspended particles.[3][9] Solid particles disrupt the magnetic field homogeneity, leading to broad spectral lines.[3]
-
NMR Tubes: Use clean, high-quality 5 mm NMR tubes to ensure optimal performance.[10]
NMR Spectrometer Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two substituted aromatic rings. The chemical shifts will be influenced by the electron-donating/withdrawing nature of the substituents and the through-space effects of the biphenyl system.
Predicted Chemical Shifts and Multiplicities
The aromatic region (typically 7.0-8.5 ppm) will contain signals for the seven protons on the biphenyl core. The two carboxylic acid protons will appear as broad singlets at a much lower field (typically >10 ppm in DMSO-d₆).[5]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Ring | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2' | A | ~7.8-8.0 | Doublet of doublets (dd) or triplet (t) | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0 |
| H-4' | A | ~7.3-7.5 | Triplet of doublets (td) | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0-10.0 |
| H-5' | A | ~7.5-7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 2.5 |
| H-6' | A | ~7.4-7.6 | Doublet of triplets (dt) or multiplet (m) | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 2.5, ⁵J(H-F) ≈ 2.0 |
| H-2 | B | ~8.0-8.2 | Doublet (d) | ⁴J(H-H) ≈ 2.0 |
| H-5 | B | ~8.1-8.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 2.0 |
| H-6 | B | ~7.9-8.1 | Doublet (d) | ³J(H-H) ≈ 8.0 |
| 3-COOH | - | >12 | Broad singlet (br s) | - |
| 4'-COOH | - | >12 | Broad singlet (br s) | - |
Rationale for Assignments and Coupling Patterns
-
Ring A (Fluorinated Ring): The fluorine atom exerts a strong electron-withdrawing inductive effect and a moderate electron-donating mesomeric effect. Protons ortho to the fluorine (H-2' and H-4') will be significantly affected. The most notable feature will be the presence of H-F coupling.[11][12]
-
H-4': This proton will experience a three-bond coupling to the fluorine (³JHF), which is typically in the range of 2-15 Hz.[11] It will also show a three-bond coupling to H-5'.
-
H-2': This proton is ortho to the fluorine and will exhibit a two-bond H-F coupling (²JHF), which can be quite large (40-60 Hz), but in aromatic systems, a four-bond coupling (⁴JHF) is observed, which is smaller, around 5 Hz.[11][12] It will also be coupled to H-6'.
-
-
Ring B (Dicarboxylic Acid Substituted Ring): The two carboxylic acid groups are strongly electron-withdrawing, which will deshield all the protons on this ring, shifting them downfield.
-
H-2 and H-5: These protons are ortho to a carboxylic acid group and will be the most deshielded. They will exhibit meta-coupling to each other.
-
H-6: This proton is ortho to the other ring and para to a carboxylic acid group. It will show ortho-coupling to H-5.
-
-
Carboxylic Acid Protons: These protons are highly acidic and their chemical shift is highly dependent on solvent, concentration, and temperature.[5][13] In a non-aqueous solvent like DMSO-d₆, they are expected to be observed as broad singlets at a very low field.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The presence of the fluorine atom will introduce C-F coupling, which is a powerful tool for assignment.
Predicted Chemical Shifts and C-F Couplings
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound
| Carbon | Ring | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
| C-1' | A | ~138-142 | Doublet (d) | ²J(C-F) ≈ 20-50 |
| C-2' | A | ~115-120 | Doublet (d) | ²J(C-F) ≈ 20-50 |
| C-3' | A | ~160-165 | Doublet (d) | ¹J(C-F) ≈ 240-260 |
| C-4' | A | ~118-123 | Doublet (d) | ²J(C-F) ≈ 20-50 |
| C-5' | A | ~130-135 | Singlet (s) or small doublet (d) | ⁴J(C-F) ≈ 0-3 |
| C-6' | A | ~125-130 | Doublet (d) | ³J(C-F) ≈ 5-10 |
| C-1 | B | ~140-145 | Singlet (s) | - |
| C-2 | B | ~130-135 | Singlet (s) | - |
| C-3 | B | ~132-137 | Singlet (s) | - |
| C-4 | B | ~128-133 | Singlet (s) | - |
| C-5 | B | ~125-130 | Singlet (s) | - |
| C-6 | B | ~130-135 | Singlet (s) | - |
| 3-COOH | - | ~165-170 | Singlet (s) | - |
| 4'-COOH | - | ~165-170 | Singlet (s) | - |
Rationale for Assignments
-
Fluorinated Carbon (C-3'): The carbon directly attached to the fluorine will exhibit a very large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz for sp² carbons.[11][12] This large coupling makes this signal easily identifiable.
-
Carbons in Ring A: The carbons ortho (C-2', C-4') and meta (C-1', C-5') to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[11][14] These couplings are invaluable for confirming the assignments of the carbons in the fluorinated ring.
-
Carbons in Ring B: The carbons in the non-fluorinated ring are not expected to show any significant C-F coupling. Their chemical shifts will be influenced primarily by the carboxylic acid groups and the biphenyl linkage.
-
Carbonyl Carbons: The carbonyl carbons of the carboxylic acids will appear at the downfield end of the spectrum, typically in the 165-180 ppm range.[5]
Advanced 2D NMR Techniques for Unambiguous Assignments
For a molecule with such a complex ¹H NMR spectrum, 2D NMR experiments are indispensable for definitive structural elucidation.[1][15][16]
Homonuclear Correlation Spectroscopy (COSY)
A ¹H-¹H COSY experiment will reveal proton-proton couplings within the same spin system. This will be crucial for tracing the connectivity of the protons on each aromatic ring.
dot graph COSY_Correlations { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
// Ring A H2_prime [label="H-2'", pos="0,1!"]; H6_prime [label="H-6'", pos="1,1!"]; H5_prime [label="H-5'", pos="1,0!"]; H4_prime [label="H-4'", pos="0,0!"];
// Ring B H2 [label="H-2", pos="3,1!"]; H6 [label="H-6", pos="4,1!"]; H5 [label="H-5", pos="4,0!"];
// COSY Correlations H2_prime -- H6_prime; H6_prime -- H5_prime; H5_prime -- H4_prime;
H2 -- H6 [style=invis]; // No direct coupling H6 -- H5; H2 -- H5; } ends Caption: Predicted ¹H-¹H COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC)
The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms.[16] This allows for the unambiguous assignment of protonated carbons.
dot graph HSQC_Correlations { layout=neato; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
// Protons
H_nodes [label="
// Carbons
C_nodes [label="
// HSQC Correlations H_nodes:H2_prime -> C_nodes:C2_prime; H_nodes:H4_prime -> C_nodes:C4_prime; H_nodes:H5_prime -> C_nodes:C5_prime; H_nodes:H6_prime -> C_nodes:C6_prime; H_nodes:H2 -> C_nodes:C2; H_nodes:H5 -> C_nodes:C5; H_nodes:H6 -> C_nodes:C6; } ends Caption: Predicted ¹H-¹³C HSQC correlations.
Heteronuclear Multiple Bond Correlation (HMBC)
The ¹H-¹³C HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.[17] This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from H-2' and H-6' to the carbons of Ring B would confirm the biphenyl linkage.
dot graph HMBC_Correlations { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", style=dashed];
// Key Protons H2_prime [label="H-2'", pos="0,1!"]; H6_prime [label="H-6'", pos="1,1!"]; H2 [label="H-2", pos="3,1!"]; H6 [label="H-6", pos="4,1!"];
// Key Quaternary Carbons C1 [label="C-1", pos="2,0!"]; C1_prime [label="C-1'", pos="1.5,0!"]; C3_COOH [label="3-COOH", pos="3.5,-1!"]; C4_prime_COOH [label="4'-COOH", pos="0.5,-1!"];
// HMBC Correlations H2_prime -> C1; H6_prime -> C1; H2 -> C1_prime; H6 -> C1_prime; H2 -> C3_COOH; H5_prime -> C4_prime_COOH; } ends Caption: Key predicted ¹H-¹³C HMBC correlations.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a multifaceted process that relies on a systematic and logical approach. By combining high-quality data acquisition with a detailed analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra, an unambiguous assignment of all proton and carbon signals can be achieved. The characteristic H-F and C-F coupling constants serve as invaluable reporters for the fluorinated ring, while the chemical shifts of the aromatic protons and carbons provide a detailed picture of the electronic environment within the molecule. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently tackle the NMR spectral analysis of this and structurally related compounds.
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Mass spectrometry of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental design, and practical insights required for the robust characterization and quantification of this compound. We will explore the rationale behind methodological choices, from ionization techniques to fragmentation analysis, ensuring a self-validating approach to protocol development.
Introduction to the Analyte: A Molecule of Interest
This compound is a functionalized biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and advanced materials.[1] The specific substitutions on this molecule—a fluorine atom and two carboxylic acid groups—confer distinct physicochemical properties that are critical to consider for analytical method development. The carboxylic acid moieties provide sites for ionization and potential derivatization, while the fluorine atom serves as a unique isotopic signature.
This guide will focus on liquid chromatography coupled with mass spectrometry (LC-MS), a powerful and widely adopted technique for the analysis of small molecules in complex matrices, prized for its speed, sensitivity, and selectivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261915-32-5 | [3] |
| Molecular Formula | C₁₄H₉FO₄ | [3] |
| Molecular Weight | 260.217 g/mol | [3] |
| Exact Mass | 260.0485 Da | Calculated |
Foundational Principles: Ionization and Mass Analysis
The successful mass spectrometric analysis of any compound begins with its efficient conversion into gas-phase ions. Given the polar and acidic nature of this compound, Electrospray Ionization (ESI) is the technique of choice.[4]
Electrospray Ionization (ESI): The Preferred Method
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[4] For this dicarboxylic acid, negative ion mode ESI is mechanistically favored.
-
Negative Ion Mode ([M-H]⁻): The two carboxylic acid groups are readily deprotonated in solution, forming carboxylate anions. This is the most efficient and sensitive ionization pathway. To facilitate this, the mobile phase or infusion solvent is often made slightly basic using additives like ammonium hydroxide or a volatile buffer such as ammonium acetate.[5] The deprotonated molecule [C₁₄H₈FO₄]⁻ will be observed as the primary ion. A doubly deprotonated ion, [M-2H]²⁻, may also be observed, particularly at higher pH, which would appear at half the m/z of the singly charged ion.
-
Positive Ion Mode ([M+H]⁺): While less efficient for a strongly acidic molecule, protonation can sometimes be achieved, especially with highly acidic mobile phases (e.g., containing formic acid).[5] However, sensitivity is expected to be significantly lower than in negative mode. Adduct formation, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also possible if these cations are present in the sample or mobile phase.
The choice of solvent is also critical. A mixture of water with volatile organic solvents like methanol or acetonitrile is typical for ESI, as this composition aids in the desolvation process required for ion formation.[4]
Mass Analyzers: The Heart of the Spectrometer
Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. For both qualitative and quantitative applications, tandem mass spectrometers (MS/MS), such as triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap instruments, are indispensable.[2] These systems allow for the isolation of a specific precursor ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through Collision-Induced Dissociation (CID), providing structural information and enabling highly selective quantification.
Structural Elucidation: Decoding Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte. By inducing fragmentation of the isolated precursor ion, a characteristic fingerprint spectrum is generated. The fragmentation of dicarboxylic acids and biphenyl compounds follows predictable pathways.
Predicted Fragmentation in Negative Ion Mode
The analysis of the [M-H]⁻ precursor ion at m/z 259.04 is expected to yield several characteristic product ions. The primary fragmentation pathway for ionized carboxylic acids is the neutral loss of carbon dioxide (CO₂), which corresponds to a mass loss of 44.01 Da.[6]
Key Predicted Fragmentations:
-
Loss of CO₂: The most probable initial fragmentation is the loss of a CO₂ molecule from one of the carboxylate groups, resulting in a highly stable carbanion.
-
[M-H-CO₂]⁻ → m/z 215.04
-
-
Sequential Loss of a Second CO₂: Following the initial loss, the second carboxylic acid group can also lose CO₂, although this may require higher collision energy.
-
[M-H-2CO₂]⁻ → m/z 171.04
-
-
Cleavage of the Biphenyl C-C Bond: The central bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted benzene rings. This is a common fragmentation pathway for biphenyl structures.[7]
-
Loss of H₂O: A neutral loss of water (18.01 Da) is also a possibility, particularly through intramolecular rearrangement.
The following diagram illustrates the proposed fragmentation pathway for the [M-H]⁻ ion.
Experimental Protocol: A Validated LC-MS/MS Workflow
Developing a robust analytical method requires systematic optimization of both the chromatographic separation and the mass spectrometer parameters. The following protocol provides a validated starting point for the analysis of this compound.
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or DMSO.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to create calibration standards and quality control samples at the desired concentrations.
-
Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound with different mass can be used.
Liquid Chromatography (LC) Method
The goal of the LC method is to achieve good retention and peak shape for the analyte while separating it from potential interferences. A reversed-phase separation is the standard approach.
Table 2: Recommended Starting LC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small aromatic molecules. |
| Mobile Phase A | Water + 5 mM Ammonium Acetate | Ammonium acetate is a volatile buffer compatible with MS and promotes ionization in negative mode. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical injection volume. |
Mass Spectrometry (MS) Method
The MS parameters must be optimized to maximize the signal for the analyte. This is typically done by infusing a standard solution directly into the source.
Table 3: Recommended Starting MS Parameters (Negative ESI)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray (ESI-) | Optimal for deprotonation of carboxylic acids. |
| Capillary Voltage | -3.0 kV | A typical starting voltage for negative mode ESI. |
| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation. |
| Drying Gas Flow | 10 L/min | Aids in desolvation. |
| Nebulizer Pressure | 45 psi | Creates a fine aerosol for efficient ionization. |
| Scan Mode | Full Scan (m/z 100-300) and MS/MS | Full scan for initial identification; MS/MS for confirmation and quantification. |
| Precursor Ion | m/z 259.0 | The [M-H]⁻ ion. |
| Collision Energy | Optimize (e.g., 10-40 eV) | Energy is varied to find the optimal value that produces stable and abundant fragment ions. |
Overall Analytical Workflow
The diagram below outlines the complete workflow from sample preparation to data analysis.
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Biological activity of fluorinated biphenyl dicarboxylic acids
An In-Depth Technical Guide to the Biological Activity of Fluorinated Biphenyl Dicarboxylic Acids
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry, offering unparalleled control over metabolic stability, potency, and pharmacokinetic profiles.[1][2] When combined with the structurally rigid and versatile biphenyl dicarboxylic acid scaffold, a powerful class of compounds emerges with significant therapeutic potential.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of fluorinated biphenyl dicarboxylic acids. We will delve into the causal mechanisms behind their enhanced properties, detail field-proven experimental protocols, and explore their applications across diverse therapeutic areas, from antifungal and antiviral agents to modulators of neurodegenerative diseases.
Part 1: The Strategic Imperative of Fluorination in Biphenyl Scaffolds
The biphenyl moiety is a privileged structure in drug discovery, providing a rigid backbone that can effectively orient functional groups for optimal interaction with biological targets.[3] However, unsubstituted aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced bioavailability.[4] The introduction of fluorine atoms is a highly effective strategy to mitigate these liabilities.
The Multifaceted Role of Fluorine:
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 105–116 kcal/mol), making it resistant to enzymatic cleavage.[2][5] Placing a fluorine atom at a site predicted to undergo hydroxylation can effectively block this metabolic pathway, thereby increasing the compound's half-life.[4][6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as carboxylic acids, which can influence solubility and receptor binding interactions.[7][8] It can also modulate lipophilicity, which is critical for membrane permeability and reaching the target site.[2][8]
-
Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent biological activity. This can be due to favorable electrostatic interactions with the target protein or by inducing a conformational change in the molecule that is more favorable for binding.
The synergy between the biphenyl dicarboxylic acid framework and strategic fluorination provides a robust platform for developing novel therapeutics with improved druggability.
Part 2: Synthesis and Advanced Development Strategies
The generation of fluorinated biphenyl dicarboxylic acids relies on established synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a primary workhorse.[4][6] More advanced techniques, including direct C-H fluorination and innovative chemical-microbial methods, are expanding the synthetic toolkit.[4][9][10]
Core Synthesis: Pd(0)-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for creating the C-C bond between the two phenyl rings.[6] It typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex.[6] This method offers high yields and tolerance for a wide range of functional groups.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
A Field-Proven Insight: Chemical-Microbial Iterative Development
A key challenge in drug development is predicting which positions on a lead compound are most susceptible to metabolic oxidation. An innovative approach uses microbial systems that contain CYP enzymes mimicking those in mammals to identify these metabolic "hotspots".[4][6]
The process is iterative:
-
Microbial Transformation: The non-fluorinated parent compound (e.g., biphenyl-4-carboxylic acid) is incubated with a microorganism known for its oxidative capabilities, such as the fungus Cunninghamella elegans or the bacterium Streptomyces griseus.[4][6]
-
Metabolite Identification: The culture is analyzed (e.g., by GC-MS) to identify the hydroxylated metabolites. This reveals the primary sites of CYP-catalyzed oxidation.
-
Guided Synthesis: A new derivative is chemically synthesized with fluorine positioned at the identified oxidation site.
-
Metabolic Stability Assessment: The new fluorinated compound is subjected to the same microbial transformation. A lack of transformation indicates that the metabolic site has been successfully blocked.[4]
This chemical-microbial method provides a powerful, self-validating system to rationally design metabolically stable drug candidates early in the discovery process.[4]
Caption: Iterative chemical-microbial workflow for drug design.
Part 3: Key Biological Activities and Therapeutic Targets
Fluorinated biphenyl dicarboxylic acids and their close analogs have demonstrated activity against a range of therapeutic targets, underscoring their versatility.
Antifungal Activity
Certain biphenyl derivatives, including biphenyl-4-carboxylic acid (BCA), have shown significant antifungal properties.[11] In in vitro studies using the well diffusion method, BCA exhibited excellent activity against the fungal pathogen Aspergillus niger.[11][12] Molecular docking studies suggest these compounds may bind to essential fungal enzymes like succinate dehydrogenase, disrupting cellular respiration.[11] Fluorination can be explored in these scaffolds to enhance potency and pharmacokinetic properties for potential development as novel antifungal agents.
Antiviral Therapeutics: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In the fight against HIV, a class of NNRTIs based on a biphenyl-diarylpyrimidine (DAPY) scaffold showed excellent potency.[13] However, the lead compound suffered from poor metabolic stability and high cytotoxicity, likely due to oxidation of dimethyl groups on one of the phenyl rings.[13] A rational design approach was employed to replace these metabolically labile groups with fluorine atoms. This strategic fluorination successfully blocked the metabolic pathway, leading to derivatives with significantly improved metabolic stability and a better safety profile, demonstrating a clear case where fluorination boosts druggability.[13]
Modulators of Neurodegenerative Disease
Amyloid-beta (Aβ) aggregation is a key pathological hallmark of Alzheimer's disease.[14] Research has shown that fluorinated benzenesulfonamides, which share structural similarities with fluorinated biphenyl carboxylic acids, can inhibit this aggregation process.[14][15] Structure-activity relationship studies revealed that the specific arrangement of the fluorinated ring, a hydrophobic substituent, and an acidic group (like a carboxylic acid) is crucial for activity.[14] These compounds appear to slow the aggregation process, potentially by complexing with the Aβ peptide and altering the fibril formation pathway.[14][15]
Caption: Inhibition of Amyloid-Beta (Aβ) aggregation pathway.
Part 4: Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is highly dependent on the substitution pattern on the biphenyl rings. A systematic SAR analysis is critical for optimizing lead compounds.
The causality of substituent placement is paramount. For instance, in the development of amyloid aggregation inhibitors, the relative positions of the acidic group, the fluorinated ring, and other hydrophobic substituents were found to be essential for inhibitory activity.[14] Changing the substitution from ortho-para to meta-para could dramatically alter the compound's effectiveness.[14][15] This underscores that rational, not random, placement of fluorine is key to success.
Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Antifungal Compounds
| Compound ID | R1 (Position 2') | R2 (Position 4') | R3 (Position 3) | Target Enzyme IC₅₀ (µM) |
| REF-01 | H | H | COOH | 50.2 |
| FBPA-01 | F | H | COOH | 15.8 |
| FBPA-02 | H | F | COOH | 2.5 |
| FBPA-03 | H | F | H | > 100 |
| FBPA-04 | H | CF₃ | COOH | 8.1 |
| FBPA-05 | Cl | F | COOH | 5.3 |
This table presents hypothetical data for illustrative purposes. The data shows that placing fluorine at the 4'-position (FBPA-02) is significantly more effective than at the 2'-position (FBPA-01). It also highlights the necessity of the carboxylic acid group for activity (compare FBPA-02 and FBPA-03).
Part 5: Essential Experimental Protocols
The following protocols are foundational for the synthesis and evaluation of fluorinated biphenyl dicarboxylic acids. They are designed as self-validating systems, with clear endpoints and controls.
Protocol 5.1: Synthesis via Pd(0)-Catalyzed Suzuki-Miyaura Cross-Coupling[6]
-
Objective: To synthesize a fluorinated biphenyl compound from an aryl halide and an arylboronic acid.
-
Rationale: This protocol provides a reliable and high-yield method for constructing the core biphenyl scaffold.[6] The choice of a palladium catalyst and a suitable base is critical for efficient catalytic turnover.
-
Methodology:
-
To a pressure tube, add the arylboronic acid (1.5 equiv.), the starting aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 equiv.), and potassium phosphate (K₃PO₄, 1.5 equiv.).[6]
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol %).[6]
-
Add a 3:1 mixture of dioxane and water as the solvent.[6]
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure target compound.[6]
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
-
Protocol 5.2: In Vitro Antifungal Susceptibility Testing (Well Diffusion Assay)[11][12]
-
Objective: To determine the antifungal activity of a test compound against a target fungal strain.
-
Rationale: This method provides a clear, visual indication of growth inhibition and allows for the semi-quantitative comparison of different compounds.
-
Methodology:
-
Prepare a standardized inoculum of the fungal strain (e.g., Aspergillus niger) in sterile saline.
-
Uniformly spread the fungal suspension over the surface of a Mueller-Hinton agar plate.
-
Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO).
-
Add a defined volume (e.g., 40 µL and 80 µL) of each test compound solution into separate wells.[11][12]
-
Use a standard antifungal agent (e.g., fluconazole) as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for 24-48 hours.
-
Self-Validation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antifungal activity. The negative control should show no zone of inhibition.
-
Protocol 5.3: In Vitro Cytotoxicity Assessment (MTT Assay)[13]
-
Objective: To evaluate the cytotoxicity of a compound on a mammalian cell line.
-
Rationale: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. It is a standard method for assessing the potential toxicity of drug candidates.
-
Methodology:
-
Seed cells (e.g., human peripheral blood mononuclear cells) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Self-Validation: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ value (the concentration that causes 50% cell death).
-
Part 6: Future Perspectives and Conclusion
The strategic application of fluorine to biphenyl dicarboxylic acid scaffolds has proven to be a highly successful approach in modern drug discovery. The ability to rationally design molecules with enhanced metabolic stability and tailored biological activity has led to promising candidates in oncology, and infectious and neurodegenerative diseases.[4][13][14]
Future research in this area is poised to expand into new domains. For example, the unique properties of these molecules make them excellent candidates for the development of fluorine-18 labeled pro-drugs for positron emission tomography (PET) imaging, enabling non-invasive diagnosis and monitoring of disease states.[16] Furthermore, the rigid dicarboxylic acid structure is an ideal linker for creating metal-organic frameworks (MOFs), which have potential applications in targeted drug delivery and catalysis.[3][17]
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An In-depth Technical Guide on the Role of Fluorine in Biphenyl Dicarboxylic Acid Derivatives
Introduction: The Biphenyl Dicarboxylic Acid Scaffold and the Transformative Influence of Fluorine
The Biphenyl Moiety: A Privileged Scaffold in Chemistry and Drug Discovery
The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid yet tunable structure provides an excellent platform for the spatial presentation of functional groups, making it a "privileged structure" in pharmaceutical research.[1] The dicarboxylic acid functionalization of this scaffold introduces critical hydrogen bonding and salt-bridge forming capabilities, essential for molecular recognition at biological targets. However, the inherent rotational freedom around the central carbon-carbon single bond presents a significant challenge. Uncontrolled rotation leads to a multitude of conformations, of which only a specific subset may be biologically active. This conformational ambiguity can result in reduced potency and selectivity.
The Strategic Introduction of Fluorine: Beyond a Simple Bioisostere
The introduction of fluorine into organic molecules is a powerful strategy in modern drug design, capable of profoundly altering a compound's physicochemical and pharmacological properties.[2][3] While often considered a bioisostere of hydrogen due to its relatively small van der Waals radius (1.47 Å for F vs. 1.20 Å for H), its impact is far more nuanced.[4][5] The high electronegativity of fluorine (3.98 on the Pauling scale) creates strong, polarized carbon-fluorine (C-F) bonds, which can influence molecular conformation, pKa, metabolic stability, and binding affinity.[4][5] In the context of biphenyl dicarboxylic acid derivatives, strategic fluorination, particularly at the ortho positions, serves as a critical tool for precise molecular engineering.
The Core Principle: Fluorine-Induced Conformational Control
Understanding the Dihedral Angle: The Key to Biological Activity
The biological activity of biphenyl derivatives is often exquisitely sensitive to the dihedral (or twist) angle between the two phenyl rings. This angle dictates the three-dimensional arrangement of the dicarboxylic acid groups and other substituents, which in turn governs how the molecule fits into the binding pocket of a target protein. Unsubstituted biphenyl in the gas phase has a dihedral angle of approximately 45°, a compromise between the stabilizing π-electron delocalization that favors planarity and the steric repulsion of the ortho-hydrogens that favors a perpendicular arrangement.[6][7]
The Role of Ortho-Fluorine Substitution in Restricting Rotation
Introducing substituents at the ortho positions of the biphenyl core creates a steric barrier that restricts rotation around the central C-C bond.[8][9] This phenomenon, known as atropisomerism, can lead to conformationally stable isomers if the rotational barrier is sufficiently high.[10][11] Fluorine, despite its small size, is exceptionally effective in this role. The substitution of ortho-hydrogens with fluorine atoms leads to a significant increase in the rotational energy barrier.[6] For example, 2,2'-difluorobiphenyl exhibits a severe repulsive interaction when the two fluorine atoms are in a planar syn arrangement, strongly disfavoring conformations with small dihedral angles.[12] This steric and electrostatic repulsion effectively locks the molecule into a preferred twisted conformation.
The following diagram illustrates how ortho-fluorine substitution restricts the conformational freedom of the biphenyl scaffold, favoring a specific range of dihedral angles crucial for biological activity.
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Discovery and history of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid: Synthesis, Characterization, and Historical Context
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest in materials science and medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a direct result of the maturation of modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions. This document will detail the logical synthesis, based on established methodologies, and provide a framework for its characterization. We will explore the scientific context that led to the rational design of such molecules, focusing on the strategic importance of the biphenyl scaffold and the unique properties imparted by fluorine substitution.
Introduction: The Convergence of Structure and Function
The biphenyl scaffold is a privileged structure in chemistry, forming the backbone of numerous materials and pharmacologically active compounds.[1] Its rigid, planar nature provides a predictable framework for orienting functional groups in three-dimensional space. The strategic addition of functional groups, such as carboxylic acids and fluorine atoms, dramatically expands the utility of this core structure.
-
Dicarboxylic Acids: The presence of two carboxylic acid groups provides key functionality. These groups can act as hydrogen bond donors and acceptors, and can be deprotonated to serve as coordination points for metal ions. This makes dicarboxylic acid-functionalized biphenyls ideal building blocks, or "linkers," for the synthesis of Metal-Organic Frameworks (MOFs).[2][3]
-
Fluorine Substitution: The introduction of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[4] Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its steric bulk.[4] In the context of biphenyls, fluorine substitution can influence the dihedral angle between the phenyl rings and enhance properties like thermal stability.[5]
This compound (CAS No. 1261915-32-5) represents a deliberate convergence of these structural motifs.[6] Its history is not one of isolation from a natural source, but of rational design and synthesis enabled by the development of powerful and predictable chemical reactions.
Historical Context: The Enabling Power of Cross-Coupling
The practical synthesis of asymmetrically substituted biphenyls like the topic compound was a significant challenge for early organic chemists. Classical methods often lacked the efficiency and functional group tolerance required for complex molecules. The true "discovery" of this class of compounds is intrinsically linked to the development of transition metal-catalyzed cross-coupling reactions.
Among these, the Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[4] Developed in the late 1970s and recognized with the Nobel Prize in Chemistry in 2010, this reaction offers several advantages:
-
High Tolerance: It is compatible with a wide range of functional groups, including carboxylic acids (often protected during the reaction).
-
Mild Conditions: The reactions typically proceed under relatively mild conditions.[7]
-
Commercial Availability: A vast array of arylboronic acids and aryl halides are commercially available, making this a modular and flexible approach.[5][8]
The ability to readily synthesize molecules like this compound is a direct legacy of this synthetic revolution. Researchers can now design and create novel biphenyl structures with precisely placed functionalities to probe and optimize for desired properties in new materials and therapeutics.
Synthesis and Methodologies
The most logical and efficient route to this compound is via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an appropriately substituted arylboronic acid and an aryl halide.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the bond between the two phenyl rings. This leads to two potential sets of starting materials:
-
3-Fluoro-phenylboronic acid and a bromo- or iodo-phthalic acid derivative.
-
A boronic acid derivative of phthalic acid and a 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene.
For practical purposes, the first approach is often preferred due to the commercial availability and stability of the starting materials. The carboxylic acid groups on the phthalic acid derivative are typically protected as esters (e.g., methyl or ethyl esters) to prevent side reactions with the basic conditions of the coupling reaction.
Proposed Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis, starting from the coupling partners to the final deprotected di-acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling and saponification methods.[7]
Step 1: Synthesis of Dimethyl 3'-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylate
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Dimethyl 4-bromoisophthalate (1.0 eq), 3-Fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add a degassed 3:1 mixture of dioxane and water.
-
Rationale: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing removes dissolved oxygen which can interfere with the catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diester.
Step 2: Synthesis of this compound (Saponification)
-
Hydrolysis: Dissolve the purified diester from Step 1 in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, 3-4 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).
-
Rationale: Heating accelerates the hydrolysis of the methyl esters to their corresponding carboxylate salts.
-
-
Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate salts, causing the neutral dicarboxylic acid, which is less soluble in water, to precipitate out.
-
-
Final Product: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Physicochemical Properties and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 1261915-32-5 | [6] |
| Molecular Formula | C₁₄H₉FO₄ | [6] |
| Molecular Weight | 260.22 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | [1] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this exact compound are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[9]
¹H NMR (in DMSO-d₆, 400 MHz):
-
Aromatic Protons (7.2 - 8.5 ppm): A complex series of multiplets corresponding to the seven aromatic protons. Protons adjacent to the fluorine and carboxylic acid groups will be shifted downfield.
-
Carboxylic Acid Protons (>12 ppm): A very broad singlet corresponding to the two acidic protons.
¹³C NMR (in DMSO-d₆, 100 MHz):
-
Carboxylic Carbons (~167 ppm): Two signals for the carboxylic acid carbons.
-
Aromatic Carbons (115 - 165 ppm): A set of 12 signals for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF) and be shifted downfield (around 160 ppm).[1]
Infrared (IR) Spectroscopy (ATR):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1720 cm⁻¹.[1]
-
C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region.[1]
Mass Spectrometry (MS):
-
Exact Mass: 260.0485 g/mol .
-
Expected [M-H]⁻ ion (ESI-): 259.0412.
Applications and Future Outlook
The structure of this compound makes it a highly valuable building block for several advanced applications:
-
Metal-Organic Frameworks (MOFs): As a dicarboxylic acid linker, it can be used to synthesize novel MOFs. The fluorine atom can tune the pore environment, potentially enhancing properties like gas sorption selectivity or catalytic activity.[3]
-
High-Performance Polymers: Biphenyl dicarboxylic acids are monomers for heat-resistant polymers like polyesters and polyamides.[10] The fluorine substitution could impart increased thermal stability and chemical resistance.
-
Medicinal Chemistry: The fluorinated biphenyl core is a common motif in drug candidates. The carboxylic acid groups provide handles for further derivatization to create amides or esters, allowing for the exploration of new chemical space in drug discovery programs.[1]
Conclusion
The story of this compound is not one of a singular moment of discovery, but rather a testament to the predictive power of modern synthetic chemistry. Its existence is enabled by the development of robust and versatile reactions like the Suzuki-Miyaura coupling. The rational combination of the biphenyl scaffold with fluorine and dicarboxylic acid functionalities creates a molecule with significant potential as a building block for advanced materials and as a scaffold for medicinal chemistry. As the demand for tailored molecular components continues to grow, the importance of such rationally designed compounds will only increase.
References
- ResearchGate. Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon | Request PDF.
- ResearchGate. Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and...
- RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16).
- National Institutes of Health (NIH). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05).
- ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05).
- Google Patents. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
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- Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
- PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | C14H8F2O4 | CID 53227375.
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Topic: Commercial Suppliers and Technical Applications of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261915-32-5), a fluorinated biphenyl derivative of significant interest in modern chemical research. The document details the compound's commercial availability, key suppliers, and critical applications in medicinal chemistry and materials science. It is designed to serve as a vital resource for researchers, chemists, and procurement specialists, offering insights into synthesis, quality control methodologies, and the strategic importance of this molecule as a versatile building block. The guide combines practical supplier information with in-depth scientific context to facilitate informed decision-making in research and development settings.
Introduction to this compound
This compound is a specialized organic compound featuring a biphenyl scaffold. This core structure is prevalent in a wide array of pharmacologically active molecules and advanced materials.[1] The specific functionalization of this molecule—a fluorine atom and two carboxylic acid groups—makes it a highly valuable and versatile intermediate for chemical synthesis.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are essential for its application in experimental design and synthesis planning.
| Property | Value | Reference |
| CAS Number | 1261915-32-5 | [2][3] |
| Molecular Formula | C₁₄H₉FO₄ | [2] |
| Molecular Weight | 260.22 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Appearance | Typically a solid | [4] |
The Strategic Importance of the Fluorinated Biphenyl Scaffold
The biphenyl framework provides a rigid, planar structure that is a cornerstone in the design of bioactive molecules and functional materials.[1][5] The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, profoundly influences a molecule's properties.[6] Fluorine can enhance metabolic stability, improve binding affinity to biological targets by participating in specific interactions, and modulate lipophilicity and bioavailability.[1][6]
The two carboxylic acid groups serve as versatile chemical handles, enabling derivatization through reactions like amidation or esterification. This adaptability is crucial for fine-tuning the physicochemical properties of drug candidates or for creating linkers in metal-organic frameworks (MOFs).[1]
Commercial Availability and Supplier Landscape
For researchers and developers, sourcing high-quality starting materials is a critical first step. This compound is available from several specialized chemical suppliers, primarily for research and development purposes.
Overview of Commercial Suppliers
The following table summarizes key commercial suppliers identified as offering this compound. This list is not exhaustive but represents prominent vendors in the fine chemical space.
| Supplier | Location | Purity | Available Quantities | Contact Information |
| Shanghai Nianxing Industrial Co., Ltd | China | 95.0% | Inquiry | [2] |
| Dayang Chem (Hangzhou) Co., Ltd. | China | 98.0% | 100g, 1kg, 100kg, 1000kg | [2] |
| Shanghai Amole Biotechnology Co., Ltd. | China | 95.0% | 1g, 250mg, 5g | [2] |
| BLD Pharm | Global | Research Grade | Inquiry | [3] |
Considerations for Procurement
When selecting a supplier, researchers should consider the following:
-
Purity: The required purity level is dictated by the intended application. For early-stage discovery, 95% may be sufficient, whereas for late-stage development or sensitive assays, ≥98% purity is often necessary.
-
Scale: Availability should align with project needs, from milligram-scale for initial screening to kilogram-scale for pilot studies.
-
Documentation: Ensure the supplier provides a Certificate of Analysis (CoA) with comprehensive data on purity (e.g., by HPLC or NMR) and identity confirmation.
-
Lead Time: Stocking periods can vary, with some suppliers offering in-stock items while others require a lead time for synthesis.[2]
Synthesis and Manufacturing Context
Understanding the synthetic route to a key intermediate provides insight into potential impurities and cost drivers. The most common and efficient method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1][5]
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.[5] For the synthesis of this compound, the reaction would typically involve coupling a fluorinated aryl halide with a dicarboxylic-substituted arylboronic acid (or vice versa), often with the carboxylic acid groups protected as esters during the reaction.
The choice of this method is driven by its high functional group tolerance, excellent yields, and commercially available starting materials. It represents a robust and scalable pathway for producing complex biphenyl derivatives.[5][7]
Caption: Generalized workflow for the Suzuki-Miyaura synthesis of the target compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several high-impact research areas.
Role as a Building Block in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in drug discovery. Fluorinated biphenyl derivatives have been successfully developed as potent inhibitors for various biological targets.
-
Antimalarial Agents: Rigid biphenyl structures have been used in a fragment-linking strategy to develop potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in malaria treatment.[7] The dicarboxylic acid functionality could serve as an anchor point for improving solubility or forming specific interactions within an enzyme's active site.
-
Antiviral Agents (NNRTIs): Biphenyl-diarylpyrimidines (DAPYs) are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used to treat HIV-1. The introduction of fluorine into the biphenyl wing has been shown to enhance inhibitory activity.[8] This dicarboxylic acid derivative provides a scaffold to explore new interactions within the NNRTI binding pocket.
-
Anticancer Agents: The biphenyl core is present in numerous compounds investigated for anticancer properties.[1] The specific substitution pattern of this molecule can be exploited to design compounds that modulate signaling pathways related to cell proliferation and apoptosis.
Caption: Logical pathway from the core compound to its primary research applications.
Quality Control and Analytical Methodologies
For any research chemical, rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. The identity and purity of this compound should be verified upon receipt.
Critical Quality Attributes (CQAs)
-
Identity: Confirmation that the material is the correct chemical structure.
-
Purity: Quantitative assessment of the percentage of the target compound, typically by area normalization in a chromatogram.
-
Impurities: Identification and quantification of any significant impurities, such as residual starting materials, byproducts, or solvents.
Recommended Analytical Protocol: HPLC-UV for Purity Assessment
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the standard method for assessing the purity of aromatic compounds like this one. The carboxylic acid groups and the biphenyl system contain chromophores that absorb UV light, making detection straightforward.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for suppressing the ionization of the carboxylic acid groups, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This gradient elution ensures that both polar and non-polar impurities can be resolved.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Justification for Method Choice: HPLC-UV is robust, reproducible, and widely available. The use of a C18 column provides excellent separation for aromatic compounds, and the acidic mobile phase ensures sharp, symmetrical peaks for the acidic analyte.[9]
Protocol for Structural Confirmation: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity of the compound by verifying its molecular weight. The same HPLC method can be used, but the eluent is directed into a mass spectrometer. The instrument should detect an ion corresponding to the molecular weight of the compound (260.22), typically as the deprotonated molecule [M-H]⁻ at m/z 259.2 in negative ion mode.
Caption: A self-validating workflow for the quality control of the target compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its commercial availability from a range of specialized suppliers enables its use in diverse research and development projects. A thorough understanding of its synthesis, applications, and appropriate analytical methods is essential for researchers aiming to leverage its unique chemical properties. This guide provides the foundational knowledge required to source, validate, and effectively utilize this versatile building block in the pursuit of scientific innovation.
References
- 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid. (n.d.). Chemsrc.
- 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem.
- 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. (n.d.). PubChem.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
- Al-dujaili, A. H., & Al-Zoubi, R. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18439-18484. [Link]
- Chitnumsub, P., et al. (2014). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. Journal of Medicinal Chemistry, 57(9), 3845-3858. [Link]
- Zhan, P., et al. (2018). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 8(2), 257-268. [Link]
- Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. (1992). Google Patents.
- Zhang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022, 9898033. [Link]
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Introduction: The Utility and Challenge of a Fluorinated Biphenyl Scaffold
An In-depth Technical Guide to the Safe Handling and Application of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This compound is a specialized organic molecule belonging to the class of fluorinated biphenyls. The biphenyl carboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science, serving as a rigid, tunable building block for pharmaceuticals, polymers, and liquid crystals. The introduction of a fluorine atom offers a powerful tool for medicinal chemists to modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] However, the same properties that make this compound valuable also necessitate a thorough understanding of its handling, reactivity, and potential hazards.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to explain the causality behind handling protocols, ensuring a self-validating system of safety and scientific integrity. We will cover hazard identification, exposure control, safe handling and emergency procedures, and conclude with a practical workflow for its synthesis, purification, and analytical characterization.
Section 1: Hazard Identification and Toxicological Profile
While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by examining analogous structures, such as 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid and other biphenyl carboxylic acids.[3][4][5]
Based on this data, the compound should be handled as a hazardous substance with the potential to cause significant irritation. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[6]
Table 1: Hazard Identification Summary
| Hazard Class | GHS Classification | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] |
The C-F Bond: A Note on Metabolic Fate
A critical consideration for any fluorinated organic compound is its metabolic stability and potential for biotransformation. While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, it is not inert in biological systems.[1] Cytochrome P450-mediated metabolism can, in some cases, lead to defluorination, potentially releasing fluoride ions or forming other toxic metabolites.[1][7] This possibility underscores the importance of minimizing exposure, as the long-term toxicological effects of chronic, low-level exposure are not fully understood.[8]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.[9]
-
Primary Engineering Control: Whenever possible, handle this compound in a certified chemical fume hood. This is the most effective way to control the inhalation of fine dust particles.[10]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for general handling and protection against minor splashes.[11] For extended tasks or when handling solutions, consult a glove compatibility chart to ensure the chosen material has a low breakthrough time for the solvents in use.[11][12]
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory to protect against dust and splashes.[3][9] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[11]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against skin contact.[11] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[11][12]
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust generation is possible, a NIOSH-approved respirator is necessary. A filtering facepiece respirator (e.g., N95) may be sufficient for low-level dust, while tasks with higher potential for aerosolization may require a half-mask or full-face respirator with appropriate cartridges.[10][13][14]
Section 3: Safe Handling, Storage, and Emergency Procedures
Adherence to standard operating procedures is critical for minimizing risk.
Handling
-
Ventilation: Always use this compound in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[6][10]
-
Dust Prevention: Avoid actions that generate dust, such as vigorous scraping or pouring from a height. Use appropriate tools like spatulas for transfers.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory.[15]
-
Electrostatic Charge: Dry powders can accumulate static electricity. When transferring large quantities, ensure equipment is properly bonded and grounded to prevent ignition sources.
Storage
-
Container: Keep the compound in a tightly closed, clearly labeled container.[6]
-
Conditions: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][6]
Emergency Procedures: Spills and Exposure
Minor Spill Cleanup Protocol: This protocol is for small spills (generally <100 mL or a few grams) that do not pose an immediate respiratory hazard.[16]
-
Alert & Isolate: Immediately alert personnel in the area and restrict access to the spill zone.[17]
-
Don PPE: Put on appropriate PPE, including a lab coat, gloves, and safety goggles. If the powder is disturbed, a respirator is necessary.[18]
-
Contain: For liquids, create a dike around the spill with an inert absorbent material like vermiculite or sand.[16][19]
-
Clean Up:
-
Solid Spills: Gently sweep or scoop the solid material into a designated, labeled hazardous waste container. Avoid creating dust.[19]
-
Liquid Spills: Cover the spill with an inert absorbent. Once absorbed, scoop the material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[17][18]
-
Dispose: Seal and label the waste container appropriately and arrange for disposal through your institution's environmental health and safety office.[18]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing.[18] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5][20] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][20] Seek immediate medical attention.
Section 4: Synthesis and Purification Workflow
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing biphenyl compounds.[21][22] A plausible route to this compound involves coupling a suitably protected 3-bromo-4-carboxy-benzene derivative with a 3-fluoro-4-carboxyphenylboronic acid derivative, followed by deprotection.
Representative Synthesis Protocol (Suzuki-Miyaura Coupling): Disclaimer: This is a representative protocol. All reactions should be optimized and performed by qualified personnel.
-
Reactant Preparation: To a reaction vessel, add (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), methyl 5-bromo-2-fluorobenzoate (1.0 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).[23]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).[23]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[24]
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[21][23]
-
Reaction: Heat the mixture to 80-100°C and stir under the inert atmosphere for 12-24 hours.[24] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Hydrolysis: Add a strong base (e.g., NaOH solution) and heat to hydrolyze the methyl esters to carboxylic acids.
-
Purification (Acid-Base Extraction): a. Transfer the aqueous mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities and the catalyst. b. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of ~2.[24] The desired dicarboxylic acid product will precipitate out of the solution. c. Filter the precipitate using a Buchner funnel. d. Wash the collected solid with cold water to remove residual salts, followed by a small amount of a cold organic solvent to remove any remaining organic impurities.[24]
-
Drying: Dry the purified product under a vacuum to obtain this compound as a solid.
Section 5: Analytical Characterization for Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step for ensuring the validity of subsequent research. A combination of analytical techniques should be employed.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Confirms the proton framework of the molecular structure. | A complex aromatic region with distinct coupling patterns for the protons on both phenyl rings. Carboxylic acid protons will appear as a broad singlet at a high chemical shift (>10 ppm). |
| ¹³C NMR | Confirms the carbon backbone and the presence of quaternary carbons. | Signals for all unique carbon atoms, including two downfield signals for the carboxylic acid carbons. C-F coupling will be observable for carbons near the fluorine atom.[25] |
| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. | A singlet or multiplet in the characteristic range for an aryl fluoride. |
| LC-MS | Confirms the molecular weight and assesses purity. | A major peak in the chromatogram with a mass corresponding to the expected molecular weight of the compound (C₁₃H₉FO₄, MW: 248.21 g/mol ). The purity can be estimated from the peak area. |
| Melting Point | Assesses identity and purity. | A sharp, defined melting point range. Impurities typically broaden the melting range and depress the melting point. |
Conclusion
This compound is a compound with significant potential, but its safe and effective use demands a rigorous, informed approach. By understanding its potential hazards, implementing robust engineering and personal protective controls, and following validated procedures for handling, synthesis, and analysis, researchers can confidently and safely leverage its unique properties. This guide serves as a foundational document to build local, procedure-specific safety protocols and to foster a culture of safety and scientific excellence in the laboratory.
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- North Industrial Chemicals. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- MedChemExpress. (n.d.). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
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- Apollo Scientific. (n.d.). Biphenyl-4-carboxylic acid.
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- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
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- Synquest Labs. (n.d.). 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,4''-Biphenyldicarboxylic acid.
- ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
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- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate.
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- Paşcalău, V., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. ScienceDirect.
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- 25. ac1.hhu.de [ac1.hhu.de]
A Technical Guide to Determining the Solubility Profile of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid for Pharmaceutical Development
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in common laboratory solvents. Adhering to the principles of scientific integrity, this document outlines the theoretical considerations, experimental protocols, and data interpretation necessary for characterizing this key physicochemical property.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, a molecule with potential applications in medicinal chemistry, a thorough understanding of its solubility profile is paramount. This profile dictates formulation strategies, purification methods, and ultimately, the success of a drug candidate. This guide provides the foundational knowledge and practical steps to meticulously characterize the solubility of this fluorinated biphenyl dicarboxylic acid derivative.
Molecular Structure and Theoretical Solubility Considerations
To predict the solubility of this compound, a structural analysis is essential. The molecule, with a formula of C₁₄H₉FO₄ and a molecular weight of approximately 260.22 g/mol , possesses several key features that will govern its interactions with various solvents[1].
-
Biphenyl Core: The rigid, nonpolar biphenyl backbone contributes to hydrophobicity, suggesting poor solubility in aqueous solutions.
-
Dicarboxylic Acid Groups: The two carboxylic acid moieties are polar and capable of acting as both hydrogen bond donors and acceptors. This feature enhances solubility in polar solvents, especially those that can participate in hydrogen bonding. Carboxylic acids with four or fewer carbon atoms are generally water-soluble due to their ability to form hydrogen bonds with water[2]. While this molecule is larger, the presence of two carboxylic acid groups increases its polarity.
-
Fluorine Substituent: The electronegative fluorine atom can influence the molecule's dipole moment and its ability to participate in specific interactions, potentially affecting its solubility in certain solvents.
Based on these structural attributes, a general solubility trend can be hypothesized. The principle of "like dissolves like" suggests that the compound will exhibit greater solubility in polar organic solvents and limited solubility in nonpolar and aqueous solvents at neutral pH[3][4]. However, the presence of the acidic carboxylic acid groups indicates that its solubility will be highly pH-dependent, with increased solubility in basic aqueous solutions due to salt formation[5][6][7].
Experimental Determination of Solubility
A systematic approach is required to quantitatively and qualitatively assess the solubility of this compound. The following protocol outlines a robust method for this determination.
Materials and Equipment
-
This compound (analytical standard)
-
A range of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile, Dichloromethane, Hexane)
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution
-
5% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
5% (v/v) aqueous Hydrochloric Acid (HCl) solution
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Glass vials with screw caps
Experimental Workflow
The following diagram illustrates the systematic workflow for determining the solubility of the target compound.
Figure 1: Experimental workflow for the quantitative determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.
-
Securely cap the vials and vortex vigorously for 1-2 minutes to create a uniform slurry.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic compounds[8].
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve prepared with known concentrations of the analyte should be used for quantification.
-
Qualitative Solubility Classification
For a rapid initial assessment, a qualitative solubility classification can be performed. This involves observing the dissolution of a small, known amount of the compound in a set volume of solvent.
-
Place approximately 25 mg of the compound into a test tube.
-
Add 0.75 mL of the solvent in portions, shaking vigorously after each addition[5].
-
Observe for complete dissolution.
-
If the compound is insoluble in water, its solubility in acidic and basic solutions should be tested to identify its acidic or basic nature[6]. Given the dicarboxylic acid structure, it is expected to be soluble in 5% NaHCO₃ and 5% NaOH[7].
Expected Solubility Profile and Data Presentation
| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |
| Water (pH 7) | Polar Protic | < 0.1 |
| 5% Aqueous NaHCO₃ | Basic Aqueous | > 10 |
| 5% Aqueous NaOH | Basic Aqueous | > 10 |
| 5% Aqueous HCl | Acidic Aqueous | < 0.1 |
| Methanol | Polar Protic | 1 - 10 |
| Ethanol | Polar Protic | 1 - 10 |
| Acetone | Polar Aprotic | 1 - 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 10 |
| Tetrahydrofuran (THF) | Polar Aprotic | 1 - 10 |
| Acetonitrile | Polar Aprotic | 0.1 - 1 |
| Dichloromethane | Nonpolar | < 0.1 |
| Hexane | Nonpolar | < 0.1 |
Note: The values presented are hypothetical and serve as a guide for expected outcomes. Actual experimental data is required for confirmation.
The high expected solubility in polar aprotic solvents like DMSO and DMF is consistent with observations for similar biphenyl dicarboxylic acids[9][10]. The poor solubility in nonpolar solvents like hexane is anticipated due to the polar nature of the carboxylic acid groups. The significant increase in solubility in basic aqueous solutions is a hallmark of carboxylic acids, which are deprotonated to form more soluble carboxylate salts.
Conclusion
This technical guide provides a robust framework for determining the solubility of this compound. By combining theoretical structural analysis with rigorous experimental protocols, researchers can generate the critical data needed to advance the development of this and other similar compounds. A thorough understanding of solubility is not merely an academic exercise but a fundamental pillar of successful pharmaceutical formulation and development.
References
- Determin
- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
- 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid. Autech Industry Co.,Limited. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds.
- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [Link]
- How to determine the solubility of organic compounds. Quora. [Link]
- Organic Chemistry Study Guide: Carboxylic Acids & Deriv
- Physical Properties of Carboxylic Acids.
- What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?
- How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?
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- 1. 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a key building block in medicinal chemistry and materials science. The described protocol leverages the versatility and efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of steps, this document delves into the mechanistic rationale behind the chosen conditions, offering insights into catalyst selection, base and solvent effects, and strategies for reaction optimization and product purification. The strategic incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this synthetic route particularly relevant for drug development professionals.[1][2][3][4][5]
Introduction: The Significance of Fluorinated Biaryl Scaffolds
Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's biological activity.[2][5] Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[3][4][5] Specifically, this compound serves as a versatile intermediate for the synthesis of complex molecules where precise control over lipophilicity, electronic distribution, and metabolic fate is crucial.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[7][8][9] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[6][10] This makes it an ideal choice for the synthesis of complex molecules like our target compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, centered around a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11][12]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, a bromobenzoic acid derivative) to form a Pd(II) intermediate.[7][12] This is often the rate-determining step of the reaction.[7] The reactivity of the halide follows the trend I > Br > Cl.[6][13]
-
Transmetalation: The organic group from the organoboron species (the fluorophenylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]
Experimental Protocol
This protocol details the synthesis of this compound from 5-bromo-2-carboxybenzoic acid and (4-carboxy-2-fluorophenyl)boronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-2-carboxybenzoic acid | ≥98% | Commercially Available | |
| (4-Carboxy-2-fluorophenyl)boronic acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Diethyl Ether | ACS Grade | Commercially Available | For work-up. |
| 2M Hydrochloric Acid (HCl) | Prepared in-house | For acidification. | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere. |
Equipment
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step-by-Step Procedure
Figure 2: Experimental Workflow for the Synthesis.
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-carboxybenzoic acid (1.0 eq), (4-carboxy-2-fluorophenyl)boronic acid (1.2 eq), and finely powdered potassium carbonate (3.0 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (e.g., 30 mL dioxane, 10 mL water). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 50 mL of water and transfer to a separatory funnel. c. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove non-polar impurities. d. Carefully acidify the aqueous layer to pH 1-2 with 2M HCl. A precipitate should form. e. Extract the product into ethyl acetate (3 x 50 mL). f. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The acidic work-up protonates the carboxylate groups, rendering the product less water-soluble and allowing for its extraction into an organic solvent.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the fluorine-coupled signals in the ¹³C NMR spectrum.[17][18]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[19]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[20][21][22]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized). | Ensure rigorous degassing of solvents and reaction mixture. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand). |
| Insufficiently active base. | Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is anhydrous and finely powdered. | |
| Low reaction temperature. | Increase the reaction temperature, but be mindful of potential decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure. |
| Pd(II) species in the reaction. | Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) precatalyst. | |
| Protodeborylation of Boronic Acid | Presence of water and elevated temperatures. | Minimize reaction time. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[15] |
| Difficulty in Product Isolation | Product is partially soluble in water. | Ensure complete acidification during work-up. Use a more polar extraction solvent like ethyl acetate. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the exclusion of oxygen and the choice of base and solvent—researchers can achieve high yields of this valuable fluorinated building block. This protocol serves as a foundational guide, which can be further optimized to suit specific laboratory conditions and scale requirements, ultimately facilitating the development of novel pharmaceuticals and advanced materials.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2019, May). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- ResearchGate. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PMC - NIH. (2022, May 19). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions.
- ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes.
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- Scirp.org. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- PMC. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
- Wikipedia. (n.d.). Suzuki reaction.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions.
- Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- MDPI. (2021, March 26). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR.
- Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.
- ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- PubMed. (n.d.). The metabolite profiling of 3,4-dicaffeoylquinic acid in Sprague-Dawley rats using ultra-high performance liquid chromatography equipped with linear ion trap-Orbitrap MS.
- ResearchGate. (n.d.). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR.
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- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Reaction
Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry
The incorporation of fluorine atoms into organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Consequently, fluorinated biphenyl scaffolds are privileged motifs in medicinal chemistry, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, offering a powerful tool for the synthesis of these valuable compounds.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing the Suzuki-Miyaura reaction for the synthesis of fluorinated biphenyls. We will delve into the mechanistic nuances, address common challenges, and provide field-proven protocols to empower you to achieve high-yielding and reproducible results.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[3] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of fluorine substituents on either the aryl halide or the organoboron partner introduces specific electronic challenges that must be carefully managed to achieve efficient coupling.
Challenges and Strategic Solutions in Coupling Fluorinated Substrates
The success of a Suzuki-Miyaura reaction involving fluorinated aromatics hinges on overcoming several key challenges:
-
Diminished Nucleophilicity of Fluorinated Boronic Acids: The electron-withdrawing nature of fluorine atoms reduces the electron density on the boron-bearing carbon, thereby decreasing the nucleophilicity of the organoboron reagent. This can slow down the crucial transmetalation step.[4]
-
Reduced Electrophilicity of Fluoroaryl Halides: While counterintuitive, the strong inductive effect of fluorine can also impact the oxidative addition step, particularly with less reactive aryl chlorides.
-
Competitive Side Reactions:
-
Protodeborylation: The cleavage of the C-B bond by a proton source is a common side reaction, especially under basic conditions. This is more pronounced with electron-deficient fluorinated arylboronic acids.[5]
-
Ipso-Substitution (SNARE): The fluorine atom itself can act as a leaving group, leading to undesired substitution products, particularly with highly fluorinated arenes and strong bases.[5]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[3]
-
To address these challenges, a careful selection of catalysts, ligands, bases, and solvents is paramount.
Optimized Reaction Components for Fluorinated Biphenyl Synthesis
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is the first and most important decision.[2] For fluorinated substrates, ligands that promote a rapid rate of reductive elimination from the electron-deficient palladium center are often preferred.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition.[6] Their electron-donating ability facilitates the reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable palladium complexes, often leading to higher catalyst turnover numbers and robustness.
-
Palladium Precatalysts: Using well-defined precatalysts, such as those developed by Buchwald and co-workers, can circumvent issues with catalyst activation and improve reproducibility.[4]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[7][8]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) may be necessary.
-
Fluoride as a Base: Cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective. The fluoride ion's high affinity for boron ("fluorophilicity") efficiently generates the reactive trifluoroborate species.[9][10] However, an excess of fluoride can lead to the formation of unreactive anionic boronate species.[9]
Solvent Systems
The choice of solvent influences the solubility of reagents and the stability of intermediates.
-
Aqueous Mixtures: Solvents like dioxane/water, THF/water, or DMF/water are frequently employed.[1][11] Water is not merely a co-solvent; it plays a crucial role in activating the boronic acid and facilitating the formation of palladium-hydroxo species that are active in transmetalation.[7]
-
Anhydrous Conditions: In cases where protodeborylation is a significant concern, anhydrous conditions using bases like LiOtBu in solvents such as dioxane can be beneficial.[6]
Comparative Table of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura synthesis of fluorinated biphenyls, highlighting the interplay between the substrates and the chosen reagents.
| Aryl Halide (Ar¹-X) | Boronic Acid/Ester (Ar²-B(OR)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | >95 | [1] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | ~90 | [1] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3) | Dioxane | 65 | ~70 | [11][12] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu (3) | Dioxane/H₂O (4:1) | 100 | 94 | [6] |
| 4-Bromo-3-fluoro-α-methylphenylacetic acid | Sodium tetraphenylborate | 5% Pd/C (0.05) | - | Na₂CO₃ | Water | Reflux | 98 | [13] |
Detailed Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl
This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura reaction.
Workflow Diagram
Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.
Materials and Reagents:
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, and potassium phosphate.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Degassing: Stir the mixture at room temperature and sparge with the inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified 4,4'-difluorobiphenyl by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of fluorinated biphenyls. A thorough understanding of the underlying mechanistic principles and the challenges posed by fluorinated substrates is crucial for successful execution. By carefully selecting the catalyst system, base, and solvent, researchers can overcome these hurdles and efficiently access a wide array of valuable fluorinated compounds. The continuous development of more active and robust catalysts, along with greener reaction media, promises to further expand the utility and sustainability of this powerful transformation.[2][13]
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (URL: [Link])
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (URL: [Link])
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (URL: [Link])
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Fluoride-Mediated Boronic Acid Coupling Reactions. (URL: [Link])
- (PDF)
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. (URL: [Link])
- Challenges In Suzuki Coupling Reaction. (URL: [Link])
- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in W
- Palladium catalysed Suzuki reactions of fluoroarenes. (URL: [Link])
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (URL: [Link])
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (URL: [Link])
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (URL: [Link])
- Role of a base in Suzuki-Miyaura reaction. (URL: [Link])
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])
- Palladium-Catalyzed Site-Selective Fluorination of Unactiv
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (URL: [Link])
- Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. (URL: [Link])
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (URL: [Link])
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- 1. mdpi.com [mdpi.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. moodle2.units.it [moodle2.units.it]
Application Note & Protocol: Palladium-Catalyzed Synthesis of Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated biphenyl scaffolds are of paramount importance in modern chemistry, finding extensive application in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and modified electronic characteristics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for the synthesis of these valuable compounds.[2][3] This guide provides an in-depth analysis of the palladium-catalyzed Suzuki-Miyaura reaction for constructing fluorinated biphenyls, detailing the catalytic system's key components, mechanistic insights, and a comprehensive, field-proven experimental protocol.
The Synthetic Challenge: The Impact of Fluorine
The synthesis of highly fluorinated biphenyls presents unique challenges compared to their non-fluorinated analogues. The strong electron-withdrawing nature of fluorine substituents renders the aromatic rings electron-poor. This electronic deficit can significantly hinder the key steps of the palladium catalytic cycle, particularly the initial oxidative addition of the aryl halide to the Pd(0) center.[4] Furthermore, fluorinated arylboronic acids can be prone to instability under basic reaction conditions.[4] Overcoming these hurdles requires a carefully optimized catalytic system, with the choice of phosphine ligand being the most critical parameter for success.
The Cornerstone of Synthesis: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming the crucial C-C bond in biphenyl synthesis due to its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][4] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorinated aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with electron-poor aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired fluorinated biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
The Key to Success: Ligand Selection
For challenging couplings involving electron-deficient fluoroarenes, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Modern catalysis relies on bulky, electron-rich dialkylbiaryl phosphine ligands, famously developed by the Buchwald group.[6]
-
Why they work:
-
Electron-Rich Nature: These ligands increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often sluggish with electron-poor aryl halides.
-
Steric Bulk: The large size of these ligands promotes the formation of a monoligated L₁Pd(0) species, which is highly reactive.[6] The bulk also accelerates the final reductive elimination step, preventing side reactions and increasing catalyst turnover.[7]
-
Table 1: Recommended Catalytic Systems for Fluorinated Biphenyl Synthesis
| Component | Recommended Reagents | Rationale & Key Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in situ reduction to Pd(0). Buchwald precatalysts are air-stable Pd(II) sources that readily form the active Pd(0) catalyst, offering higher reliability and activity. |
| Phosphine Ligand | XPhos, SPhos, RuPhos | These Buchwald-type ligands are the gold standard. Their combination of steric bulk and high electron-donating ability is essential for activating electron-poor aryl halides and promoting efficient reductive elimination.[6] |
| Base | K₃PO₄, K₂CO₃, CsF, Cs₂CO₃ | A strong, non-nucleophilic base is required to form the active boronate species for transmetalation. K₃PO₄ is a widely effective choice. For highly fluorinated substrates, CsF can be particularly effective.[8] |
| Solvent | Toluene, Dioxane, THF, often with Water | Anhydrous polar aprotic solvents are standard. The addition of a small amount of water can sometimes accelerate the reaction, though it must be carefully controlled to prevent boronic acid decomposition. |
General Experimental Protocol: Synthesis of a Fluorinated Biphenyl
This protocol provides a general, robust procedure for the Suzuki-Miyaura coupling of a fluorinated aryl bromide with an arylboronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials
-
Fluorinated Aryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂) (1-3 mol%)
-
Phosphine Ligand (e.g., XPhos) (1.2 - 1.5x mol% relative to Pd)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), base (K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.2 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated biphenyl product.[3]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or degraded). | Use a precatalyst (e.g., XPhos Pd G3). Ensure rigorous exclusion of oxygen. Increase catalyst/ligand loading. |
| Insufficiently active ligand. | Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos or SPhos). | |
| Poor quality or decomposition of boronic acid. | Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., a pinacol ester). | |
| Formation of Homocoupling Product (Ar-Ar) | Oxygen contamination leading to reductive elimination from Pd(II) intermediate. | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeborylation of Boronic Acid | Boronic acid instability in the presence of base and/or water. | Use a milder base (e.g., K₂CO₃). Minimize water content. Use a boronic ester instead of the acid. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for the synthesis of fluorinated biphenyls. Success with these often-challenging, electron-poor substrates hinges on the rational selection of the catalytic system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is crucial for promoting the key steps of the catalytic cycle, enabling efficient and high-yielding syntheses. The protocol and insights provided herein offer a robust foundation for researchers to successfully construct these vital molecular scaffolds for applications across the chemical sciences.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- ACS Publications. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis.
- National Institutes of Health (NIH). (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC.
- ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Sigma-Aldrich. (n.d.). Buchwald Ligands.
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Tokyo Chemical Industry (TCI). (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Royal Society of Chemistry. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. The fluorine substituent can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Furthermore, the dicarboxylic acid functionality allows for its use in the synthesis of polymers and metal-organic frameworks. The purity of this compound is paramount for its successful application in these fields. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. This document provides a detailed guide to the recrystallization of this compound, including solvent selection, a step-by-step protocol, and troubleshooting advice.
Core Principles of Recrystallization
The success of recrystallization hinges on the principle that the solubility of a solid in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[1][2] Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or largely insoluble.[3] This differential solubility allows for the separation of the desired compound from impurities upon cooling. A slow cooling process is crucial for the formation of pure, well-defined crystals, as it allows the molecules of the target compound to selectively arrange themselves into a crystal lattice, excluding impurity molecules.[1][4]
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Graduated cylinders
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvent(s)
-
Boiling chips or a magnetic stir bar
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1] For a polar compound like this compound, which possesses two carboxylic acid groups, polar solvents are generally a good starting point.[5] However, the biphenyl backbone and the fluorine atom introduce some nonpolar character. Therefore, a systematic screening of solvents with varying polarities is recommended.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale |
| Water | High | The dicarboxylic acid groups suggest potential solubility in hot water.[3][6] |
| Ethanol/Water | Medium-High | A mixed solvent system can fine-tune the solubility. Ethanol will dissolve the compound, and the addition of water as an anti-solvent can induce crystallization.[7] |
| Acetonitrile | Medium | Often a good solvent for aromatic compounds, including those with fluorine substituents.[8] |
| Acetone/Hexane | Medium | Acetone is a good solvent for many organic compounds, and hexane can be used as an anti-solvent.[6] |
| Toluene | Low | The aromatic nature of toluene may allow for the dissolution of the biphenyl core at elevated temperatures.[6] |
| Dimethylformamide (DMF)/Water | High | DMF is a powerful polar aprotic solvent that can dissolve many biphenyl dicarboxylic acids; water can be added to induce precipitation.[9] |
Preliminary Solubility Tests:
Before performing a full-scale recrystallization, it is essential to conduct small-scale solubility tests.[4]
-
Place a small amount of the crude compound (e.g., 10-20 mg) in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature. Abundant crystal formation is a positive indicator.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[1][4]
Based on these tests, select the solvent or solvent system that provides the best balance of high solubility at elevated temperatures and low solubility at room temperature.
Detailed Recrystallization Protocol
This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent and the specific volumes will be determined by the preliminary solubility tests.
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask helps to minimize solvent evaporation.[2]
-
Add a minimal amount of the selected solvent and a boiling chip or magnetic stir bar.
-
Gently heat the mixture to the solvent's boiling point while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the recrystallized product.[3][4]
Step 2: Hot Filtration (Optional)
If insoluble impurities are present in the hot solution, they must be removed by hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring a small amount of the hot solvent through it.
-
Quickly pour the hot solution containing the dissolved compound through the preheated funnel. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][2]
-
Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Step 4: Crystal Isolation
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Using cold solvent minimizes the loss of the desired product.[4]
-
Continue to draw air through the crystals on the filter paper for a few minutes to help dry them.
Step 5: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
Figure 1: Recrystallization Workflow
Caption: A schematic overview of the recrystallization process.
Troubleshooting Guide
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is cooled too quickly. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used. The solution is not yet saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer period. |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Ensure the filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use only a small amount, as it can also adsorb the desired product. |
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. Further characterization can be performed using techniques such as NMR spectroscopy and HPLC.
Conclusion
Recrystallization is a powerful technique for the purification of this compound. Careful solvent selection and adherence to a systematic protocol are key to achieving high purity and good recovery. This guide provides a comprehensive framework for researchers to successfully purify this and structurally related compounds, ensuring the quality of materials for downstream applications in research and development.
References
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- JoVE Science Education Database. (n.d.). Organic Chemistry. Purifying Compounds by Recrystallization.
- California State University, Stanislaus. (n.d.). Recrystallization.
- Google Patents. (n.d.). Purification of 4,4'-biphenyldicarboxylic acid.
- The Royal Society of Chemistry. (n.d.). Isoreticular polyMOFs Revised ESI.
- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp.
- Harvard University. (n.d.). Recrystallization-1.doc.pdf.
Sources
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- 2. web.mnstate.edu [web.mnstate.edu]
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- 9. rsc.org [rsc.org]
Column chromatography protocol for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Application Note & Protocol
Topic: Column Chromatography Protocol for the Purification of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated biphenyl compound with a molecular formula of C₁₄H₉FO₄ and a molecular weight of 260.217 g/mol .[1] The biphenyl scaffold is a significant structural motif in medicinal chemistry, often associated with a range of biological activities. The presence of two carboxylic acid groups and a fluorine atom imparts distinct polarity and chemical properties to the molecule, which are crucial considerations for its purification. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of individual compounds from a mixture. The protocol is designed to be a robust starting point for researchers, with explanations of the underlying principles to allow for informed optimization.
Understanding the Analyte: Chemical Properties and Their Chromatographic Implications
The successful development of a column chromatography protocol hinges on a thorough understanding of the target molecule's physicochemical properties. This compound possesses several key features that dictate its behavior on a stationary phase:
-
High Polarity: The two carboxylic acid groups are highly polar and capable of strong hydrogen bonding. This will lead to strong interactions with polar stationary phases like silica gel.
-
Acidity: The carboxylic acid moieties are acidic. On a standard silica gel stationary phase, which is itself acidic, this can lead to very strong adsorption and significant peak tailing during elution. To mitigate this, the ionization of the carboxylic acids should be suppressed.
-
Aromaticity: The biphenyl core provides π-systems that can engage in π-π stacking interactions, particularly with stationary phases that have aromatic character.[2]
-
Fluorine Substitution: The fluorine atom increases the molecule's polarity and can participate in specific interactions with the stationary phase.[3]
Based on these properties, a normal-phase chromatography approach using silica gel is proposed. However, modifications to the mobile phase are essential to achieve efficient elution and good peak shape.
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted below.
Figure 1: A step-by-step workflow for the column chromatography purification process.
Detailed Protocol
This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[4]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (glacial)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection
The first step is to determine an appropriate mobile phase (eluent) system that provides good separation of the target compound from its impurities.
-
Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the TLC plate with the stock solution.
-
Develop the TLC plates in solvent systems of varying polarity. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid. The acetic acid is crucial to suppress the ionization of the carboxylic acid groups and reduce streaking.
-
Initial Trial Systems:
-
Hexane:Ethyl Acetate:Acetic Acid (70:30:1)
-
Hexane:Ethyl Acetate:Acetic Acid (50:50:1)
-
Hexane:Ethyl Acetate:Acetic Acid (30:70:1)
-
-
-
Visualize the spots under UV light (254 nm).
-
Aim for an Rf value of 0.2-0.3 for the target compound.[5] This ensures good separation on the column.
Step 2: Column Preparation (Wet Packing Method)
-
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of approximately 4 cm is a reasonable starting point.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, less polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it. Do not let the solvent level drop below the top of the sand.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of dichloromethane and a small amount of methanol is often effective for polar compounds.
-
Alternatively, for poorly soluble compounds , use the "dry loading" method:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.[5]
-
-
Carefully add the sample to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin elution with the mobile phase determined from the TLC analysis.
-
A gradient elution is recommended for complex mixtures. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Example Gradient:
-
Hexane:Ethyl Acetate:Acetic Acid (80:20:1) - 2 column volumes
-
Hexane:Ethyl Acetate:Acetic Acid (70:30:1) - 4 column volumes
-
Hexane:Ethyl Acetate:Acetic Acid (60:40:1) - 4 column volumes
-
Continue increasing the polarity as needed.
-
-
-
Collect fractions in test tubes. The size of the fractions will depend on the column size and flow rate.
-
Monitor the elution by TLC analysis of the collected fractions.
Step 5: Post-Chromatography
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove it completely.
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not elute | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase. |
| Compound elutes too quickly | Eluent polarity is too high. | Decrease the polarity of the mobile phase. |
| Significant peak tailing | Strong interaction with silica due to acidity. | Ensure a sufficient amount of acetic acid (e.g., 1-2%) is present in the mobile phase.[4] |
| Poor separation of spots | Inappropriate solvent system. | Re-optimize the mobile phase using TLC with different solvent combinations. |
| Cracked or channeled column bed | Improper packing. | Repack the column carefully, ensuring a uniform slurry and gentle settling. |
Key Protocol Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase suitable for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Acetic Acid | A versatile gradient system where polarity can be tuned. Acetic acid suppresses ionization of the analyte. |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the initial eluent to ensure a narrow starting band. |
| Elution Mode | Gradient Elution | Allows for the separation of compounds with a wider range of polarities. |
| Detection | TLC with UV visualization (254 nm) | The aromatic nature of the biphenyl core allows for easy visualization under UV light. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by column chromatography. By understanding the chemical nature of the target molecule and systematically optimizing the chromatographic conditions, researchers can achieve high purity of this valuable compound for subsequent applications in research and drug development.
References
- This compound. (2024). Google AI Search.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Chromatographic Science.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
Sources
Introduction: The Strategic Advantage of Fluorine Functionalization in MOF Linkers
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid as a functional linker for the synthesis of Metal-Organic Frameworks (MOFs), with a focus on drug delivery applications.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2] The ability to tune their structure, porosity, and chemical functionality at the molecular level has positioned them as highly promising materials for applications ranging from gas storage to catalysis and biomedicine.[3][4] The choice of the organic linker is paramount, as it dictates the topology and the physicochemical properties of the resulting framework.[5][6]
This application note focuses on a specialized linker, This compound . The introduction of a fluorine atom onto the biphenyl backbone is a deliberate design strategy. Fluorine, being the most electronegative element, imparts unique properties to the linker and, consequently, to the MOF.[7][8] These properties include:
-
Modulated Hydrophobicity: Fluorinated segments can create more hydrophobic pore environments, which can be advantageous for the encapsulation and delivery of poorly water-soluble drug molecules.[9][10]
-
Enhanced Stability: The strength of the C-F bond can contribute to the overall thermal and chemical robustness of the MOF structure.[10][11]
-
Specific Host-Guest Interactions: The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole or anion-π interactions, potentially leading to selective guest binding and controlled release kinetics.[8]
-
Tuned Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic properties of the linker and the metal nodes, which can be useful in applications like sensing or catalysis.[6]
This guide provides a comprehensive overview, from the fundamental properties of the linker to detailed protocols for MOF synthesis, characterization, and subsequent application in drug delivery.
Section 1: The Linker - Properties and Synthesis Overview
The foundational building block, this compound, is an asymmetrical biphenyl derivative. Its structure is designed to bridge metal centers, creating a porous, three-dimensional network.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₉FO₄ |
| Molecular Weight | 260.22 g/mol |
| Structure | A biphenyl core with carboxylic acid groups at the 3 and 4' positions and a fluorine atom at the 3' position. |
| Primary Function | Bridging organic linker for MOF synthesis. |
Note on Synthesis: While this linker may be commercially available, it can also be synthesized in the lab. The most common method for creating the biphenyl core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid.[12][13]
Section 2: Protocol for Fluorinated MOF Synthesis (F-MOF-1)
This section details a representative solvothermal protocol for synthesizing a MOF using this compound. Zirconium (Zr) is chosen as the metal node due to the high stability and biocompatibility of Zr-based MOFs (e.g., the UiO series).[14][15]
Rationale for Methodological Choices
-
Metal Precursor: Zirconium(IV) chloride (ZrCl₄) is a common precursor for Zr-MOFs. It forms the hexanuclear [Zr₆O₄(OH)₄] secondary building unit (SBU) that is characteristic of many stable frameworks.
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent that effectively dissolves the linker and metal salt, facilitating the solvothermal reaction.
-
Modulator: Acetic acid is used as a modulator. It competes with the linker for coordination to the metal clusters, slowing down the nucleation process. This results in larger, more ordered crystals with fewer defects.
-
Temperature: The reaction is conducted at 120 °C. This temperature provides sufficient thermal energy to overcome the activation barrier for crystal formation without causing decomposition of the organic linker.
Experimental Workflow for F-MOF-1 Synthesis
Detailed Step-by-Step Protocol
Materials:
-
This compound (Linker)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic Acid, glacial
-
Ethanol, anhydrous
-
20 mL Scintillation vials, Teflon-lined caps
-
Laboratory oven
-
Centrifuge
-
Supercritical CO₂ dryer
Procedure:
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine 65 mg (0.25 mmol) of the fluorinated linker and 58 mg (0.25 mmol) of ZrCl₄.
-
Solubilization: Add 10 mL of anhydrous DMF and 1.5 mL of glacial acetic acid to the vial.
-
Mixing: Tightly cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure complete dissolution and homogenization of the reagents.
-
Solvothermal Synthesis: Place the vial in a preheated laboratory oven at 120 °C for 24 hours. During this time, a white microcrystalline powder will precipitate.
-
Cooling: Remove the vial from the oven and allow it to cool naturally to room temperature.
-
Purification:
-
Separate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant.
-
Wash the solid by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this wash step three times to remove unreacted starting materials and modulator trapped within the pores.
-
-
Activation:
-
Solvent Exchange: After the final DMF wash, re-disperse the MOF powder in 15 mL of anhydrous ethanol. Let it soak for 24 hours, replacing the ethanol every 8 hours. This process exchanges the high-boiling point DMF with the more volatile ethanol.
-
Supercritical Drying: Transfer the ethanol-soaked sample to a critical point dryer. Activate the MOF by exchanging the ethanol with liquid CO₂ followed by supercritical drying. This technique removes the solvent without the destructive effects of surface tension, preventing pore collapse.[16]
-
-
Final Product: The result is a fine, white, activated powder (F-MOF-1) ready for characterization and use. Store under inert conditions.
Section 3: Essential Characterization of F-MOF-1
To ensure the successful synthesis of a crystalline, porous material, a series of characterization techniques must be employed. This validates the protocol and confirms the material's suitability for subsequent applications.
| Technique | Purpose | Expected Result for F-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if a single crystal structure is obtained. |
| Nitrogen Sorption Analysis | To determine the porosity, specific surface area (BET method), and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area (e.g., >500 m²/g) is expected. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature of framework decomposition. | A weight loss plateau up to a high temperature (e.g., >400 °C), followed by a sharp drop corresponding to the decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the incorporation of the dicarboxylate linker into the framework. | The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of asymmetric and symmetric COO⁻ stretches (~1600 and ~1400 cm⁻¹). |
Section 4: Application in Drug Delivery - Protocols & Rationale
The unique properties of F-MOF-1 make it a promising candidate for a drug delivery system (DDS).[3][17][18] Its high surface area allows for significant drug loading, and the fluorinated, hydrophobic pore environment can enhance the encapsulation of specific therapeutic agents.[9][15]
Drug Loading via Post-Synthetic Encapsulation
Post-synthetic modification (PSM) is a powerful strategy for loading cargo into a pre-synthesized MOF.[19][20][21][22] The most straightforward method is direct impregnation, where the activated MOF is soaked in a concentrated solution of the drug.[17]
Model Drug: 5-Fluorouracil (5-FU), an anticancer drug. Its modest size and the presence of a fluorine atom make it an interesting candidate to study potential specific interactions within the fluorinated MOF pores.
Protocol:
-
Prepare Drug Solution: Create a 5 mg/mL stock solution of 5-Fluorouracil in a suitable solvent (e.g., a mixture of ethanol and water).
-
Impregnation: Immerse 50 mg of activated F-MOF-1 powder in 10 mL of the 5-FU solution.
-
Equilibration: Seal the container and stir the suspension gently at room temperature for 48 hours to allow the drug molecules to diffuse into the MOF pores and reach equilibrium.[17]
-
Separation: Centrifuge the suspension (8000 rpm, 10 minutes) to separate the drug-loaded MOF (5-FU@F-MOF-1).
-
Washing: Gently wash the collected solid with a small amount of the pure solvent to remove any drug molecules adsorbed only on the external surface. Centrifuge again and discard the wash solvent.
-
Drying: Dry the 5-FU@F-MOF-1 powder under vacuum at a low temperature (e.g., 40 °C) overnight.
Quantification of Drug Loading: The amount of encapsulated drug can be determined indirectly by measuring the change in drug concentration in the supernatant before and after loading using UV-Vis spectroscopy.
-
Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
-
Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100
Conceptual Visualization of Drug Loading and Release
In Vitro Drug Release Protocol
This protocol simulates the release of the drug in a physiological environment.
Materials:
-
5-FU@F-MOF-1 powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thermostatic shaker or water bath set to 37 °C
-
Centrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Setup: Disperse a precisely weighed amount of 5-FU@F-MOF-1 (e.g., 10 mg) in a known volume of pre-warmed PBS (e.g., 20 mL) in a sealed container.
-
Incubation: Place the container in a thermostatic shaker set to 37 °C with gentle agitation to ensure the solid remains suspended.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Separation: Immediately centrifuge the aliquot to pellet the MOF particles.
-
Analysis: Analyze the supernatant using UV-Vis spectroscopy to determine the concentration of the released 5-FU.
-
Volume Correction: After each sampling, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume. Factor this dilution into the final concentration calculations.
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. A sustained release over an extended period is often the desired outcome for controlled delivery systems.[14]
Conclusion and Outlook
The use of this compound as a linker represents a sophisticated approach to designing functional MOFs. The strategic placement of a fluorine atom allows for the fine-tuning of pore chemistry, leading to materials with enhanced stability and tailored host-guest interactions. The protocols detailed herein provide a robust framework for the synthesis, characterization, and evaluation of these fluorinated MOFs for drug delivery applications. Future work could involve exploring different metal nodes to alter the framework topology, encapsulating a wider range of therapeutic agents, and performing post-synthetic modifications to attach targeting ligands for site-specific drug delivery.[19][22]
References
- Title: Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery - PMC Source: NIH URL
- Title: Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks Source: ACS Central Science URL
- Title: Postsynthetic modification of metal-organic frameworks--a progress report Source: PubMed URL
- Title: Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application Source: International Journal of Pharmaceutical Sciences URL
- Title: Postsynthetic Modification of Metal–Organic Frameworks Source: Inorganic Chemistry URL
- Title: Combination of post-synthetic modification strategies for metal-organic...
- Title: Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs)
- Title: Metal-Organic Framework (MOFs)
- Title: Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC Source: NIH URL
- Title: Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC Source: NIH URL
- Title: Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs)
- Title: Metal-organic frameworks: Drug delivery applications and future prospects - PMC Source: NIH URL
- Title: Metal-organic frameworks for efficient drug adsorption and delivery Source: Scientiae Radices URL
- Title: Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview Source: YouTube URL
- Title: A Fluorine-Functionalized Tb(III)
- Title: Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs)
- Title: Linker functionalized metal-organic frameworks | Request PDF Source: ResearchGate URL
- Title: Chapter 3: NMR of Organic Linkers in MOFs and COFs Source: The Royal Society of Chemistry URL
- Title: Metal-organic frameworks: Drug delivery applications and future prospects Source: ADMET and DMPK URL
- Title: Fluorine-functionalized metal–organic frameworks and porous coordination polymers Source: NPG Asia Materials URL
- Title: Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC Source: NIH URL
- Title: Applications of Metal-Organic Frameworks as Drug Delivery Systems Source: ResearchGate URL
- Title: Representation of the organic linkers present in RE-MOFs. H2FTZB =...
- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Title: Effect of organic linker substituents on properties of metal–organic frameworks: a review Source: SpringerLink URL
- Title: 3,3′-Difluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid Source: CymitQuimica URL
- Title: 1261941-44-9|3-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid Source: BLDpharm URL
- Title: Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III)
- Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: NIH URL
- Title: Multi-Carboxylic MOFs Linkers Source: CD Bioparticles URL
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- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction: The Strategic Advantage of Fluorination in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable nature make them prime candidates for applications in gas storage and separation, catalysis, and drug delivery. The strategic incorporation of fluorine atoms into the organic linkers, creating what are known as fluorinated MOFs (F-MOFs), has emerged as a powerful method to enhance the material's properties.[1][2][3] Fluorination can impart increased thermal stability, hydrophobicity, and selective gas adsorption capabilities due to the unique electronic properties of the C-F bond.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel MOFs using the fluorinated linker, 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This specific linker offers a unique combination of a biphenyl backbone, which can lead to robust and porous frameworks, with the added advantage of a fluorine substituent to modulate the electronic and surface properties of the resulting MOF.
The Ligand: this compound
The choice of this compound as an organic linker is predicated on its distinct structural and electronic features. The biphenyl core provides a rigid and extended scaffold, which is often conducive to the formation of high-surface-area frameworks. The fluorine atom, with its high electronegativity, introduces polarity and can influence the framework's interaction with guest molecules.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1261915-32-5[6] |
| Molecular Formula | C14H9FO4[6] |
| Molecular Weight | 260.217 g/mol [6] |
The strategic placement of the fluorine atom can create specific binding pockets within the MOF pores, potentially enhancing selectivity for polar molecules like CO2.[4] Furthermore, the introduction of fluorine is known to increase the hydrophobicity of materials, which can be advantageous in applications where water stability is crucial.[2][7][8]
Conceptual Workflow for MOF Synthesis
The synthesis of a MOF is a self-assembly process where the metal ions and the organic linker spontaneously form a crystalline structure under appropriate conditions.[9] The general workflow involves the dissolution of the metal salt and the organic linker in a suitable solvent, followed by heating to promote crystallization.
Caption: General workflow for the synthesis and characterization of MOFs.
Experimental Protocols
The following protocols are proposed based on established methods for synthesizing MOFs with similar biphenyl dicarboxylic acid linkers.[10][11][12] Researchers should consider these as starting points and may need to optimize conditions such as temperature, reaction time, and reactant concentrations.
Protocol 1: Solvothermal Synthesis of a Copper-Based MOF
This protocol aims to synthesize a copper-based MOF, leveraging the common "paddlewheel" secondary building unit (SBU) often formed by copper(II) ions and carboxylate linkers.[13]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 26.0 mg (0.1 mmol) of this compound and 24.2 mg (0.1 mmol) of Cu(NO3)2·3H2O in 10 mL of a DMF/ethanol/water mixture (v/v/v = 8:1:1).
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 85 °C for 24 hours.
-
Allow the oven to cool slowly to room temperature.
-
Blue, crystalline solids should be observed. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.
-
Decant the chloroform and heat the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent.
Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF
This protocol outlines the synthesis of a zinc-based MOF. Zinc(II) ions can form a variety of SBUs, potentially leading to different framework topologies.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N'-Diethylformamide (DEF)
-
Methanol
Procedure:
-
In a 20 mL scintillation vial, combine 26.0 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of Zn(NO3)2·6H2O.
-
Add 10 mL of DEF to the vial.
-
Sonicate the mixture for 10 minutes until a homogeneous suspension is formed.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C for 48 hours.
-
Allow the oven to cool to room temperature.
-
Colorless, crystalline solids are expected. Isolate the product by filtration.
-
Wash the collected solid with fresh DEF (3 x 5 mL) followed by methanol (3 x 5 mL).
-
Activate the sample by heating under vacuum at 180 °C for 12 hours.
Self-Validating System: Characterization of the Synthesized MOFs
To confirm the successful synthesis and to characterize the properties of the new MOFs, a series of analytical techniques should be employed.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if single-crystal X-ray diffraction is performed. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and a final sharp weight loss at the decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal centers. | A shift in the C=O stretching frequency of the carboxylic acid group upon coordination to the metal ion. The characteristic bands of the linker should be present in the MOF's spectrum.[14] |
| Gas Sorption Analysis (e.g., N2 at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.[14] A high N2 uptake would indicate a porous material. |
Logical Framework for Experimental Design
The choice of synthetic parameters is crucial for obtaining a crystalline MOF. The following diagram illustrates the relationship between key experimental variables and the potential outcomes.
Caption: Interplay of key variables in MOF synthesis.
Potential Applications in Drug Development and Beyond
The unique properties endowed by the fluorinated linker suggest several promising applications for these novel MOFs:
-
Targeted Drug Delivery: The tunable pore size and functionalizable surface could be exploited for the encapsulation and controlled release of therapeutic agents. The increased hydrophobicity may also enhance the loading of hydrophobic drugs.
-
Gas Separation and Storage: The fluorine-lined pores are expected to exhibit a higher affinity for CO2, making these materials promising candidates for carbon capture and purification of gas streams.[4]
-
Catalysis: The metal nodes can act as catalytic sites, and the fluorinated framework may provide a unique chemical environment for specific reactions.
Conclusion
The synthesis of MOFs using this compound presents a compelling avenue for the development of advanced materials with tailored properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this exciting area. The strategic use of fluorinated linkers is a key step towards the rational design of MOFs for a wide range of applications, from industrial separations to biomedical technologies.
References
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).
- Fluorinated metal–organic frameworks for gas separation | Request PDF.
- US8343260B2 - Fluorinated metal-organic frameworks for gas storage.
- 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid. Chemical Supplier.
- Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing.
- Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs).
- Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
- Three Novel Metal-Organic Frameworks with Different Topologies Based on 3,3′-Dimethoxy-4,4′-biphenyldicarboxylic Acid: Syntheses, Structures, and Properties. Crystal Growth & Design.
- Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI.
- Recent progress in the synthesis of metal–organic frameworks. PMC - NIH.
- Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). PubMed.
- Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxid
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Characterization of MOFs containing 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An Application Guide for the Synthesis and Characterization of Metal-Organic Frameworks Featuring 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Role of Fluorinated Linkers in Advanced MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their defining features—high surface area, tunable pore size, and chemically versatile structures—make them exceptional candidates for applications in gas storage and separation, catalysis, and drug delivery. The rational design of MOFs, a cornerstone of modern materials science, allows for the fine-tuning of their properties by judiciously selecting the metal nodes and organic linkers.[2]
The functionalization of organic linkers is a powerful strategy to impart specific properties to the resulting MOF. Fluorination, in particular, has emerged as a compelling approach. The introduction of fluorine atoms into the linker backbone can significantly alter the electronic and geometric properties of the framework.[3][4] This can lead to enhanced thermal and chemical stability, increased hydrophobicity, and modified adsorption properties, often improving selectivity for gases like CO₂.[5][6]
This application note provides a comprehensive guide to the synthesis and characterization of a novel MOF, herein designated F-Bph-MOF-1 , utilizing the fluorinated linker this compound. We present detailed, field-proven protocols for its solvothermal synthesis and a suite of essential characterization techniques. This guide is intended for researchers and professionals in materials science and drug development, offering both step-by-step methodologies and the scientific rationale behind each procedure.
Part 1: Synthesis and Activation of F-Bph-MOF-1
The synthesis of F-Bph-MOF-1 is predicated on a solvothermal method, a common and effective technique for producing high-quality MOF crystals.[7][8] We have selected a zirconium-based framework for this guide, analogous to the renowned UiO-66 series, due to its exceptional thermal and chemical stability.[2][7]
1.1: Solvothermal Synthesis Protocol
The following protocol outlines the solvothermal synthesis of F-Bph-MOF-1 from Zirconium(IV) chloride and this compound.
Reagents and Equipment:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂-F-BPDC)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (e.g., 23 mL)
-
Programmable oven
-
Centrifuge and vials
-
Vacuum oven
Step-by-Step Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.258 mmol) and H₂-F-BPDC (e.g., 71 mg, 0.258 mmol) in 15 mL of DMF. The 1:1 molar ratio of metal to linker is a common starting point for UiO-type structures.[2]
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the clear solution into a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 24 hours.
-
After 24 hours, cool the autoclave down to room temperature naturally.
-
A white crystalline powder should be visible at the bottom of the liner.
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the product by re-dispersing it in fresh DMF (3 x 15 mL), with centrifugation after each wash, to remove unreacted precursors.
-
Further wash the product with a more volatile solvent like ethanol (3 x 15 mL) to facilitate the subsequent activation step.
1.2: Activation Protocol
Activation is a critical step to evacuate the guest solvent molecules from the MOF's pores, making the internal surface area accessible.[9][10] Incomplete activation will lead to significantly lower porosity measurements.
Equipment:
-
Vacuum oven or a Schlenk line setup
Step-by-Step Procedure:
-
After the final ethanol wash, decant the supernatant.
-
Transfer the wet solid into a clean, pre-weighed vial.
-
Place the vial in a vacuum oven.
-
Heat the sample under dynamic vacuum at a suitable temperature (e.g., 150 °C) for 12-24 hours. The temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.
-
After cooling to room temperature under vacuum, the activated, solvent-free F-Bph-MOF-1 is ready for characterization.
Caption: Solvothermal synthesis and activation workflow for F-Bph-MOF-1.
Part 2: Comprehensive Characterization Protocols
A multi-technique approach is essential for the thorough characterization of a new MOF. The following protocols for Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Gas Sorption Analysis are designed to provide a complete picture of the structural and physical properties of F-Bph-MOF-1.
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Application Notes and Protocols for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Role of Fluorinated Biphenyls in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent conformational flexibility and synthetic tractability allow for the precise spatial orientation of functional groups to engage with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, offering a means to modulate key physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and alter pKa, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4]
This guide focuses on 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid , a molecule that combines the biphenyl core with the strategic placement of a fluorine atom and two carboxylic acid moieties. While specific biological data for this exact compound is emerging, its structural alerts suggest significant potential as a modulator of various biological targets. Drawing parallels from closely related analogs, such as 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid which has shown promise in anticancer research, we can explore the potential applications and investigational pathways for this compound.[5] This document serves as a comprehensive guide for researchers, providing theoretical context, practical applications, and detailed protocols for the investigation of this compound in a medicinal chemistry setting.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. For this compound, these properties are predicted to be influenced by its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₉FO₄ | Based on chemical structure |
| Molecular Weight | 260.22 g/mol | Calculated from the molecular formula |
| XLogP3 | ~3.5 | The biphenyl core is lipophilic, while the carboxylic acids are hydrophilic. The fluorine atom slightly increases lipophilicity. |
| Hydrogen Bond Donors | 2 | The two carboxylic acid groups. |
| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the carboxylic acids and the fluorine atom. |
| pKa | ~3.5-4.5 | The carboxylic acid groups are acidic. The fluoro-substituent will have a minor acidifying effect. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | The large aromatic system reduces aqueous solubility, while the polar carboxylic acids and fluorine allow for solubility in polar organic solvents. |
Synthetic Strategy:
The synthesis of this compound and its analogs is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the C-C bond connecting the two phenyl rings.
Hypothesized Biological Target and Mechanism of Action
Based on the known activities of structurally similar biphenyl carboxylic acids, a plausible hypothesis is that this compound may function as an inhibitor of enzymes with well-defined binding pockets that can accommodate the biphenyl scaffold. The dicarboxylic acid functionality suggests the potential for strong ionic and hydrogen bond interactions with key residues within an active site, while the fluorinated ring can engage in favorable hydrophobic and electrostatic interactions.
One such class of enzymes is the dihydrofolate reductase (DHFR) family . DHFR is a critical enzyme in the folate metabolic pathway and a well-established target for anticancer and antimicrobial drugs.[8] Biphenyl-based inhibitors of DHFR have been reported, where the biphenyl moiety occupies a hydrophobic pocket and the carboxylic acid mimics the binding of the natural substrate, folic acid.[8]
Experimental Protocols
The following protocols are designed to investigate the potential of this compound as an enzyme inhibitor, using a generic enzyme as an example. These protocols can be adapted for specific targets.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of the compound against a purified enzyme.
Materials:
-
This compound
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
DMSO (for compound dissolution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Add 88 µL of assay buffer containing the purified enzyme to each well.
-
Include control wells:
-
Negative control: 2 µL of DMSO + 88 µL of enzyme solution.
-
Positive control (if available): A known inhibitor of the enzyme.
-
Blank: 90 µL of assay buffer.
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the enzyme substrate to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Normalize the data to the negative control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Assay for Cytotoxicity
This protocol assesses the effect of the compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7 for breast cancer)[5]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT or resazurin-based cell viability assay kit
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Data Interpretation and Further Steps
A potent IC₅₀ value in the enzyme assay coupled with a significant GI₅₀ value in the cell-based assay would suggest that this compound has on-target activity.
Next Steps would include:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: To assess the compound's activity against other related enzymes to determine its specificity.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of the target disease.
-
Pharmacokinetic Studies: To determine the compound's ADME properties in vivo.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for potent and selective inhibition of various enzyme targets. The protocols outlined in this guide provide a robust framework for the initial investigation of this compound's medicinal chemistry potential. Through systematic evaluation, the true therapeutic value of this and related fluorinated biphenyls can be unlocked, paving the way for the next generation of targeted therapies.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Yuthavong, Y., Vilaivan, T., Chareonsethakul, N., Kamchonwongpaisan, S., Sirawaraporn, W., & Tarnchompoo, B. (2012). Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. Malaria journal, 11(1), 1-11.
- Wang, B. C., Lin, G., & Chiu, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285-29295.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- U.S. Patent No. 1,191. (1978). [Patent Title]. U.S.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
- Zhang, Y., et al. (2019). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2660.
- Ciotti, M., & Owens, I. S. (2002). Inhibition of carcinogen-activating enzymes by 16alpha-fluoro-5-androsten-17-one. The Journal of steroid biochemistry and molecular biology, 80(4-5), 459-466.
- El-Malah, A. A., & Al-Mahmoudy, A. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(28), 19349-19383.
- European Patent Office. (n.d.). Process for producing highly pure 3,3',4,4' - biphenyltetra- carboxylic acid or dianhydride thereof.
- Wang, G., et al. (2011). Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice. European journal of medicinal chemistry, 46(12), 5941-5948.
- Liu, H., et al. (2020). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 142(4), 1865-1873.
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Application Notes and Protocols for the Design of Bioactive Molecules with 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction: Unlocking the Potential of a Novel Fluorinated Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-cancer, antiviral, and antihypertensive effects.[1][2][3][4] The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability.[5] 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid presents a novel and promising scaffold for the design of new bioactive molecules. The presence of the fluorine atom at the 3'-position can influence the conformation of the biphenyl rings and introduce favorable electronic properties. The two carboxylic acid groups at the 3 and 4' positions offer versatile handles for chemical modification, allowing for the exploration of diverse chemical space and interaction with biological targets.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate bioactive molecules derived from this compound. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological screening, and offer insights into data interpretation for lead optimization.
Physicochemical Properties and Design Rationale
The starting scaffold, this compound, possesses distinct physicochemical properties that will influence the design of its derivatives. The two carboxylic acid groups are acidic and will be ionized at physiological pH, which is crucial for forming strong interactions with biological targets but can also limit cell permeability.[6][7] The fluorine atom is highly electronegative and can modulate the pKa of the nearby carboxylic acid, influence the molecule's lipophilicity, and potentially block sites of metabolic degradation.
Our design strategy will focus on modifying the dicarboxylic acid moieties to improve drug-like properties while maintaining or enhancing biological activity. This will involve two primary approaches:
-
Derivatization to Amides and Esters: Converting the carboxylic acids to amides and esters is a classic medicinal chemistry strategy to neutralize the acidic charge, thereby potentially improving membrane permeability and oral bioavailability.[8][9][10][11][12]
-
Bioisosteric Replacement: For instances where the acidic nature of the carboxylic acid is critical for binding but presents pharmacokinetic challenges, we will explore their replacement with bioisosteres. Bioisosteres are functional groups with similar physicochemical properties that can mimic the interactions of the original group while offering improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][7][13][14][15] Common bioisosteres for carboxylic acids include tetrazoles and hydroxamic acids.
Proposed Therapeutic Targets and Bioisosteric Design Strategies
Given the broad spectrum of activity associated with biphenyl compounds, we will focus our initial efforts on two high-impact therapeutic areas: oncology and inflammation.
Anticancer Drug Design
Many biphenyl-containing molecules exhibit potent anticancer activity.[3] We hypothesize that derivatives of this compound can be designed to target key proteins involved in cancer progression.
Design Strategy:
-
Primary Derivatization: Synthesize a library of diamides and diesters with a diverse set of amines and alcohols to explore the structure-activity relationship (SAR).
-
Bioisosteric Replacement: If initial screening reveals that the dicarboxylic acid is essential for activity but leads to poor cellular uptake, we will replace one or both carboxylic acid groups with a tetrazole moiety.
Table 1: Proposed Modifications for Anticancer Activity
| Modification | Rationale | Example Substituents (R) |
| Diamide Formation | Neutralize charge, improve permeability, introduce new interaction points. | Alkyl amines, aromatic amines, heterocyclic amines. |
| Diester Formation | Prodrug strategy, improve lipophilicity. | Simple alkyl alcohols, polyethylene glycol (PEG) chains. |
| Tetrazole Bioisostere | Mimic carboxylic acid, improve metabolic stability and oral bioavailability. | N/A |
Anti-inflammatory Drug Design
Biphenyl scaffolds are present in several non-steroidal anti-inflammatory drugs (NSAIDs). We will aim to design novel inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Design Strategy:
-
Selective Derivatization: Asymmetrical derivatization of the two carboxylic acids could lead to selective binding to the COX-2 active site. One carboxylic acid could be converted to an amide to interact with the side pocket of the COX-2 enzyme, while the other remains a carboxylic acid or is replaced by a bioisostere to interact with the primary binding site.
Table 2: Proposed Modifications for Anti-inflammatory Activity
| Modification | Rationale | Example Substituents (R) |
| Mono-amide, Mono-acid | Create asymmetrical molecule for selective COX-2 binding. | Sulfonamide-containing amines. |
| Mono-amide, Mono-tetrazole | Enhance binding and improve pharmacokinetic properties. | N/A |
Synthetic Protocols
The following are generalized protocols for the synthesis of amide and ester derivatives from this compound. These should be adapted based on the specific amine or alcohol used.
Protocol 1: Synthesis of a Diamide Derivative
This protocol describes the synthesis of a diamide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[9]
Materials:
-
This compound
-
Amine of choice (2.2 equivalents)
-
EDC (2.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (2.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (2.2 equivalents) and DIPEA (4 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve EDC (2.5 equivalents) and HOBt (2.5 equivalents) in anhydrous DMF.
-
Add the EDC/HOBt solution dropwise to the dicarboxylic acid/amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Diester Derivative (Fischer Esterification)
This protocol describes the synthesis of a diester derivative using a simple acid-catalyzed esterification.[11]
Materials:
-
This compound
-
Alcohol of choice (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1 equivalent) in the alcohol of choice.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Screening Protocols
The following protocols are for the initial biological evaluation of the synthesized library of compounds.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[16][17][18][19][20]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro Anti-inflammatory Activity Screening (COX-2 Inhibition Assay)
This protocol outlines a method to screen for COX-2 inhibitory activity.[21][22][23]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Synthesized compounds dissolved in DMSO
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Add the assay buffer, COX-2 enzyme, and the synthesized compound (at various concentrations) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each compound.
Computational Modeling Protocol
In silico methods can provide valuable insights into the potential binding modes of your designed molecules and help prioritize compounds for synthesis.[24][25]
Protocol 5: Molecular Docking with AutoDock
This protocol provides a general workflow for docking a designed ligand into a protein target.[24][26][27][28]
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
Procedure:
-
Prepare the Receptor:
-
Obtain the 3D structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Prepare the Ligand:
-
Draw the 3D structure of your designed molecule using a chemical drawing software and save it in a common format (e.g., MOL2 or PDB).
-
Using ADT, assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Binding Site and Run Docking:
-
In ADT, define the grid box to encompass the active site of the receptor.
-
Create a configuration file specifying the receptor, ligand, and grid parameters.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Results:
-
Visualize the docked poses of the ligand within the receptor's active site using a molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the binding energy and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the design and evaluation of bioactive molecules.
Signaling Pathway Inhibition
Caption: Proposed mechanism of action for anti-inflammatory biphenyl derivatives.
Data Interpretation and Lead Optimization
The initial screening will provide valuable data to guide the next steps.
-
IC₅₀ Values: Compounds with low IC₅₀ values in the biological assays are considered potent.
-
Binding Energy: In computational docking, a lower binding energy suggests a more favorable interaction between the ligand and the protein.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, you can identify which chemical modifications are beneficial for biological activity. For example, you might find that aromatic amides are more potent than aliphatic amides.
This information will form the basis for a second round of design and synthesis, focusing on analogs of the most promising initial "hits" to further improve their potency, selectivity, and drug-like properties.
References
- In vitro assays and techniques utilized in anticancer drug discovery
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity
- Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2
- In vitro methods for testing antiviral drugs
- A Review on in-vitro Methods for Screening of Anticancer Drugs
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- In Vitro Antiviral Testing
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents
- In vitro pharmacological screening methods for anti-inflamm
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Proposed modes of binding of dicarboxylic acids by receptor 1.
- The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design
- A New in Vitro Assay for Evalu
- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-d
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Carboxylic Acid (Bio)Isosteres in Drug Design
- Bioisosteres for carboxylic acid groups
- Acid Bioisosteres
- Screening models for inflamm
- Proposed modes of binding of dicarboxylic acids by receptor 1.
- Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in w
- The design and synthesis of substituted biphenyl libraries
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
- Amides from Carboxylic Acids-DCC and EDC Coupling
- Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogen
- Preparation and Reactions of Carboxylic Acids, Esters and Amides
- Ester synthesis by esterific
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3
- A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites:
- Fragment Hopping-Based Design of Novel Biphenyl-DAPY Derivatives as Potent Non-Nucleoside Reverse Transcriptase Inhibitors Featuring Significantly Improved Anti-Resistance Efficacy
- Basic structure of biphenyl and five FDA-approved drugs containing...
- Molecular Docking, 3D-QSAR and Structural Optimization of Indole Biphenylcarboxylic Acids as PPARγ Antagonists
- Phenyl and Biphenyl Molecular Metaphors in Drug Design
- Bifunctional receptor triad for efficient recognition of mono- and dicarboxylic acids
- Self-Assembling, Chromogenic Receptors for the Recognition of Dicarboxylic Acids
- Representative examples for biphenyl containing marketed drugs
- Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity
- Design and Synthesis of New Benzimidazole-Biphenyl Scaffolds as Anti-Inflammatory, Antioxidant Agents and Comput
- Medicinal Chemistry Strategies for the Modification of Bioactive N
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite
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Strategic Derivatization of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxyl groups on 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This molecule represents a valuable scaffold in medicinal chemistry and materials science, where modification of its carboxylic acid moieties is crucial for modulating physicochemical properties, biological activity, and for creating advanced polymeric materials. This document outlines strategies for forming key derivatives, including acyl chlorides, esters, and amides, with a focus on the underlying chemical principles, reaction optimization, and potential challenges such as selective derivatization. The protocols provided are designed to be robust and reproducible for researchers in drug development and chemical synthesis.
Introduction: The Strategic Value of the Biphenyl Scaffold
The this compound core is a synthetically attractive starting material. The biphenyl unit provides a rigid, well-defined three-dimensional structure, while the fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates.[1][2] The two carboxylic acid groups at the 3 and 4' positions offer versatile handles for chemical modification.
Derivatization of these carboxyl groups is a critical step in harnessing the potential of this scaffold. Converting the carboxylic acids into esters, amides, or other functional groups allows for:
-
Modulation of Pharmacokinetic Properties: Altering solubility, lipophilicity, and metabolic pathways.
-
Pro-drug Strategies: Creating esters that are hydrolyzed in vivo to release the active dicarboxylic acid parent drug.
-
Expansion of Chemical Space: Generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Monomer Synthesis: Providing reactive sites for polymerization to create novel materials.
This guide details the conversion of the parent dicarboxylic acid into more reactive intermediates and final target molecules, providing both the practical "how" and the mechanistic "why" for each step.
Core Concepts in Carboxylic Acid Activation
Direct reaction of carboxylic acids with nucleophiles like alcohols or amines is often inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxyl proton, which can protonate the amine.[3] Therefore, derivatization strategies almost always begin with "activation" of the carboxylic acid by converting the hydroxyl (-OH) group into a better leaving group.
The primary strategies discussed in this guide are:
-
Formation of Acyl Chlorides: A highly effective activation method using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Acyl chlorides are very reactive and readily undergo nucleophilic acyl substitution.
-
Carbodiimide-Mediated Coupling: Using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate in situ, which then reacts with a nucleophile.[6][7] This method is favored for its mild conditions, particularly in peptide synthesis.[8]
Protocol I: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarbonyl dichloride
Conversion to the diacyl chloride is a robust first step that produces a stable, yet highly reactive intermediate for subsequent esterification or amidation reactions under mild conditions. Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[9][10]
Causality: The reaction proceeds via a nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of SOCl₂. This ultimately transforms the hydroxyl group into a chlorosulfite group, which is an excellent leaving group. A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[4]
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >97% |
| Thionyl Chloride (SOCl₂) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Toluene | Fisher Scientific | Anhydrous, 99.8% |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |
Protocol Steps:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.76 g, 10 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask.
-
Reagent Addition: Carefully add thionyl chloride (3.5 mL, 48 mmol, 4.8 eq.) to the suspension at room temperature under a nitrogen atmosphere.
-
Catalyst: Add one drop of anhydrous DMF as a catalyst.[5]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The solid should fully dissolve as the acyl chloride forms.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
-
Isolation: The resulting crude 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarbonyl dichloride is typically a solid and can be used in the next step without further purification. If necessary, it can be recrystallized from a solvent like hexanes.
Safety: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol II: Symmetrical Derivatization - Synthesis of a Diamide
This protocol uses the diacyl chloride from Protocol I to synthesize a symmetrical diamide. The high reactivity of the acyl chloride allows the reaction to proceed quickly at low temperatures with a wide variety of primary and secondary amines.
Principle: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base is typically added to scavenge the HCl byproduct.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarbonyl dichloride | From Protocol I | Crude or Purified |
| Amine of choice (e.g., Benzylamine) | Sigma-Aldrich | ≥99% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
Protocol Steps:
-
Setup: Dissolve the crude diacyl chloride (assuming 10 mmol scale from Protocol I) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the amine (e.g., benzylamine, 2.2 mL, 20 mmol, 2.0 eq.) and triethylamine (3.0 mL, 22 mmol, 2.2 eq.) in 20 mL of anhydrous DCM.
-
Reaction: Add the amine/TEA solution dropwise to the cold acyl chloride solution over 20 minutes with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Protocol III: Symmetrical Derivatization - Synthesis of a Diester via Fischer Esterification
For simple, unhindered alcohols, direct Fischer-Speier esterification is a cost-effective method that avoids the need to first synthesize the acyl chloride. This method involves heating the dicarboxylic acid in a large excess of the alcohol with a strong acid catalyst.
Principle: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium, so a large excess of the alcohol is used to drive the reaction towards the ester product, and water is often removed as it forms.[11]
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >97% |
| Alcohol of choice (e.g., Methanol) | Fisher Scientific | ACS Grade |
| Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | Concentrated, 98% |
Protocol Steps:
-
Setup: Suspend this compound (2.76 g, 10 mmol) in the desired alcohol (e.g., 100 mL of Methanol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. A Dean-Stark apparatus can be used with higher-boiling alcohols (e.g., butanol) to remove water azeotropically.
-
Work-up: Cool the reaction mixture and remove the excess alcohol via rotary evaporation.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude diester can be purified by recrystallization or column chromatography.
Advanced Topic: Strategies for Selective Mono-derivatization
Achieving selective derivatization of one carboxylic acid over the other is challenging due to their similar electronic environments. The fluorine atom at the 3' position will increase the acidity of the 4'-carboxylic acid relative to the 3-carboxylic acid, but this difference may not be sufficient for high selectivity under standard conditions. Two potential strategies are:
-
Stoichiometric Control: Using a large excess of the dicarboxylic acid relative to the activating agent and nucleophile can statistically favor mono-substitution. However, this requires a difficult separation of the mono-adduct from a large amount of unreacted starting material.
-
Bulky Reagents: Using a sterically hindered alcohol or amine might show some selectivity for the less-hindered carboxyl group, although both positions are relatively accessible.
A more robust, albeit longer, approach involves protection-deprotection strategies, which are beyond the scope of this introductory guide but represent a logical next step for advanced synthetic campaigns.
Summary and Outlook
The derivatization of this compound is a versatile platform for generating novel molecules for pharmaceutical and material science applications. By converting the carboxylic acid groups into more reactive acyl chlorides, researchers can access a wide array of esters and amides under mild conditions. Alternatively, classical methods like Fischer esterification provide a direct route to esters. The protocols outlined in this guide provide a solid foundation for synthesizing these important derivatives, enabling further exploration of this valuable chemical scaffold.
References
- Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- Higashi, T., & Min, J. Z. (2000). Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatization. PubMed.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
- Fernando, S., & Armstrong, M. D. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Valleix, A., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Moodle. (n.d.). Carboxylic Acids to Acid Chlorides.
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- Wikipedia. (n.d.). Acyl chloride.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- van der Horst, F. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH.
- Bird, M. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
- Leah4sci. (2025, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube.
- Tlili, C., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
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- 11. youtube.com [youtube.com]
Application Notes and Protocols: 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from studies on structurally analogous fluorinated aromatic dicarboxylic acids. As of the date of this document, a comprehensive literature search has not yielded specific studies on the direct application of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in polymer synthesis. The provided information is intended to serve as a technical guide for researchers exploring the potential of this monomer.
Introduction: The Strategic Advantage of Fluorinated Biphenyl Moieties in Polymer Chemistry
The incorporation of fluorine atoms and biphenyl units into polymer backbones is a well-established strategy for developing high-performance materials. Fluorination imparts several desirable properties, including enhanced thermal and oxidative stability, improved solubility in organic solvents, lower dielectric constants, and reduced moisture absorption.[1][2] The rigid and linear nature of the biphenyl moiety contributes to high thermal stability and mechanical strength.[3]
This compound is a promising, yet underexplored, monomer for the synthesis of advanced polymers, particularly aromatic polyamides. The strategic placement of a fluorine atom introduces asymmetry and polarity, which can disrupt chain packing, leading to enhanced solubility without significantly compromising thermal properties.[2] The two carboxylic acid functional groups provide reactive sites for polycondensation reactions with a variety of diamines, leading to the formation of high-molecular-weight polymers.
This guide provides a comprehensive overview of the potential applications of this compound in polymer chemistry, with a focus on the synthesis and characterization of novel fluorinated aromatic polyamides.
Part 1: Synthesis of this compound
The synthesis of unsymmetrically substituted biphenyl dicarboxylic acids can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This method offers high yields and tolerance to a wide range of functional groups.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible and efficient route to synthesize this compound involves the Suzuki-Miyaura coupling of two key intermediates: a fluorinated arylboronic acid and a brominated benzoic acid derivative.
Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of the target monomer.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoro-5-bromobenzoic acid
-
4-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve 3-fluoro-5-bromobenzoic acid (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Diester:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diester by column chromatography on silica gel.
-
-
Hydrolysis to the Dicarboxylic Acid:
-
Dissolve the purified diester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (e.g., 5.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 2M HCl to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Part 2: Application in Aromatic Polyamide Synthesis
This compound can be polymerized with various aromatic diamines to produce a new class of fluorinated aromatic polyamides with potentially enhanced properties.
General Polymerization Scheme
Figure 2: General scheme for the synthesis of fluorinated aromatic polyamides.
Protocol 1: Low-Temperature Solution Polycondensation
This method involves the conversion of the dicarboxylic acid to its more reactive diacid chloride derivative, followed by reaction with a diamine at low temperatures.
Step 1: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarbonyl Chloride
-
Reflux this compound with an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) for several hours.
-
Remove the excess SOCl₂ by distillation under reduced pressure.
-
Recrystallize the resulting diacid chloride from a suitable solvent (e.g., hexane) to obtain a purified product.
Step 2: Polyamide Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of the synthesized 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarbonyl chloride to the stirred solution.
-
Maintain the reaction temperature at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100 °C.
Protocol 2: Yamazaki-Higashi Direct Polycondensation
This method allows for the direct polymerization of the dicarboxylic acid and diamine without the need to first synthesize the diacid chloride.[6]
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), the aromatic diamine (1.0 eq), and calcium chloride (if needed to enhance solubility).
-
Add NMP and pyridine to the flask.
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Add triphenyl phosphite (2.2 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 3-6 hours.
-
Cool the resulting viscous polymer solution to room temperature.
-
Precipitate, wash, and dry the polymer as described in Protocol 1.
Expected Properties of the Resulting Polymers
Based on literature for analogous fluorinated aromatic polyamides, the polymers derived from this compound are expected to exhibit the following properties:
| Property | Expected Outcome | Rationale |
| Solubility | Good solubility in polar aprotic solvents (NMP, DMAc, DMF) | The fluorine atom and the kinked structure of the biphenyl moiety disrupt chain packing, reducing intermolecular forces.[2][7] |
| Thermal Stability | High decomposition temperatures (>450 °C) | The aromatic backbone and the strong C-F bond contribute to excellent thermal stability.[2] |
| Glass Transition Temperature (Tg) | High Tg (250-350 °C) | The rigid biphenyl unit restricts segmental motion. |
| Mechanical Properties | Formation of tough, flexible films with high tensile strength | The aromatic structure provides inherent strength and rigidity. |
| Optical Properties | High optical transparency and low color | The fluorine substitution can reduce charge-transfer complex formation, leading to less colored and more transparent films.[8] |
| Dielectric Properties | Low dielectric constant | The low polarizability of the C-F bond is expected to lower the dielectric constant of the polymer, making it suitable for microelectronics applications.[9] |
Characterization of the Polymers
The synthesized fluorinated polyamides should be characterized using standard polymer analysis techniques:
-
Structural Characterization: FTIR and NMR spectroscopy to confirm the formation of the amide linkages and the polymer structure.
-
Molecular Weight Determination: Gel permeation chromatography (GPC) to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric analysis (TGA) to assess thermal stability and decomposition temperature, and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Mechanical Properties: Tensile testing of polymer films to measure tensile strength, Young's modulus, and elongation at break.
-
Solubility Testing: Evaluation of solubility in a range of organic solvents.
Potential Applications
The unique combination of properties anticipated for polyamides derived from this compound makes them attractive candidates for a variety of advanced applications:
-
Microelectronics: As low-dielectric constant materials for interlayer dielectrics and passivation layers in integrated circuits.[1][2]
-
Aerospace and Automotive: In components requiring high thermal stability and chemical resistance.
-
Membranes: For gas separation and pervaporation, where the fluorine content can tune selectivity and permeability.
-
Flexible Electronics: As substrates for flexible printed circuits and displays due to their good mechanical properties and thermal stability.[2]
Conclusion
While direct experimental data for the application of this compound in polymer chemistry is not yet available, the principles of polymer science and the properties of analogous fluorinated aromatic polymers strongly suggest its potential as a valuable monomer. The synthetic protocols and expected properties outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel high-performance polyamides with enhanced solubility, thermal stability, and desirable dielectric and optical properties. Further research into this specific monomer is warranted to fully elucidate its potential in the development of next-generation advanced materials.
References
- Hsiao, S.-H., & Chen, J.-H. (2003). Synthesis and properties of novel fluorinated aromatic polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane. Journal of Polymer Science Part A: Polymer Chemistry, 41(3), 420-431.
- Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- Liu, W., Zhou, X., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 195-200.
- Kim, D. S., & Kim, J. H. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 498.
- Imai, Y., Abe, T., & Komatsu, M. (1986). Synthesis of aromatic polyamides by the Yamazaki-Higashi method. Journal of Polymer Science Part A: Polymer Chemistry, 24(5), 1077-1085.
- Li, Y.-J., & Hsiao, S.-H. (2010). Synthesis and characterization of novel aromatic polyamides bearing bulky pendent triphenylamine groups. European Polymer Journal, 46(5), 965-974.
- Banerjee, S., Madhusoodanan, K. N., & Pal, A. K. (2003). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Polymer, 44(26), 7885-7893.
- Faghihi, K., & Soleimani, M. (2018). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Journal of the Iranian Chemical Society, 15(10), 2269-2278.
- Oishi, Y., Shirai, H., & Kakimoto, M. (1995). Synthesis and properties of fluorine-containing aromatic polyimides from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 801-809.
- Yang, C.-P., Hsiao, S.-H., & Chen, K.-H. (2002). Organosoluble and light-colored polyimides based on 2,2'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 40(22), 4064-4076.
- Liaw, D.-J., Wang, K.-L., Huang, Y.-C., & Lee, K.-R. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
- Ghosh, G., & Verma, S. K. (2011). Synthesis and characterization of new polyamides derived from 2,2′-bis(p-aminophenoxy)biphenyl and various aromatic dicarboxylic acids. Journal of Applied Polymer Science, 122(1), 241-249.
- Li, T.-L., & Hsiao, S.-H. (2008). Synthesis and characterization of novel aromatic polyamides containing ether and biphenyl units. Journal of Polymer Science Part A: Polymer Chemistry, 46(12), 4126-4139.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
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- 7. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling of Fluorinated Aryl Halides
Introduction: Navigating the Challenges of Fluorinated Substrates
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, prized for its functional group tolerance and robustness.[1] However, when applied to fluorinated aryl halides, researchers often face unique and frustrating challenges. The strong electron-withdrawing nature of fluorine substituents significantly alters the electronic properties of the aromatic ring. While this can activate the C-X (X = Cl, Br, I) bond towards oxidative addition, it also presents hurdles in other steps of the catalytic cycle.[2][3] Furthermore, the direct coupling of aryl fluorides (C-F bonds) is notoriously difficult due to the high bond dissociation energy, often necessitating specialized catalyst systems.[4][5]
This guide provides field-proven insights and systematic troubleshooting strategies to address the common issues encountered when coupling these valuable building blocks. We will explore the causality behind experimental choices, empowering you to diagnose problems and rationally optimize your reaction conditions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common failures in a direct question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
Question: My Suzuki coupling of a fluorinated aryl bromide/chloride is giving a very low yield or has failed completely. Where do I start troubleshooting?
Answer: This is the most prevalent issue and typically points to a suboptimal catalyst system or reaction conditions that are insufficient to overcome the activation barrier of your specific substrates.
A. Inactive or Inefficient Catalyst System The primary hurdle for less reactive aryl halides like chlorides and electron-deficient bromides is the initial oxidative addition step.[2] A highly active and robust catalyst is non-negotiable.
-
Underlying Cause: Standard catalysts like Pd(PPh₃)₄ often lack the electron density and steric bulk required to efficiently break the strong carbon-halogen bond, especially with electron-deficient rings or aryl chlorides.[6][7] The catalyst may decompose into inactive palladium black.[8]
-
Solution: Employ a modern, highly active catalyst system. This involves combining a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands accelerate both the oxidative addition and the final reductive elimination step.[7][9] Screening a few ligands is often the key to success.
| Ligand | Structure Type | Key Features & Typical Application | Ref. |
| SPhos | Buchwald Biaryl Phosphine | Highly active for aryl chlorides and sterically hindered substrates. | [6][10] |
| XPhos | Buchwald Biaryl Phosphine | Excellent general ligand for a broad range of challenging couplings. | [7][11] |
| RuPhos | Buchwald Biaryl Phosphine | Effective for both aryl and heteroaryl chlorides. | [12] |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich and effective, but air-sensitive. | [9][13] |
B. Suboptimal Base and Solvent Selection The base is not merely a spectator; it is crucial for activating the organoboron species to facilitate the transmetalation step.[14] Its strength, solubility, and interaction with the solvent can dramatically alter the reaction outcome.
-
Underlying Cause: A base that is too weak may not activate the boronic acid sufficiently, stalling the catalytic cycle. Conversely, an overly strong base in a protic solvent can accelerate the unwanted protodeboronation side reaction.[11][15] Poor solubility of reagents can also lead to a sluggish reaction.[15]
-
Solution: For challenging couplings of fluorinated aryl halides, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[11] The solvent system must solubilize all components; mixtures of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water are standard.[6][12]
| Base | Solvent System | Comments | Ref. |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, effective base for many challenging substrates, including N-heterocycles. | [6][16] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Often provides superior results for hindered substrates due to the "cesium effect," which enhances solubility and base strength. | [11] |
| K₂CO₃ | Dioxane/H₂O, MeOH | A common, moderate base. May be insufficient for highly challenging substrates. | [6][15] |
| KF | Anhydrous THF, Dioxane | Used when substrates are base-sensitive. Fluoride activates the boronic acid. | [14][17] |
C. Insufficient Reaction Temperature
-
Underlying Cause: The activation energy for the oxidative addition of strong C-Cl bonds is high. Room temperature conditions that work for aryl iodides are often completely ineffective for fluorinated aryl chlorides.[9]
-
Solution: Increase the reaction temperature. Reactions involving fluorinated aryl chlorides often require heating between 100-110 °C.[6] Microwave irradiation can also be used to rapidly heat the reaction and improve yields.[15]
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm isolating significant amounts of byproducts like my starting arene (from dehalogenation) or a homocoupled dimer of my boronic acid. How can I suppress these pathways?
Answer: The formation of side products indicates that undesired reaction pathways are competing with the main catalytic cycle. Adjusting conditions to favor the cross-coupling pathway is key.
A. Protodeboronation This is the protonolysis of the C-B bond, converting the boronic acid back to an arene and effectively removing it from the reaction.[7][8]
-
Underlying Cause: This side reaction is often promoted by excessive water, high temperatures, or the use of a very strong base.[11][15] Electron-deficient heteroaryl boronic acids are particularly susceptible.[18]
-
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust boronate ester, such as a pinacol or MIDA ester. These are significantly more stable to protodeboronation.[15]
-
Minimize Water: While a small amount of water is often beneficial, using anhydrous solvents can suppress this pathway.[7] Ensure solvents are properly dried and degassed.
-
Use a Milder Base: If feasible for your coupling, switching to a milder base like K₂CO₃ or KF can reduce the rate of protonolysis.[11]
-
B. Homocoupling This results in biaryl products formed from the coupling of two identical partners (either two aryl halides or two boronic acids).
-
Underlying Cause: The primary cause of boronic acid homocoupling is the presence of oxygen, which can promote an oxidative coupling pathway.[11]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: This is critical. Thoroughly degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes).[6][11] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Optimize Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can sometimes help drive the desired cross-coupling reaction to completion and minimize side reactions.[6]
-
C. Dehalogenation/Reduction The aryl halide is converted directly to the corresponding arene, without coupling.
-
Underlying Cause: This can be promoted by certain solvents, bases, or impurities that act as a hydride source.[7][8]
-
Troubleshooting Steps:
-
Change the Solvent/Base: This side reaction is highly system-dependent. Screening different solvent and base combinations is the most effective way to identify conditions that minimize reduction.[7]
-
Purify Starting Materials: Ensure the purity of your aryl halide and other reagents to eliminate potential sources of reducing agents.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions with fluorinated aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated aryl halides so challenging for Suzuki coupling? A1: The challenge depends on which carbon-halogen bond is being targeted. For fluorinated aryl chlorides, bromides, and iodides, the strong electron-withdrawing effect of fluorine atoms deactivates the aromatic ring for oxidative addition compared to non-fluorinated analogues, requiring more active catalysts. [2]For aryl fluorides, the C-F bond itself is exceptionally strong and has low reactivity in the oxidative addition step with standard palladium catalysts, making it the most difficult halide to couple. [4] Q2: How do I select the optimal ligand for my fluorinated substrate? A2: There is no single "best" ligand, and empirical screening is often necessary. However, a good starting point for challenging substrates like fluorinated aryl chlorides are the bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos). [7][19]Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition. [9] Q3: Can I directly couple an aryl fluoride (C-F bond)? A3: Yes, but it is very challenging and typically cannot be achieved with standard Suzuki-Miyaura conditions. The activation of C-F bonds often requires specialized catalyst systems, with nickel catalysts being particularly promising in this area. [2][20]These reactions may also require specific directing groups on the aryl fluoride to facilitate the C-F bond activation. [5] Q4: What is the "cesium effect" and when should I use Cs₂CO₃? A4: The "cesium effect" refers to the often-dramatic improvement in reaction rate and yield when using cesium bases like Cs₂CO₃, particularly for sterically hindered substrates. [11]While the exact mechanism is debated, it is thought that the large, soft cesium cation increases the solubility of intermediates and the overall basicity of the system. It is an excellent choice to try when other bases like K₃PO₄ or K₂CO₃ are giving poor results. [11] Q5: My boronic acid seems to be decomposing on the bench or during the reaction. What should I do? A5: Boronic acids, especially electron-deficient ones, can be prone to decomposition via protodeboronation or formation of boroxine anhydrides. [8]The best solution is to convert the boronic acid to a more stable derivative. Potassium trifluoroborate salts (R-BF₃K) and boronate esters (especially pinacol and MIDA esters) are significantly more stable to storage and handling and are robust under many reaction conditions. [12][15]They are often commercially available or can be easily prepared.
Representative Experimental Protocol
Suzuki-Miyaura Coupling of 1-Chloro-2-fluorobenzene with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates. [6]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 1-chloro-2-fluorobenzene (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This step is critical to remove oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3364–3373. [Link]
- Le, T., & Spletstoser, J. T. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 397–404. [Link]
- Yin, J. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 2011(15), 2268-2272. [Link]
- Cahard, D., & O'Hagan, D. (2014). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro- β-lactam. Synlett, 25(18), 2661-2665. [Link]
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- ResearchGate. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Semantic Scholar. (n.d.). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides.
- Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from Princeton University website. [Link]
- ResearchGate. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- National Institutes of Health. (2020). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(13), 2035–2042. [Link]
- Organic Chemistry Explained. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6293-6296. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- National Institutes of Health. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- ResearchGate. (2017). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]
- Reddit. (2023). Struggling with Suzuki Reaction.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Schlosser, M., & Heiss, C. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13444–13453. [Link]
- Fu, G. C., Littke, A. F., & Dai, C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- Reddit. (2022). Failed suzuki coupling, any suggenstions?.
- National Institutes of Health. (2014). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. | Semantic Scholar [semanticscholar.org]
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- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Welcome to the technical support resource for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer a validated protocol to streamline your synthetic efforts. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound core structure?
A1: The most prevalent and versatile method for constructing the biphenyl backbone of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms the C-C bond between two aryl rings, typically an aryl halide and an arylboronic acid (or its ester derivatives).[2] Its popularity stems from its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of catalysts and building blocks.[3]
Q2: What are the primary challenges and potential side reactions I should be aware of when performing the Suzuki coupling for this target molecule?
A2: While robust, the Suzuki-Miyaura coupling is not without its challenges. For this specific synthesis, the key side reactions to monitor and control are:
-
Protodeboronation: The premature cleavage of the C-B bond of your boronic acid reagent, replacing it with a C-H bond. This is a common pathway for yield loss.[4]
-
Dehalogenation: The reduction of your aryl halide starting material, where the halogen is replaced by a hydrogen atom. This also consumes starting material and reduces the yield of the desired product.[5][6]
-
Homocoupling: The unwanted dimerization of your boronic acid reagent to form a symmetrical biaryl impurity. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[7][8]
Q3: My final product is a dicarboxylic acid. Should I perform the coupling with the carboxylic acid groups present or protect them?
A3: It is highly advisable to protect the carboxylic acid groups, typically as methyl or ethyl esters, before performing the Suzuki coupling. The free carboxylic acids can interfere with the reaction in several ways: their acidity can neutralize the base required for the catalytic cycle, and they can coordinate to the palladium catalyst, potentially inhibiting its activity. The ester groups are generally stable under Suzuki conditions and can be easily hydrolyzed in a subsequent step to yield the final dicarboxylic acid.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Biphenyl Product
Q: My Suzuki coupling reaction has a low yield (<50%), and TLC/LC-MS analysis shows a significant amount of unreacted aryl halide and a byproduct corresponding to the protonated form of my boronic acid.
A: This strongly indicates that protodeboronation is the primary side reaction.
-
Root Cause: Protodeboronation is the hydrolysis of the boronic acid.[4] This reaction is often catalyzed by aqueous base and can be particularly problematic for electron-deficient or certain heteroaryl boronic acids.[9][10] The presence of excess water or a prolonged reaction time at high temperatures can exacerbate this issue.
-
Solutions:
-
Use a Boronic Ester: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). Pinacol esters are significantly more resistant to protodeboronation.[7][11]
-
Minimize Water: While a small amount of water is often necessary for the Suzuki reaction to proceed, excess water can be detrimental. Try reducing the amount of water or using a carefully dried solvent. Anhydrous conditions can sometimes be employed, particularly with boronic esters and specific bases like CsF.[12]
-
Optimize the Base: A very strong base or high base concentration can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or alkoxides.[5]
-
Increase Reagent Stoichiometry: As a practical measure, increasing the equivalents of the boronic acid reagent (e.g., from 1.1 to 1.5 eq.) can help compensate for its degradation and drive the reaction to completion.
-
Issue 2: Formation of Dehalogenated Byproduct
Q: I've isolated my product, but NMR analysis shows a significant impurity that is my original aryl halide minus the halogen (e.g., 3-fluoro-4-carboxybenzoic acid methyl ester instead of the biphenyl). How do I prevent this?
A: This is a classic case of a dehalogenation side reaction.
-
Root Cause: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture.[5] This can happen when the palladium complex reacts with the base, solvent (especially alcohols), or trace water. The resulting Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated arene.[7] Electron-deficient aryl halides are often more susceptible to this side reaction.[13]
-
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can promote the desired reductive elimination of the biphenyl product over the dehalogenation pathway.[5][6]
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices to minimize the formation of Pd-H species.[5]
-
Solvent Choice: Avoid using alcohol as the primary solvent, as it can be a hydride source. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[7]
-
Halide Reactivity: If you are using an aryl iodide, which is most prone to dehalogenation, consider switching to the corresponding aryl bromide. Bromides are often a good compromise between reactivity and the propensity for dehalogenation.[13][14]
-
Issue 3: Presence of a Symmetrical Biphenyl Impurity
Q: My LC-MS shows a major byproduct with a mass corresponding to a dimer of my boronic acid starting material. What causes this homocoupling?
A: This byproduct arises from the homocoupling of the boronic acid, a reaction often promoted by oxygen.
-
Root Cause: The homocoupling mechanism can be complex, but it is often initiated by Pd(II) species and accelerated by the presence of molecular oxygen.[7] If the Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is not fully reduced, it can catalyze the dimerization of two boronic acid molecules.[8]
-
Solutions:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Use a Pd(0) Precatalyst: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[7] If using a Pd(II) source, the conditions must be sufficient to ensure its complete reduction to the active Pd(0) species at the start of the reaction.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) to prevent oxygen from re-entering the system.
-
Issue 4: Incomplete Hydrolysis of Esters
Q: After the final hydrolysis step, my product is a mixture of the desired dicarboxylic acid, the mono-acid/mono-ester, and unreacted diester. How can I ensure complete hydrolysis?
A: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or reagent concentration, especially if one of the ester groups is sterically hindered.
-
Root Cause: Saponification (base-catalyzed hydrolysis) of esters is a reversible reaction, although the final deprotonation of the carboxylic acid drives it forward.[15] If one ester is in a more sterically crowded environment, its hydrolysis rate will be slower.
-
Solutions:
-
Increase Temperature and Time: Heat the reaction under reflux for a longer period. Monitor the reaction by TLC or LC-MS until all starting material and mono-hydrolyzed intermediates are consumed.
-
Increase Base Concentration: Use a higher concentration of NaOH or LiOH. Using a co-solvent like THF or methanol can help with the solubility of the biphenyl diester in the aqueous base.
-
Switch to Acidic Hydrolysis: If basic hydrolysis is problematic, consider acidic hydrolysis by refluxing with an acid like HCl or H₂SO₄.[16] Note that this method requires stoichiometric amounts of water and can sometimes require harsher conditions.[17][18]
-
Workup Procedure: After basic hydrolysis, ensure the solution is cooled and then carefully acidified with a strong acid (e.g., 2M HCl) to a pH of ~1-2 to precipitate the dicarboxylic acid product fully.[15]
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key pathways.
Caption: Overall synthetic scheme for the target molecule.
Caption: A decision tree for troubleshooting common side reactions.
Recommended Experimental Protocol
This protocol outlines a robust procedure for the synthesis, minimizing the common side reactions discussed above.
Step 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add methyl 5-bromo-2-fluorobenzoate (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 2 mol %).
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio). Degas the entire mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dimethyl 3'-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Step 2: Saponification (Hydrolysis)
-
Setup: Dissolve the purified diester from Step 1 in a mixture of THF and methanol (e.g., 3:1 ratio). Add an aqueous solution of sodium hydroxide (4-6 eq., e.g., 2M solution).
-
Reaction: Heat the mixture to reflux (approx. 70 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 2M hydrochloric acid with stirring until the pH of the solution is ~1. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product, this compound, under high vacuum to a constant weight. Characterize by NMR and MS to confirm identity and purity.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| Boron Source | Boronic Acid Pinacol Ester | Increased stability against hydrolysis. | Protodeboronation with boronic acid. |
| Aryl Halide | Aryl Bromide | Good balance of reactivity and stability. | Aryl Iodide: Dehalogenation . Aryl Chloride: Low reactivity. |
| Catalyst/Ligand | Pd(dtbpf)Cl₂ or Pd₂(dba)₃/SPhos | Promotes desired C-C coupling, suppresses side reactions. | Less bulky ligands may lead to Dehalogenation . |
| Base | K₃PO₄ or Cs₂CO₃ | Mild, effective, minimizes Pd-H formation. | Strong bases (e.g., NaOtBu) can increase Dehalogenation . |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic solvent minimizes side reactions. | Alcoholic solvents can be a hydride source, causing Dehalogenation . |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of catalyst and reagents. | Oxygen promotes Homocoupling . |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Protodeboronation.
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. JACS Au.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chemistry Unleashed by Dr. Anaji. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Wikipedia. Suzuki reaction.
- Schümann, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
- ResearchGate. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- PubChem. 3-Bromo-4-methylbenzoic acid.
- Quick Company. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
- ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Chemguide. hydrolysis of nitriles.
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Lumen Learning. Hydrolysis of nitriles.
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Organic Chemistry Portal. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3.
- The Royal Society of Chemistry. Supporting Information.
- ResearchGate. Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animaltissues v1.
- Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Palladium Catalyst Removal from Suzuki Reactions
Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium catalysts from Suzuki reaction mixtures. Efficient removal of palladium is paramount to ensure the purity of the final product, particularly for active pharmaceutical ingredients (APIs), where stringent regulatory limits on elemental impurities are in place.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate this essential purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why is removing the palladium catalyst after a Suzuki reaction so important?
The removal of palladium is a critical downstream process for several reasons:
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[3] Palladium is a regulated metal, and its presence in an API must be carefully controlled.[2]
-
Product Purity and Safety: Residual palladium can compromise the purity of your final compound.[4] Moreover, palladium residues can have toxicological effects, making their removal essential for the safety of pharmaceuticals.[2]
-
Downstream Chemistry: Palladium residues can interfere with subsequent synthetic steps, potentially leading to unwanted side reactions or catalyst poisoning in future transformations.
-
Economic and Environmental Considerations: Palladium is a precious and costly metal.[5] Recovering and recycling the catalyst can offer significant cost savings and is an environmentally responsible practice.[6][7]
Q2: What are the common forms of residual palladium I might encounter in my reaction mixture?
After a Suzuki reaction, residual palladium can exist in several forms, which influences the choice of removal method:[5]
-
Homogeneous Species: These are soluble palladium complexes, often in the Pd(0) or Pd(II) oxidation state, coordinated to ligands (e.g., phosphines) used in the reaction.
-
Heterogeneous Species: This is typically insoluble palladium metal (Pd(0)), often referred to as "palladium black," which can precipitate out of the reaction mixture.[8]
-
Colloidal Palladium: These are fine, suspended particles of palladium that can be challenging to remove by simple filtration.[9]
Understanding the likely state of your palladium residue is the first step in selecting an appropriate purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the palladium removal process.
Problem 1: Simple filtration is not removing the palladium catalyst effectively.
-
Symptom: After passing the reaction mixture through a standard filter, you still detect high levels of palladium in your product.
-
Likely Cause: The palladium is likely present as soluble homogeneous species or as fine colloidal particles that pass through the filter.[9] Simple filtration is generally only effective for removing bulk heterogeneous palladium black.[7]
-
Troubleshooting Steps:
-
Induce Precipitation: If you suspect soluble palladium, you can try to induce precipitation by adding an anti-solvent.
-
Utilize an Adsorbent: Pass the solution through a pad of Celite® or a bed of silica gel.[9][10] This can help trap some insoluble and colloidal palladium.
-
Employ Scavengers: For soluble palladium, a more targeted approach using palladium scavengers is necessary.
-
Problem 2: My chosen palladium scavenger shows poor efficiency.
-
Symptom: Even after treatment with a scavenger, the residual palladium levels remain above the acceptable limit.
-
Likely Cause: The scavenger's performance can be influenced by several factors, including the palladium's oxidation state, the solvent system, temperature, and reaction time.[3][5]
-
Troubleshooting Steps:
-
Screen Different Scavengers: The effectiveness of a scavenger is highly system-dependent. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the optimal one for your specific product and solvent system.
-
Optimize Conditions: Adjust the scavenger loading, temperature, and treatment time. An increased temperature and longer stirring time can often improve scavenging efficiency.
-
Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), whereas other types might be better for Pd(0).
-
Problem 3: The use of activated carbon leads to product loss.
-
Symptom: While activated carbon effectively removes palladium, you observe a significant decrease in your product yield.
-
Likely Cause: Activated carbon can be non-selective and adsorb the desired organic product in addition to the palladium catalyst.[5]
-
Troubleshooting Steps:
-
Minimize Carbon Usage: Use the minimum amount of activated carbon necessary to achieve the desired palladium removal.
-
Solvent Washes: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover the adsorbed product.[5] Be aware that this may also cause some palladium to leach back into the filtrate.[5]
-
Explore Alternative Adsorbents: Consider using functionalized silica or polymer-based scavengers, which can offer higher selectivity for palladium over the product.[3]
-
Palladium Removal Method Selection
Choosing the right method for palladium removal depends on the nature of your product, the scale of your reaction, and the required final purity. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a palladium removal method.
Comparative Analysis of Palladium Scavengers
The choice of scavenger is a critical decision in the purification process. Below is a comparison of common scavenger types.
| Scavenger Type | Functional Groups | Advantages | Disadvantages | Typical Loading (wt%) |
| Silica-Based | Thiol, Amino, Isocyanate | High efficiency, good solvent compatibility, low product adsorption.[11] | Higher cost compared to activated carbon. | 1-5 |
| Polymer-Supported | Thiol, Trimercaptotriazine (TMT) | High capacity, can be used in various solvents.[5] | Can swell in certain solvents, potentially slower kinetics. | 1-10 |
| Activated Carbon | N/A (surface adsorption) | Low cost, effective for various palladium species.[12] | Can be non-selective, leading to product loss.[5] | 5-20 |
Experimental Protocol: Screening Palladium Scavengers
This protocol provides a general framework for efficiently screening different palladium scavengers to identify the most effective one for your specific Suzuki reaction product.
Objective: To determine the most effective scavenger for removing residual palladium from a crude reaction mixture.
Materials:
-
Crude Suzuki reaction mixture containing the product and residual palladium.
-
A panel of palladium scavengers (e.g., thiol-functionalized silica, polymer-supported TMT, activated carbon).
-
Reaction solvent (e.g., toluene, THF, ethyl acetate).
-
Small reaction vials with stir bars.
-
Heating and stirring plate.
-
Filtration apparatus (e.g., syringe filters, small Büchner funnel).
-
Analytical instrument for palladium quantification (e.g., ICP-MS, ICP-OES).[13][14]
Procedure:
-
Sample Preparation: Aliquot equal volumes of the crude reaction mixture into several reaction vials.
-
Scavenger Addition: To each vial, add a pre-weighed amount of a different scavenger (e.g., 5 wt% relative to the theoretical product weight). Include a control vial with no scavenger.
-
Reaction: Stir the vials at a set temperature (e.g., room temperature or 50 °C) for a predetermined time (e.g., 2-4 hours).
-
Filtration: Filter each sample to remove the scavenger.
-
Analysis: Analyze the palladium concentration in each filtrate using a suitable analytical technique.
-
Evaluation: Compare the final palladium levels for each scavenger to determine the most effective one.
Caption: Workflow for screening palladium scavengers.
Quantifying Residual Palladium
Accurate quantification of residual palladium is crucial to validate your purification process.[13] While several methods exist, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are the most common and reliable techniques for trace metal analysis in the pharmaceutical industry.[13][14] However, these methods require expensive instrumentation and specialized expertise.[13][14] For more rapid, in-process checks, colorimetric and fluorometric assays have been developed that can provide a faster indication of palladium levels.[14][15]
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). Organic Process Research & Development - ACS Publications.
- Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures. (n.d.). Virginia Commonwealth University.
- Formation of palladium black during Suzuki coupling. (2022). Reddit.
Sources
- 1. biotage.com [biotage.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: A Guide to Improving the Purity of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Welcome to the technical support center for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this key synthetic intermediate. Drawing upon established principles of organic synthesis and purification, this document provides in-depth, practical solutions to common challenges encountered during its preparation and purification.
I. Understanding the Synthesis: The Suzuki-Miyaura Coupling
The most common route to synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the crucial carbon-carbon bond between two aromatic rings.[1][2] A typical synthetic approach involves the coupling of a halogenated benzoic acid derivative with a fluorinated phenylboronic acid, or vice-versa.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Synthesis & Impurity Profile
Question 1: My reaction yield is low, and I see significant amounts of starting materials in the crude product. What are the likely causes and solutions?
Answer: Low conversion in a Suzuki-Miyaura coupling for this target molecule can often be attributed to catalyst deactivation or suboptimal reaction conditions. The presence of two carboxylic acid groups and a fluorine atom can influence the electronic properties and steric hindrance of the coupling partners.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For sterically hindered or electronically deactivated substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency.[3][4] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.
-
Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[5] For substrates bearing acidic protons, such as carboxylic acids, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate.[3][4]
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to catalyst oxidation and the formation of palladium black, indicating catalyst precipitation.[6] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
dot
Caption: Suzuki-Miyaura reaction for the synthesis of the target molecule.
Question 2: I have identified byproducts that are symmetrical dimers of my starting materials. How can I minimize these homocoupling impurities?
Answer: The formation of symmetrical biphenyls (homocoupling) is a common side reaction in Suzuki couplings.[6] This occurs when two molecules of the boronic acid couple with each other or, less commonly, two molecules of the aryl halide couple.
-
Minimizing Boronic Acid Homocoupling: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the primary solution. Additionally, ensuring the palladium catalyst is in its active Pd(0) state at the start of the reaction can favor the cross-coupling pathway.
-
Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion and minimize the relative amount of unreacted aryl halide. However, a large excess can lead to higher levels of homocoupled boronic acid byproduct.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Question 3: My mass spectrometry analysis shows the presence of biphenyl-3-carboxylic acid and 3-fluorobiphenyl-4-carboxylic acid. What are these impurities and how are they formed?
Answer: These are likely the result of protodehalogenation and protodeborylation, respectively.
-
Protodehalogenation: The halogen on your starting material is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the solvent that act as a hydride source.[3] Using anhydrous solvents and a non-nucleophilic base like K₃PO₄ can help mitigate this.
-
Protodeborylation: The boronic acid group is replaced by a hydrogen atom. This is often caused by hydrolysis of the carbon-boron bond, which can be exacerbated by prolonged reaction times at high temperatures or the presence of excessive water.[7]
| Impurity Type | Common Cause | Recommended Solution |
| Homocoupled Boronic Acid | Oxygen in the reaction mixture | Rigorous degassing of solvents and inert atmosphere |
| Protodehalogenated Starting Material | Hydride sources, certain bases | Use anhydrous solvents and a base like K₃PO₄ |
| Protodeborylated Starting Material | Hydrolysis of the C-B bond | Minimize water content, avoid prolonged high temperatures |
Purification Strategies
Question 4: What is the most effective method to purify the crude this compound?
Answer: A combination of acid-base extraction and recrystallization is generally the most effective approach for purifying dicarboxylic acids like your target molecule.
-
Acid-Base Extraction: This technique leverages the acidic nature of the two carboxylic acid groups. The crude product is dissolved in an aqueous base (e.g., dilute NaOH or Na₂CO₃) to form the water-soluble disodium salt. Neutral impurities, such as homocoupled byproducts without carboxylic acid groups, will remain insoluble and can be removed by filtration. The aqueous solution is then acidified (e.g., with 2M HCl) to a pH of ~2, which re-protonates the carboxylic acids and causes the purified product to precipitate out of the solution. The precipitate can then be collected by filtration and washed with deionized water.
-
Recrystallization: This is a powerful technique for removing closely related impurities that may have similar acidity and therefore are not fully removed by acid-base extraction.[8][9] The choice of solvent is critical.
dot
Caption: General purification workflow for the target dicarboxylic acid.
Question 5: What is a good starting solvent system for the recrystallization of this compound?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] For a polar, aromatic dicarboxylic acid, suitable solvent systems would include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.[10]
-
Acetic Acid/Water: Similar to the ethanol/water system, acetic acid can be a good solvent for carboxylic acids.
-
Dioxane or Tetrahydrofuran (THF): These polar aprotic solvents can also be effective, often in combination with an anti-solvent like heptane or hexane.
It is always recommended to perform small-scale solvent screening to identify the optimal system for your specific impurity profile.[10]
III. Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step. A multi-technique approach is recommended for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantifying the purity of your compound and detecting trace impurities.[11][12]
Protocol: HPLC Purity Analysis
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid.
-
A typical gradient might run from 10% B to 95% B over 20-30 minutes.
-
-
Detection: UV detection at a wavelength where the biphenyl system has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of your compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of your compound and identifying any structurally related impurities.[13]
-
¹H NMR: The proton NMR will show characteristic signals for the aromatic protons. The integration of these signals should correspond to the correct number of protons. Impurities may present as small, unidentifiable peaks.
-
¹³C NMR: Carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. It will show a single resonance for the fluorine atom, and the coupling constants to adjacent protons can help confirm its position on the aromatic ring. The chemical shift of the fluorine can be a sensitive probe of the electronic environment and can help identify isomers.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.
IV. References
-
BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
Supporting Information for a scientific article. (n.d.). NMR data for 4-fluoro-1,1'-biphenyl.
-
Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
-
Recrystallization-1.doc.pdf. (n.d.). Recrystallization.
-
ResearchGate. (n.d.). RECRYSTALLIZATION.
-
JoVE. (n.d.). Recrystallization.
-
BenchChem. (2025). Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
-
National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
-
ChemicalBook. (n.d.). 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid(1261943-47-8) 1H NMR.
-
National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
National Institutes of Health. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions.
-
BenchChem. (2025). Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
-
National Institutes of Health. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8).
-
National Institutes of Health. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 14. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Biphenyl Compounds
Welcome to the technical support center for the synthesis of fluorinated biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by the incorporation of fluorine into biaryl scaffolds. The strong carbon-fluorine (C-F) bond and the unique electronic properties of fluorine substituents introduce specific hurdles in common cross-coupling reactions that necessitate careful optimization of reaction parameters.[1][2]
This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, moving beyond simple procedural steps to explain the underlying chemical principles governing success or failure.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of fluorinated biphenyls, organized by the type of synthetic challenge.
Section 1.1: Catalyst, Ligand, and Reaction Condition Optimization
Question 1: My Suzuki-Miyaura reaction with an electron-rich fluoroarene is giving a very low yield. I'm using a standard Pd(PPh₃)₄ catalyst. What is going wrong?
Answer: The primary challenge with electron-rich fluoroarenes is the difficulty of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote this step efficiently when the aromatic ring is electron-rich.
Causality & Troubleshooting Steps:
-
Enhance Catalyst Reactivity: Switch to a more electron-rich and sterically hindered catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are specifically designed to accelerate oxidative addition and subsequent reductive elimination.[1] Consider using G2 or G4 Buchwald precatalysts for improved performance and air stability.
-
Consider Nickel Catalysis: Nickel catalysts are often more effective than palladium for activating challenging C-F bonds, particularly in electron-rich systems.[1][3][4][5] A system like Ni(cod)₂ with a suitable ligand such as PCy₃ or 4,4'-di-tert-butyl-2,2'-dipyridyl can be a powerful alternative.[1][6]
-
Solvent and Base Selection: Ensure your reaction is rigorously degassed. For challenging couplings, consider switching to a polar aprotic solvent like DMF or dioxane. While common bases like K₂CO₃ or Cs₂CO₃ are effective, for sluggish reactions, a stronger base like K₃PO₄ might be necessary. However, be mindful that strong bases can promote side reactions.[7]
Question 2: I am attempting a Buchwald-Hartwig amination on a fluorinated aryl bromide, but the reaction is stalled with significant starting material remaining. What should I try?
Answer: Stalled Buchwald-Hartwig reactions with fluorinated substrates can be due to several factors, including inefficient catalyst activation, catalyst inhibition, or unfavorable reaction kinetics. The reactivity order for aryl halides in this reaction is generally Ar-Br > Ar-Cl > Ar-I. Aryl iodides can sometimes be problematic due to iodide-based catalyst inhibition.[8]
Causality & Troubleshooting Steps:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount. For electron-deficient fluoroarenes, more electron-donating and bulky ligands like RuPhos or BrettPhos can be highly effective. These ligands promote the reductive elimination step, which can be slow for electron-poor systems.
-
Base Optimization: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may require higher temperatures and longer reaction times.[8]
-
Pre-catalyst Selection: Using a well-defined palladium pre-catalyst (e.g., a palladacycle like GPhos Pd G6) can lead to more consistent results than generating the active Pd(0) species in situ. These pre-catalysts often require milder activation conditions.[8]
-
Solvent Effects: Toluene and dioxane are common solvents. However, for some challenging substrates, a more polar solvent like t-amyl alcohol can be beneficial.
Section 1.2: Unwanted Side Reactions and Purification Hurdles
Question 3: My Suzuki coupling is plagued by a significant amount of protodeboronation of my fluorinated arylboronic acid. How can I minimize this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[1] The presence of water and the basicity of the reaction medium can exacerbate this issue.
Causality & Troubleshooting Steps:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation. Consider using an anhydrous base like K₃PO₄ or CsF in an anhydrous solvent like toluene or dioxane.[9]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce protodeboronation. These can be isolated or generated in situ.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize the degradation of the boronic acid.[1]
-
Base Selection: Using a milder base like KF can sometimes reduce the rate of protodeboronation compared to stronger bases like K₂CO₃ or K₃PO₄.[7]
Question 4: I am observing significant homocoupling of my fluorinated starting materials. What is causing this and how can I prevent it?
Answer: Homocoupling (Glaser coupling) can arise from several pathways, often involving oxidative coupling of the boronic acid or reductive coupling of the aryl halide. This is particularly prevalent with highly active catalyst systems or when the desired cross-coupling is slow.
Causality & Troubleshooting Steps:
-
Control Oxygen Levels: Rigorous deoxygenation of the reaction mixture is crucial, as oxygen can promote the oxidative homocoupling of boronic acids.
-
Catalyst Loading: In some cases, excessively high catalyst loading can contribute to side reactions. Try reducing the catalyst loading to the minimum effective amount.[1]
-
Purity of Reagents: Ensure the purity of your starting materials, as impurities can sometimes initiate unwanted side reactions.[1]
-
Ligand-to-Metal Ratio: For catalysts generated in situ, maintaining an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is important. Excess ligand can sometimes stabilize the catalyst and prevent side reactions, but too much can also inhibit the reaction.
Question 5: The purification of my fluorinated biphenyl product is extremely difficult due to its similar polarity to byproducts. Are there any specific techniques for these compounds?
Answer: The unique properties of fluorinated compounds, such as their low polarizability, can make them challenging to separate from structurally similar impurities.[10] Standard silica gel chromatography may not always provide adequate separation.
Causality & Troubleshooting Steps:
-
Alternative Chromatography Media: Consider using alumina or reverse-phase (C18) chromatography. The different selectivities of these stationary phases can often resolve compounds that co-elute on silica.
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous chemistry techniques can be employed.[11] This involves using a fluorous stationary phase that preferentially retains compounds with a high fluorine content, allowing for separation from non-fluorinated or less-fluorinated impurities.
-
Crystallization: If your product is a solid, meticulous recrystallization can be a powerful purification method. Experiment with a range of solvent systems to find one that provides good differential solubility between your product and the impurities.[12]
-
Preparative HPLC: For high-value materials or when other methods fail, preparative high-performance liquid chromatography (HPLC) can provide excellent separation, although it is less scalable.
Part 2: Key Mechanistic Considerations & Visual Guides
Understanding the underlying mechanisms and having a logical troubleshooting workflow can significantly accelerate problem-solving.
The "Ortho-Fluorine" Effect
The presence of a fluorine atom ortho to a reacting site can significantly influence the reaction's outcome. This "ortho-fluorine" effect is a combination of steric and electronic factors. Electronically, the ortho-fluorine can enhance the reactivity of C-H bonds towards metallation in directed C-H functionalization reactions.[13][14][15] In cross-coupling, it can influence the rate of oxidative addition and reductive elimination.
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
When a Suzuki-Miyaura reaction fails to yield the desired fluorinated biphenyl, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and solve the problem.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
Part 3: Detailed Experimental Protocols
Adherence to a well-defined and validated protocol is critical for reproducibility. The following are representative protocols for common cross-coupling reactions used in fluorinated biphenyl synthesis.
Protocol 3.1: Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a fluorinated aryl bromide with an arylboronic acid, adapted from literature procedures.[16]
Materials:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane and Water (3:1 v/v ratio)
Procedure:
-
To a pressure tube or Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl bromide (e.g., 0.518 mmol, 1.0 equiv), the arylboronic acid (0.777 mmol, 1.5 equiv), K₃PO₄ (0.777 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture (e.g., 4 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 105 °C.
-
Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).[16]
Protocol 3.2: Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide
This protocol outlines a general procedure for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Materials:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4.4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox, and add the fluorinated aryl bromide (1.0 equiv) and the amine (1.2 equiv) under a positive pressure of Argon.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Part 4: Data Summary Tables
For convenience, the following tables summarize key parameters for consideration when setting up cross-coupling reactions for fluorinated biphenyl synthesis.
Table 1: Catalyst & Ligand Selection Guide
| Substrate Type | Recommended Catalyst/Ligand System | Rationale |
| Electron-Deficient Fluoroarene | Pd(PPh₃)₄, PdCl₂(dppf) | Oxidative addition is generally facile. Standard catalysts are often sufficient. |
| Electron-Rich Fluoroarene | Pd₂(dba)₃ / XPhos or SPhos; XPhos Pd G4 | Bulky, electron-rich ligands accelerate the challenging oxidative addition step.[1] |
| Sterically Hindered Substrate | Ni(cod)₂ / PCy₃; AdBrettPhos Pd G3 | Nickel is often superior for sterically demanding couplings.[1] Bulky ligands open the coordination sphere. |
| Polyfluorinated Arene | Ni(cod)₂ / dtbbpy; Pd(PCy₃)₂ | Nickel catalysts can be more effective at activating strong C-F bonds.[17] |
Table 2: Base & Solvent Compatibility
| Base | pKa of Conj. Acid | Common Solvents | Notes |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O, DMF | A versatile and common base for many Suzuki couplings. |
| K₃PO₄ | 12.3 | Toluene, Dioxane, DMF | Stronger base, often used for more challenging couplings. Can be used under anhydrous conditions.[7] |
| Cs₂CO₃ | 10.0 (in DMSO) | Toluene, Dioxane, THF | Good solubility in organic solvents. Often used in Buchwald-Hartwig aminations.[8] |
| NaOtBu | 19.0 (in DMSO) | Toluene, Dioxane | Very strong, non-nucleophilic base. Standard for Buchwald-Hartwig reactions. Highly moisture sensitive. |
| KF | 3.2 | Toluene, Dioxane, THF | Mild base, useful for substrates with base-labile functional groups. Can help suppress protodeboronation.[7] |
References
- Technical Support Center: Troubleshooting Low Yield in Cross-Coupling of Fluorin
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - NIH.
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PubMed Central.
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluorid and the origin of chemosel - ResearchG
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Organofluorine chemistry - Wikipedia.
- The Purification of Organic Compound: Techniques and Applic
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- How can I solve my problem with Suzuki coupling?
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: the homocoupling of boronic acids. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled products.
Understanding the Enemy: What is Boronic Acid Homocoupling?
In an ideal Suzuki-Miyaura reaction, your aryl or vinyl halide couples with your boronic acid to form a new carbon-carbon bond. However, under certain conditions, two molecules of the boronic acid can react with each other, forming a symmetrical biaryl byproduct. This unwanted reaction, known as homocoupling, not only consumes your valuable boronic acid reagent but also introduces a often difficult-to-separate impurity, complicating purification and reducing the overall yield of your target molecule.[1]
The Two Main Culprits of Homocoupling
There are two primary mechanistic pathways responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor to homocoupling.[2] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then participate in a catalytic cycle that promotes the coupling of two boronic acid molecules.[1][3] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[1] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) required for the main Suzuki-Miyaura cycle, but it does so at the expense of your starting material.[4]
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.[1]
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during Suzuki-Miyaura reactions, progressing from fundamental setup to more nuanced optimization.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is the most likely cause and the first thing I should check?
A1: The most common culprit for homocoupling is the presence of dissolved oxygen.[2] Rigorous exclusion of oxygen from your reaction is the single most effective first step to suppress this side reaction.[1][5]
Troubleshooting Steps:
-
Degassing Solvents and Reagents: Before setting up your reaction, you must thoroughly degas all solvents (including water) and liquid reagents. Two highly effective methods are:
-
Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[1][5]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, especially with sensitive substrates, the freeze-pump-thaw technique is recommended. This involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective.[6]
-
-
Maintain an Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas (argon or nitrogen) from start to finish. This includes all reagent additions.
Caption: Initial troubleshooting workflow for homocoupling.
Q2: I've rigorously degassed my reaction, but homocoupling is still a problem. Could my choice of palladium source be the issue?
A2: Yes, absolutely. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, it can directly react with your boronic acid, causing homocoupling, especially at the beginning of the reaction before the active Pd(0) catalyst is fully generated.[1][4]
Troubleshooting Steps:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it eliminates the initial concentration of Pd(II) that can lead to homocoupling.[7][8]
-
Utilize Modern Precatalysts: Consider using modern, well-defined palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are often Pd(II) complexes designed for clean and efficient in situ generation of the active Pd(0) species, which can minimize side reactions.[4]
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without significantly impacting the desired catalytic cycle.[5][8]
| Palladium Source | Oxidation State | Homocoupling Potential | Recommendation |
| Pd(OAc)₂, PdCl₂ | +2 | High | Use with caution; consider adding a mild reducing agent. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | 0 | Low | Preferred choice to minimize initial homocoupling.[7] |
| Buchwald Precatalysts | +2 | Low | Designed for clean Pd(0) generation; often an excellent choice.[4] |
| PEPPSI Precatalysts | +2 | Moderate | Generates Pd(II) that needs reduction, potentially via homocoupling.[4] |
Q3: How do my choice of ligand, base, and solvent affect homocoupling?
A3: These reaction parameters are crucial and can be tuned to favor the desired cross-coupling over homocoupling.
Ligands: The ligand plays a key role in modulating the electronic and steric properties of the palladium center.[4]
-
Insight: Bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos, or bulky alkylphosphines like P(t-Bu)₃) are known to promote the desired oxidative addition and reductive elimination steps.[7][9] This acceleration of the main catalytic cycle makes the competing homocoupling pathway less kinetically favorable.[7] N-Heterocyclic Carbenes (NHCs) can also be very effective due to their strong binding to palladium.[7][9]
Bases: The base is essential for activating the boronic acid for the transmetalation step.[9][10]
-
Insight: The choice of base can influence reaction kinetics and selectivity. While a base is necessary, its strength and concentration can be optimized. For instance, sometimes a weaker base or slightly less than stoichiometric amounts can disfavor side reactions. The primary role of the base is to convert the boronic acid to the more reactive boronate species, which is crucial for transmetalation.[11][12]
Solvents: The solvent system can significantly impact reaction rates and side reactions.
-
Insight: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and often effective at minimizing homocoupling.[6] An aqueous co-solvent is often necessary to dissolve the base and facilitate the formation of the boronate species.[6] However, an excessive amount of water can sometimes promote homocoupling and protodeboronation (hydrolysis of the boronic acid).[6][13] Finding the optimal solvent ratio is key. Polar aprotic solvents like DMF and DMSO can sometimes lead to higher rates of side reactions.[14]
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) or NHCs.[7] | Accelerates the desired catalytic cycle, outcompeting homocoupling.[7] |
| Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimize stoichiometry. | Affects the rate of transmetalation and can influence side reaction pathways.[11] |
| Solvent | Favor aprotic solvents (Dioxane, Toluene, THF) with a minimal, optimized amount of water.[6] | Excessive water can promote homocoupling and protodeboronation.[6][13] |
Q4: Can procedural modifications during the reaction setup help?
A4: Yes, simple changes to your experimental procedure can have a significant impact on suppressing homocoupling.
Troubleshooting Steps:
-
Slow Addition of Boronic Acid: Instead of adding all the boronic acid at once, adding it slowly as a solution over a period of time can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.[6]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in boronic acid homocoupling.[6]
-
Pre-heat the Reaction Mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[2] This can help to ensure the catalytic cycle is initiated with the aryl halide first.
Q5: My boronic acid seems unstable and I'm also seeing protodeboronation. Are these issues related to homocoupling and how can I address them?
A5: Yes, boronic acid instability, particularly susceptibility to protodeboronation (hydrolysis back to the arene), can be a related problem, as it also reduces the amount of boronic acid available for the desired reaction.[4] Strategies that stabilize the boronic acid can also help minimize homocoupling by controlling its concentration.
Troubleshooting Steps:
-
Use Boronate Esters: Boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids.[15] They are less prone to protodeboronation and decomposition, and can be a reliable alternative for sensitive substrates.[8]
-
Employ Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are another class of stable organoboron reagents.[9] They are often crystalline, air-stable solids that slowly hydrolyze under the reaction conditions to release the boronic acid. This "slow release" mechanism keeps the instantaneous concentration of the reactive boronic acid low, which can effectively suppress both homocoupling and protodeboronation.[16][17]
General Experimental Protocol for Minimized Homocoupling
This protocol is a general starting point and will likely require optimization for your specific substrates.
1. Reagent Preparation and Degassing:
-
Place the aryl halide (1.0 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and ligand (e.g., SPhos, 0.02 equiv.) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Thoroughly degas your chosen solvent (e.g., 1,4-dioxane/water 10:1) by sparging with argon or nitrogen for at least 20 minutes.
2. Reaction Setup:
-
Seal the Schlenk flask with a septum and establish an inert atmosphere by performing three vacuum/inert gas backfill cycles.
-
Add the degassed solvent to the flask via syringe under a positive pressure of inert gas.
-
Stir the mixture and sparge with inert gas for an additional 10-15 minutes.
3. Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., a Pd(0) source or a suitable precatalyst, 0.01 equiv.).
-
Add the boronic acid (1.1-1.2 equiv.) to the reaction mixture. For sensitive substrates, consider adding it as a solution over time.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C). Lowering the temperature can sometimes suppress side reactions more than the desired coupling.[6]
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and proceed with your standard aqueous workup and purification protocol.
By carefully considering these factors and systematically troubleshooting your reaction conditions, you can effectively minimize boronic acid homocoupling and achieve higher yields and purity in your Suzuki-Miyaura cross-coupling reactions.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Silva, V. P., & El-Bocly, S. A. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Silva, V. P., & El-Bocly, S. A. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Wikipedia. (n.d.). Suzuki reaction.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5176–5179.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(12), 2534-2541.
- Molander, G. A., & Sandrock, D. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(4), 2331–2342.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction a.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
Sources
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
Dehalogenation side reactions in fluorinated biphenyl synthesis
Technical Support Center: Fluorinated Biphenyl Synthesis
A Guide to Troubleshooting Dehalogenation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated biphenyls. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you diagnose and mitigate dehalogenation side reactions, a common challenge that can diminish yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my cross-coupling reaction?
Dehalogenation is an undesired side reaction where the halogen atom (F, Cl, Br, I) on your aryl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a non-fluorinated arene byproduct instead of your target fluorinated biphenyl. This process, often called hydrodehalogenation, is a frequent competitor to the desired cross-coupling pathway, resulting in reduced product yield and the generation of difficult-to-separate impurities.[1]
Q2: What are the primary causes of dehalogenation?
Dehalogenation can be triggered by several factors within the catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura coupling. The primary culprits often involve:
-
The Catalyst System: The choice of palladium source and, more critically, the phosphine ligand can significantly influence the prevalence of dehalogenation.[2]
-
The Base: The type, strength, and concentration of the base are crucial. Strong bases, especially in the presence of protic solvents or water, can promote pathways that lead to hydrodehalogenation.[3][4][5]
-
Hydrogen Sources: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols, water), the base itself, or even additives in the reaction mixture.[1][2]
-
Reaction Temperature: Elevated temperatures, while often necessary to drive the coupling reaction, can also accelerate the rate of dehalogenation side reactions.[6]
Troubleshooting Guide: Diagnosing & Solving Dehalogenation Issues
This section addresses specific experimental observations with a step-by-step diagnostic and solution-oriented approach.
Scenario 1: My LC-MS/GC-MS analysis shows a major byproduct with a mass corresponding to my starting aryl fluoride, minus the fluorine, plus a hydrogen. What is happening and how do I fix it?
Diagnosis: You are observing hydrodehalogenation. This occurs when the palladium intermediate, which should proceed to transmetalation with the boronic acid partner, is instead intercepted by a hydrogen source, leading to the release of the dehalogenated arene and regeneration of the Pd(0) catalyst through an alternative pathway.[1]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting hydrodehalogenation.
In-Depth Explanation:
-
Evaluate the Base: Strong bases like sodium ethoxide in alcohol solvents can actively participate in dehalogenation by generating palladium-hydride species.[1] Switching to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often suppresses this pathway.[7][8] For particularly sensitive substrates, potassium fluoride (KF) can be an effective and mild choice.[5]
-
Optimize the Ligand: The ligand's job is to stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) are highly effective.[7] They accelerate the rate-limiting reductive elimination step of the desired coupling, making the off-cycle dehalogenation pathway less competitive.
-
Control Hydrogen Sources: Water and alcohol solvents are common culprits.[1][2] Ensure you are using high-purity, anhydrous solvents and that your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.[7] Thoroughly degassing the solvent is critical.[6][9]
Scenario 2: My yield is low, and I see significant homocoupling of my boronic acid partner (Ar-B(OH)₂ → Ar-Ar). Is this related to dehalogenation?
Diagnosis: While not directly dehalogenation, boronic acid homocoupling is often exacerbated by similar conditions, particularly the presence of oxygen or poorly activated catalysts.[10] An inefficient main catalytic cycle can allow side reactions for both coupling partners to become more prominent.
Solutions:
-
Rigorous Degassing: Oxygen is a primary cause of boronic acid homocoupling.[7][10] Ensure your solvent and reaction headspace are completely free of oxygen. A common technique is to bubble argon through the solvent for 15-30 minutes before adding it to the reaction flask.[6]
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for rapid and efficient generation of the active catalyst, which can help initiate the desired cycle more quickly and minimize side reactions.[7]
-
Protect the Boronic Acid: If homocoupling and protodeboronation (replacement of -B(OH)₂ with -H) are persistent issues, consider using a more stable boronic acid derivative like a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt.[6] These are generally more robust under basic reaction conditions.[6]
Mechanistic Insight: The Dehalogenation Pathway
Understanding the mechanism is key to preventing the side reaction. Dehalogenation is an "off-cycle" process that competes with the productive Suzuki-Miyaura reaction.
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Solvent Systems for Fluorinated Biphenyl Synthesis
Welcome to the technical support center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial reactions. Fluorinated biphenyls are significant scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the synthesis of fluorinated biphenyls, with a focus on the critical role of the solvent system.
Q1: My Suzuki-Miyaura reaction for a fluorinated biphenyl is giving a low yield. What are the most common causes related to the solvent?
A1: Low yields in Suzuki-Miyaura couplings for fluorinated biphenyls can often be traced back to the solvent system for several reasons:
-
Poor Solubility of Reagents: One or more of your components—the fluorinated aryl halide, the boronic acid derivative, the base, or the catalyst—may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Catalyst Deactivation or Precipitation: The solvent can influence the stability and activity of the palladium catalyst. Inappropriate solvent choice can lead to the formation of inactive palladium black.[3] Some solvents, like nitriles, can coordinate strongly to the metal center and inhibit catalysis.[4]
-
Undesirable Side Reactions: The solvent can promote side reactions such as protodeboronation of the boronic acid, especially in the presence of water or protic solvents.[5]
-
Solvent Quality: Trace impurities in the solvent, such as water or precursors from the solvent manufacturing process, can poison the catalyst even at ppm levels.[6]
Q2: Can I use water as a co-solvent in my reaction? What are the pros and cons?
A2: Yes, water is frequently used as a co-solvent in Suzuki-Miyaura reactions, often in mixtures with organic solvents like dioxane, THF, or isopropanol.[1][7][8]
-
Advantages: Water can significantly increase the solubility of inorganic bases like carbonates and phosphates, which are commonly used in these couplings.[9] For certain substrates, the presence of water has been shown to improve reaction rates and yields.[7] It is also a green and non-toxic solvent.[10]
-
Disadvantages: Water can promote the hydrolysis and subsequent protodeboronation of the boronic acid, reducing the amount of nucleophile available for cross-coupling.[7] For sensitive substrates or specific catalyst systems, anhydrous conditions are necessary.[7]
Q3: How does solvent polarity affect the outcome of my fluorinated biphenyl synthesis?
A3: The effect of solvent polarity is complex and not always straightforward. While it was previously thought that polar solvents stabilize anionic transition states, leading to different selectivities, recent studies show that the dielectric constant alone is not a reliable predictor of reaction outcome.[11]
-
Non-polar solvents (e.g., toluene, THF) are often a good starting point and are compatible with common catalysts like Pd(PPh₃)₄.[12]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can sometimes be beneficial, but they can also coordinate to the palladium center and influence the catalytic cycle.[11] Some electrophilic fluorinating reagents can also react exothermically with solvents like DMF and DMSO.[13]
-
Protic solvents (e.g., alcohols) can participate in the reaction and may be suitable in some cases, but they can also lead to side reactions.
The optimal solvent system is highly substrate-dependent and often needs to be determined empirically.
Q4: I am observing significant formation of a homocoupling byproduct from my boronic acid. How can the solvent system help mitigate this?
A4: Homocoupling of the boronic acid is a common side reaction. The solvent system can influence this in a few ways:
-
Oxygen Concentration: The presence of oxygen can promote homocoupling. Degassing the solvent thoroughly before use is crucial.
-
Reaction Kinetics: A solvent system that promotes a faster cross-coupling rate can outcompete the slower homocoupling pathway. If the desired reaction is sluggish due to poor solubility, for instance, homocoupling may become more prevalent.
-
Catalyst System: While not solely a solvent issue, the choice of ligand and palladium precursor can have a significant impact on suppressing homocoupling. The solvent must be compatible with the chosen catalyst system.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during the synthesis of fluorinated biphenyls.
Guide 1: Low or No Product Formation
This guide follows a logical flow to diagnose and resolve issues of low yield or complete reaction failure.
}
Caption: Troubleshooting workflow for low product yield.Step-by-Step Troubleshooting:
-
Verify Reagent Integrity: Boronic acids are susceptible to degradation.[14] Confirm the purity of your starting materials, especially the boronic acid, via techniques like NMR or mass spectrometry.
-
Ensure Inert and Anhydrous Conditions: Palladium catalysts are sensitive to oxygen.[15] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If your reaction is meant to be anhydrous, ensure solvents are properly dried.
-
Solvent Screening: The choice of solvent is critical.[12] A solvent that works for one substrate pair may not work for another.
-
Initial Screen: Start with commonly used solvents like a 3:1 mixture of dioxane and water, toluene, or THF.[1][8]
-
Rationale: A dioxane/water mixture is often effective as it can dissolve both the organic substrates and the inorganic base.[1][8] Toluene is a good non-polar option, while THF offers a more polar, aprotic environment.[12]
-
-
Base and Ligand Optimization: If solvent screening doesn't improve the yield, the issue may lie with the base or ligand.
Guide 2: Formation of Byproducts
This guide helps in identifying and minimizing the formation of common byproducts.
| Byproduct | Common Causes | Solvent-Related Solutions | Other Solutions |
| Homocoupling of Boronic Acid | Presence of oxygen; slow cross-coupling rate.[5] | Thoroughly degas the solvent. Choose a solvent system that enhances the cross-coupling rate (see Guide 1). | Use a more active catalyst system (e.g., different ligand). Ensure a truly inert atmosphere. |
| Protodeboronation | Presence of water or protic solvents; prolonged reaction times at high temperatures.[5] | If protodeboronation is suspected, switch to a rigorously dried, aprotic solvent system (e.g., dry toluene or dioxane). Minimize the amount of water if it is used as a co-solvent. | Use a boronic ester (e.g., pinacol ester) which can be more stable.[14] Reduce reaction temperature or time. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source; certain catalyst/ligand combinations. | Ensure the solvent is not a source of hydrogen under the reaction conditions. | Screen different ligands and bases. |
Section 3: Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a fluorinated biphenyl. This should be used as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling:
-
To a pressure tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the fluorinated aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1][8]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%) and any additional ligand if required.[1][8]
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) via syringe.[1][8]
-
Heat the reaction mixture to the desired temperature (e.g., 105 °C) and stir for the required time (e.g., 8-12 hours).[1][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
}
Caption: General experimental workflow for Suzuki-Miyaura coupling.References
- Anderson's Process Solutions. (2010).
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ACS Publications. (n.d.).
- NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
- ResearchGate. (2018).
- eScholarship. (n.d.).
- Royal Society of Chemistry. (n.d.). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. [Link]
- ACS Publications. (2017).
- MDPI. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- NIH. (n.d.).
- ResearchGate. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- ResearchGate. (2008).
- ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- PubMed. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2023).
- ResearchGate. (n.d.). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wiley Online Library. (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
- Royal Society of Chemistry. (2016). Negishi Coupling. [Link]
- Organic Chemistry Portal. (n.d.).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Nature. (2025).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Reddit. (2025). Problems with Suzuki coupling. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. quora.com [quora.com]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Technical Support Center: Solubility and Reaction Optimization for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction: 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a valuable building block in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), and in the development of novel pharmaceutical agents.[1] Its rigid biphenyl core, combined with the directing effects of the fluorine substituent and the reactive handles of the two carboxylic acid groups, makes it a highly versatile reagent.[2][3] However, researchers frequently encounter a significant hurdle in its application: poor solubility in common organic solvents. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility challenges and ensure successful reactions.
Troubleshooting Guide: Overcoming Immediate Solubility Issues
This section addresses specific problems you might encounter during your experiment. Follow these diagnostic and corrective steps to get your reaction back on track.
Q1: My this compound won't dissolve in my chosen reaction solvent. What are my options?
This is the most common issue. The compound's planar structure and intermolecular hydrogen bonding between carboxylic acid groups contribute to high crystal lattice energy, making it difficult to solvate.
Initial Diagnosis and Step-by-Step Solutions:
-
Confirm Appropriate Solvent Choice: Your first line of defense is selecting an appropriate solvent. For rigid aromatic acids, high-polarity, aprotic solvents are the best starting point.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). These solvents are effective at disrupting the hydrogen bonds that hold the solid together.[4][5]
-
Action: If you started with a less polar solvent (e.g., THF, Dichloromethane, Acetonitrile), attempt to switch to one of the recommended polar aprotic solvents.
-
-
Apply Gentle Heating: Increasing the temperature can provide the energy needed to overcome the crystal lattice forces.
-
Protocol: With stirring, gently heat your mixture to 40-60 °C. Monitor for dissolution.
-
Causality: Increased kinetic energy allows solvent molecules to penetrate the crystal structure more effectively. Be cautious not to exceed the thermal stability limits of your other reagents.
-
-
Utilize a Co-Solvent System: Adding a small amount of a second, miscible solvent can significantly alter the properties of the primary solvent, enhancing solubility.[6][7]
-
Protocol: To your suspension in a primary solvent like DMF, add a co-solvent such as methanol or even a small, controlled amount of water.[8][9] Start with 5-10% (v/v) of the co-solvent.
-
Causality: A protic co-solvent like methanol can directly interact with the carboxylic acid groups, breaking up the solute-solute hydrogen bonds. Water can increase the polarity of the solvent mixture, which can be beneficial.[7]
-
-
In Situ Salt Formation (Reaction Permitting): Convert the carboxylic acids to more soluble carboxylate salts by adding a base. This is only suitable if the resulting salt is compatible with your downstream reaction chemistry.
-
Protocol: Add a stoichiometric amount (or slight excess) of a suitable base to your suspension. For two carboxylic acid groups, you will need at least two equivalents of a monobasic base.
-
Causality: Deprotonation creates charged carboxylate ions, which are significantly more polar and readily soluble in polar solvents.[10] This is the same principle used to increase the aqueous solubility of many acidic drugs.[11]
-
Warning: This approach is not suitable for reactions sensitive to bases or where the free carboxylic acid is required (e.g., Fischer esterification). It is, however, often compatible with amide coupling reactions.
-
Q2: I need to perform an amide coupling, but my acid is poorly soluble. How can I use a base to help without interfering with the coupling reaction?
This is a common scenario. Amide coupling reactions often use bases, so integrating the solubilization step is highly effective.
Strategy: Pre-activation via Salt Formation
Standard amide coupling reagents like DCC, EDC, or borate esters work by activating the carboxylic acid.[12][13] The initial acid-base reaction between the carboxylic acid and the amine is often a non-productive pathway that forms an unreactive ammonium carboxylate salt.[12] Using a non-nucleophilic base to pre-form the soluble carboxylate can be advantageous.
Recommended Protocol for Amide Coupling:
-
Suspend this compound (1.0 eq.) in your chosen polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.1 eq.). Stir until the solution becomes clear. This indicates the formation of the soluble dicarboxylate salt.
-
Add your amine (2.1 eq., assuming a diamide is desired) and the coupling reagent (e.g., EDC, 2.2 eq.). If using an additive like HOBt, it should be added with the coupling reagent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS for completion.
Causality: By pre-forming the soluble carboxylate, you ensure the acid is fully available in the solution to react with the coupling agent, leading to a more efficient and complete reaction. The non-nucleophilic base does not compete with the desired amine in the coupling step.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of this compound.
Q1: What are the best general-purpose solvents for this compound?
The solubility will depend on the intended application. The table below summarizes recommendations for common laboratory solvents.
| Solvent Class | Examples | Solubility Prediction | Rationale |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | Good to High (often with gentle heating) | High polarity and hydrogen bond accepting ability effectively solvate the carboxylic acid groups.[4][5] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Can act as both H-bond donors and acceptors, but lower polarity limits effectiveness for the large aryl core. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Poor to Low | Moderate polarity is often insufficient to break the strong intermolecular hydrogen bonds of the solid. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Poor / Insoluble | Low polarity cannot overcome the crystal lattice energy of the highly polar dicarboxylic acid. |
| Aqueous Base | 5% aq. NaOH, 5% aq. NaHCO₃ | High | Forms the highly soluble disodium carboxylate salt.[10] |
| Aqueous Acid/H₂O | Water, 5% aq. HCl | Very Poor / Insoluble | The neutral molecule is too non-polar to dissolve in water.[14] |
Table 1. Predicted solubility of this compound in common solvents.
Q2: How does the fluorine atom affect the compound's properties compared to the non-fluorinated version?
The fluorine atom has several subtle but important effects:
-
Acidity (pKa): Fluorine is a strongly electron-withdrawing group. This effect can be transmitted through the aromatic system, increasing the acidity (lowering the pKa) of the carboxylic acid groups compared to the non-fluorinated analog.[15] A lower pKa means the compound will deprotonate more readily in the presence of a base.
-
Solubility: The impact on solubility is complex. While fluorine can increase polarity, it can also lead to different crystal packing forces, which may either increase or decrease solubility in a given solvent.
-
Reactivity: The electronic effect of fluorine can influence the reactivity of the aromatic rings in subsequent reactions (e.g., electrophilic aromatic substitution).
Q3: Can I use Phase-Transfer Catalysis (PTC) to improve reactivity?
Yes, Phase-Transfer Catalysis is an excellent strategy, particularly for reactions involving an inorganic base or nucleophile and an organic substrate that are mutually insoluble.[16][17]
Scenario: Esterification with an alkyl halide (e.g., methyl iodide) using an inorganic base (e.g., K₂CO₃).
-
Problem: The dicarboxylic acid is insoluble in a non-polar solvent like toluene, and the potassium carbonate is insoluble in the organic phase.
-
Solution with PTC:
-
Suspend the acid and K₂CO₃ in a solvent like toluene.
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB).[18]
-
Add the alkyl halide and heat the reaction.
-
Mechanism: The tetrabutylammonium cation (Q⁺) pairs with the carboxylate anion (RCOO⁻) formed at the solid-liquid interface, creating a lipophilic ion pair (Q⁺RCOO⁻) that is soluble in the organic solvent. This soluble ion pair can then react with the alkyl halide.
References
- Crystal Growth & Design. (n.d.). Three Novel Metal-Organic Frameworks with Different Topologies Based on 3,3′-Dimethoxy-4,4′-biphenyldicarboxylic Acid: Syntheses, Structures, and Properties. ACS Publications.
- PubMed. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.
- MDPI. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.
- Semantic Scholar. (2014). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides.
- ACS Omega. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Publications.
- PubMed. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Chemistry Stack Exchange. (2020). Biphenyl esterification.
- Slideshare. (n.d.). Phase transfer catalysis.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis.
- Wikipedia. (n.d.). Cosolvent.
- MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
- ResearchGate. (n.d.). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents.
- Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Royal Society of Chemistry.
- Co-solvent: Significance and symbolism. (n.d.).
- PubChem. (n.d.). Biphenyl-4,4'-dicarboxylic acid diphenyl ester.
- Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions.
- NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Reddit. (2023). Dicarboxylic acid solubility.
- 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid. (2024).
- PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
- PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid.
- MDPI. (n.d.). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues.
- Solubility of Organic Compounds. (2023).
- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
Sources
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- 2. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 3. 1261941-44-9|3-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 4. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
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- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 16. crdeepjournal.org [crdeepjournal.org]
- 17. mdpi.com [mdpi.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Welcome to the technical support guide for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges associated with this molecule. Our goal is to equip you with the knowledge to anticipate and troubleshoot issues, ensuring the integrity of your experiments and the reliability of your results.
The structure of this compound, featuring two carboxylic acid groups and a fluorine atom on a biphenyl scaffold, presents a unique combination of chemical properties. While robust in some aspects, this arrangement can be susceptible to specific environmental and chemical stressors. This guide provides a framework for understanding and investigating its stability profile.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A: Proper storage is critical to prevent degradation. It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, storage at low temperatures (e.g., 2-8°C or -20°C) and protection from light, especially if photolytic degradation is suspected, is advisable.[3][4] When handling, use personal protective equipment such as gloves and safety glasses, and avoid creating dust.[1][5] Ensure that the storage environment is free from reactive materials, particularly strong bases and oxidizing agents.[1]
Q2: What are the expected solubility characteristics and how do they impact stability?
A: As a dicarboxylic acid, the solubility of this compound is highly pH-dependent.[6] It is expected to have low solubility in acidic and neutral aqueous solutions but will become significantly more soluble in basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.[6] For organic solvents, it is likely most soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[6] Stability can be directly linked to solubility. For instance, dissolving the compound in a high-pH aqueous buffer may increase solubility but could also accelerate base-catalyzed hydrolysis if other susceptible functional groups were present on the molecule.[3]
Q3: What are the primary chemical features of this molecule that could lead to stability issues?
A: The key structural motifs to consider are:
-
Carboxylic Acid Groups: These groups can undergo decarboxylation under thermal stress. They also dictate the pH-dependent solubility and can interact with other formulation components. The presence of two such groups offers multiple reaction sites.
-
Biphenyl Ring System: While generally stable, the biphenyl core can be susceptible to oxidation. The electronic nature of the substituents (fluorine and carboxylic acids) will influence the reactivity of the rings.[3]
-
Carbon-Fluorine Bond: The C-F bond is typically very strong and stable.[7] However, the overall electronic environment of the molecule could, under specific and harsh conditions, influence its reactivity. The position of the fluorine atom can affect the acidity of the adjacent carboxylic acid and the overall metabolic profile of the compound.[8]
Q4: Why is performing a stability study crucial for this specific compound?
A: Stability studies, particularly forced degradation or stress testing, are essential in pharmaceutical development and research.[9] For this compound, these studies are critical to:
-
Identify Degradation Pathways: Determine how the molecule breaks down under stress conditions (e.g., acid, base, oxidation, heat, light).[10]
-
Elucidate Degradant Structures: Characterize the chemical structures of any new compounds that form upon degradation.[10]
-
Develop Stability-Indicating Methods: Ensure that your analytical methods (e.g., HPLC) can separate the intact compound from all potential degradation products, which is a regulatory requirement for drug development.[11]
-
Inform Formulation and Packaging: The data will guide the selection of suitable pH, excipients, and packaging materials to ensure the compound remains stable throughout its shelf life.[9]
Troubleshooting Guide
This section provides in-depth, cause-and-effect analysis for specific problems you may encounter during your experiments.
Q1: I'm observing unexpected precipitation of the compound from my aqueous solution. What's happening?
A: This is a common issue related to the pH-dependent solubility of carboxylic acids.[6]
-
Likely Cause: The pH of your solution has likely dropped, causing the carboxylate salt to protonate back into the less soluble carboxylic acid form. This can happen due to the absorption of atmospheric CO₂ (which forms carbonic acid) or the addition of an acidic reagent to your mixture.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your solution.
-
Adjust pH: If the pH is too low, carefully add a dilute base (e.g., 0.1 M NaOH) to raise the pH and redissolve the compound.
-
Buffer the Solution: For future experiments, prepare your solutions using a suitable buffer system (e.g., phosphate or borate buffer) to maintain a stable pH where the compound is soluble.
-
Consider Co-solvents: If working near the pKa is necessary, consider adding a water-miscible organic co-solvent like ethanol or acetonitrile to increase the solubility of the protonated form.
-
Q2: My HPLC analysis shows new, unexpected peaks appearing in my sample over time. Could this be degradation?
A: Yes, the appearance of new peaks that grow over time is a classic indicator of chemical degradation.[3] The identity of these peaks depends on the conditions the sample was exposed to.
-
Potential Causes & Degradation Pathways:
-
Hydrolysis: If the compound is in an aqueous buffer, especially under acidic or basic conditions, hydrolysis of other functional groups (if present) could occur. The biphenyl dicarboxylic acid structure itself is generally resistant to hydrolysis, but formulated products may contain other susceptible components.[3]
-
Oxidation: Exposure to air (oxygen), peroxide contaminants in solvents, or other oxidizing agents can lead to oxidative degradation, potentially forming hydroxylated derivatives on the biphenyl rings.[12]
-
Photodegradation: If the samples were exposed to light (especially UV), photolytic degradation could be occurring. It is advisable to store solutions in amber vials or protect them from light.[3]
-
-
Logical Troubleshooting Workflow:
-
Characterize the Impurities: Use a mass spectrometer (LC-MS) to get the molecular weights of the new peaks. This is the first step in identifying the degradation products.
-
Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the protocol below. This will help you identify which stressor is causing the degradation and confirm the identity of the degradants.[10][11]
-
Optimize Analytical Method: Ensure your HPLC method has the specificity to resolve the parent compound from these new peaks. This is known as a "stability-indicating method."
-
Workflow for Investigating Unexpected Analytical Peaks
Caption: Troubleshooting workflow for unexpected peaks.
Q3: I'm seeing poor recovery of my compound after a workup procedure. What are the likely causes?
A: Poor recovery can be due to either physical loss or chemical degradation during the workup.
-
Physical Loss:
-
pH-Related Partitioning Issues: During a liquid-liquid extraction, the pH of the aqueous phase will determine the compound's charge and, therefore, its partitioning behavior. In basic solutions, it will be a charged salt and remain in the aqueous layer. In acidic solutions, it will be neutral and extract into an organic solvent like ethyl acetate. Ensure the pH is appropriately adjusted (at least 2 pH units below the first pKa) before extraction into an organic solvent.
-
Adsorption: Dicarboxylic acids can sometimes adsorb to glass or plastic surfaces, especially if stored in dilute, unbuffered solutions. Silanized glassware may mitigate this.
-
-
Chemical Degradation:
-
Harsh pH Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause degradation.[3] Minimize the time the compound spends in harsh conditions and perform steps at a lower temperature if possible.
-
Reactive Reagents: If your workup involves reagents like strong oxidants or reductants, they may be reacting with your compound. Run a control experiment with the compound and the reagent to test for compatibility.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a systematic approach to investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions (Perform each in triplicate, including a control):
-
Control: Mix 1 mL of stock solution with 1 mL of purified water. Keep at room temperature, protected from light.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Keep the stock solution (or solid compound) in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option).
3. Sampling and Analysis:
-
Withdraw aliquots from each solution at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This is crucial to prevent damage to the HPLC column.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Identify the major degradation products using the mass spectrometry data.
-
Compare the chromatograms from the different stress conditions to build a degradation profile.
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | To test for susceptibility to acid-catalyzed degradation.[3] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | To test for susceptibility to base-catalyzed degradation.[3] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To mimic oxidative stress.[10] |
| Thermal | Dry Heat | > 60°C | To assess intrinsic thermal stability.[3] |
| Photolytic | Light Exposure (ICH Q1B) | Ambient | To assess light sensitivity.[3] |
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53227375, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Al-Hadiya, B., et al. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: Biphenyl-3,3-dicarboxylic acid.
- Chembase.cn. (2024, July 15). 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782685, 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
- MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- PubMed. (2020, May 12). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health.
- ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres.
- ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
- ResearchGate. (2020, May). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health.
- MDPI. (2023, October 20). Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid.
- ResearchGate. (2025, August 6). Degradation of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, and 2,2',4,4',5,5'-hexachlorobiphenyl by the white rot fungus Phanerochaete chrysosporium.
- Elsevier. (2022, June 7). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure.
- ResearchGate. (2023, April 14). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
- MDPI. (2023, March 23). Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids.
- PubMed. (2013, May 7). Elimination of inhaled 3,3'-dichlorobiphenyl and the formation of the 4-hydroxylated metabolite.
Sources
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- 2. fishersci.es [fishersci.es]
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- 4. ruixibiotech.com [ruixibiotech.com]
- 5. fishersci.com [fishersci.com]
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- 8. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Elimination of inhaled 3,3'-dichlorobiphenyl and the formation of the 4-hydroxylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Troubleshooting for Suzuki Reactions of Carboxylic Acids
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with substrates containing carboxylic acid functional groups. The presence of a carboxylic acid introduces unique challenges during the reaction and, most notably, in the workup and purification stages. This document provides in-depth, experience-driven advice to navigate these complexities, ensuring the successful isolation of your target biaryl carboxylic acids.
Table of Contents
Core Principles & Challenges
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2][3] However, the presence of a carboxylic acid can complicate the standard procedure.
Why Carboxylic Acids Are "Problematic"
-
Catalyst Inhibition: The carboxylate anion, formed under the basic reaction conditions required to activate the boronic acid, can coordinate to the palladium catalyst. This coordination can stabilize the Pd(II) intermediate, hindering the catalytic cycle and potentially deactivating the catalyst.[4]
-
Solubility Issues: Both the starting materials and the desired biaryl carboxylic acid product can have limited solubility in common organic solvents used for Suzuki reactions (e.g., toluene, dioxane), especially once deprotonated. Conversely, in their salt form, they become highly water-soluble.[4][5] This dual solubility profile is the key to a successful workup but can also lead to product loss if not managed correctly.
-
Complicated Purification: The acidic nature of the product means it will behave similarly to the unreacted boronic acid starting material during extraction and chromatography, making separation challenging.[6]
The core of a successful workup for these reactions lies in the strategic manipulation of pH to control the solubility of the product and byproducts.
The Role of the Base
A base is essential in the Suzuki reaction to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][7][8][9][10] When a carboxylic acid is present, an additional equivalent of base is often required to account for the deprotonation of the acidic substrate.
Frequently Asked Questions (FAQs)
Q1: My reaction failed or is very sluggish. Could the carboxylic acid be the cause?
A1: Yes, this is a common problem. The carboxylate generated in situ can inhibit the palladium catalyst.[4]
-
Troubleshooting Steps:
-
Increase Base: Ensure you have added at least one extra equivalent of base to account for the acidic proton of the carboxylic acid.
-
Change Catalyst: If using a Pd(II) precatalyst like Pd(dppf)Cl₂, which requires reduction to active Pd(0), the carboxylate may interfere. Switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may improve results.[4]
-
Protecting Group Strategy: As a last resort, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[11] You can then perform the Suzuki coupling and subsequently hydrolyze the ester back to the carboxylic acid.[4]
-
Q2: How do I remove unreacted boronic acid from my carboxylic acid product? They seem inseparable.
A2: This is the most frequent challenge. Since both are acids, a simple acid/base extraction is not straightforward. The key is a carefully controlled pH adjustment during the workup. Boronic acids are generally weaker acids than carboxylic acids, but their properties are similar enough to cause issues.
-
Primary Solution: A biphasic workup with pH control is the most effective method. See the below for a step-by-step guide.
-
Alternative Methods: If extraction fails, consider like recrystallization or the use of scavenger resins.[12][13]
Q3: My product seems to be stuck in the aqueous layer during extraction. How do I recover it?
A3: This occurs because your product is in its carboxylate salt form, which is water-soluble.[5] To move it into the organic layer, you must protonate it by acidifying the aqueous layer to a pH below the pKa of your carboxylic acid (typically pH 2-3).[5][14]
Q4: I'm observing significant protodeboronation of my boronic acid. What can I do?
A4: Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) is a common side reaction, often exacerbated by harsh basic conditions or elevated temperatures.[15][16]
-
Mitigation Strategies:
-
Use Milder Bases: Consider using KF or CsF instead of strong bases like K₃PO₄ or Na₂CO₃, especially if your substrate is sensitive.[8][16]
-
Use Boronate Esters: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester derivative, which are more resistant to protodeboronation.[16]
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Standard Workup Protocol
This procedure is designed to separate your biaryl carboxylic acid product from the palladium catalyst, phosphine ligands, and, most importantly, the excess boronic acid.
Experimental Workflow
Step-by-Step Methodology
-
Cool and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and water.
-
Filter Catalyst: Filter the biphasic mixture through a pad of Celite® to remove the heterogeneous palladium catalyst and other insoluble materials.[17] Rinse the pad with additional ethyl acetate.
-
Basic Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This is the critical step. Your carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. Excess boronic acid will also form its boronate salt and partition into the aqueous phase.[5][18] The organic layer will contain non-polar impurities like phosphine oxides or homocoupled byproducts. Retain the aqueous layer.
-
Acidify: Carefully acidify the collected aqueous layer to pH 2-3 using 1M or 2M HCl.[5] As you add the acid, your biaryl carboxylic acid product, now protonated and less water-soluble, should precipitate out or form an oily suspension.
-
Extract Product: Extract the acidified aqueous layer multiple times (e.g., 3x) with a fresh organic solvent (EtOAc or DCM). Your protonated product will now move into the organic layer.
-
Wash and Dry: Combine the organic extracts. Wash once with brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify: Proceed with purification, typically via recrystallization or column chromatography.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Incomplete extraction from the acidified aqueous layer. 2. Product is partially soluble in the basic wash. 3. Emulsion formation during extraction. | 1. Ensure pH is sufficiently low (pH < 3). Increase the number of extractions. Use a more polar solvent like EtOAc if DCM fails.[5] 2. Use a milder base for the initial wash (e.g., dilute NaHCO₃ instead of NaOH or K₂CO₃). 3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite®. |
| Product Contaminated with Boronic Acid | 1. Incomplete separation during the basic wash. 2. The pKa values of the product and boronic acid are too similar. | 1. Repeat the basic wash/acidification/extraction cycle on the crude material. 2. Proceed to , such as using a diol-based scavenger resin which selectively binds boronic acids.[13] |
| Product Contaminated with Palladium | Incomplete removal during the initial Celite® filtration. | Dissolve the crude product in an organic solvent and re-filter through a fresh pad of Celite®. If the palladium is finely dispersed, adding a small amount of activated carbon and stirring for 15-30 minutes before filtration can be effective. |
| Decarboxylation of Product | The reaction conditions (high temperature, strong base) may have caused the loss of the -COOH group, especially for certain heteroaromatic or sterically hindered carboxylic acids.[19][20][21] | This is a reaction optimization issue, not a workup problem. Re-evaluate the reaction temperature and base. Consider a milder base or a protecting group strategy.[11] |
Advanced Purification Strategies
When standard extraction and chromatography are insufficient, these methods can provide higher purity.
Recrystallization
Recrystallization is a powerful technique for purifying solid products.[22] It relies on the difference in solubility between your product and impurities in a given solvent system.
-
Procedure:
-
Dissolve your crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol/water, hexane/methanol, or benzene/petroleum ether).[23][24]
-
Allow the solution to cool slowly. The desired product should crystallize out, leaving impurities behind in the solution.
-
Isolate the pure crystals by vacuum filtration.
-
Boronic Acid Scavengers
For persistent boronic acid contamination, scavenger resins are highly effective.[12][13]
-
Mechanism: These are typically silica or polymer beads functionalized with diol groups (e.g., diethanolamine). Boronic acids have a strong affinity for diols and will bind covalently to the resin.
-
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin and stir for several hours.
-
Filter off the resin. The boronic acid will be bound to the solid support, leaving the purified product in the filtrate.
-
Concentrate the filtrate to recover the pure product.
-
References
- Suzuki, A. (1979). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Comprehensive Organic Synthesis.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
- ResearchGate. (2016). Can I remove boronic acid using Work up process? [Link]
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]
- Wikipedia. Protecting group. [Link]
- University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Malapit, C. A., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]
- Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
- Reddit. (2024). carboxylic acid separation following a suzuki reaction. r/chemistry. [Link]
- ResearchGate. (2019). Fig. 6 Possible reaction mechanisms.
- Zhang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (2016).
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]
- Malapit, C. A., et al. (2017). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PubMed Central. [Link]
- ACS Catalysis. (2022).
- MDPI. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
- Pearson. What products would you expect from the following coupling reactions? (c). [Link]
- University of Rochester.
- Organic-Synthesis.com. Suzuki-Miyaura Coupling. [Link]
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
- Macmillan Group - Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- ResearchGate. (2021).
- YouTube. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- NSF Public Access Repository. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What products would you expect from the following coupling reacti... | Study Prep in Pearson+ [pearson.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. reddit.com [reddit.com]
Impact of base selection on Suzuki coupling of fluorinated compounds
Technical Support Center: Suzuki Coupling of Fluorinated Compounds
A Senior Application Scientist's Guide to Base Selection and Troubleshooting
Welcome to our dedicated technical support center for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of fluorinated compounds. The presence of fluorine atoms in aryl rings introduces unique electronic challenges that significantly influence the reaction's success, with the choice of base being a paramount and often decisive factor.
This guide moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to help you navigate the complexities of these reactions, optimize your yields, and solve common experimental issues.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Base Selection
This section addresses the fundamental principles governing the role of the base in the Suzuki coupling, with a special focus on the nuances introduced by fluorinated substrates.
Q1: What is the primary role of the base in a standard Suzuki-Miyaura coupling?
A1: The base is essential for the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1] Its primary function is to activate the organoboron species (e.g., a boronic acid) to form a more nucleophilic "ate" complex (a boronate).[2][3] This anionic boronate, [R-B(OH)₃]⁻, is significantly more reactive and readily transfers its organic group (R) to the palladium(II) center, displacing the halide or triflate ligand and moving the catalytic cycle forward.[4][5]
Q2: Why are fluorinated compounds, particularly fluorinated arylboronic acids, so challenging for Suzuki couplings?
A2: The high electronegativity of fluorine atoms creates two main challenges:
-
Reduced Nucleophilicity: Fluorine atoms are strongly electron-withdrawing. This effect decreases the electron density on the boron-bearing carbon, making the fluorinated arylboronic acid a weaker nucleophile. This inherent low reactivity can dramatically slow down the crucial transmetalation step.[6]
-
Increased Risk of Protodeboronation: Polyfluorinated boronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[7] This decomposition pathway competes directly with the desired cross-coupling, reducing the yield of the final product.
Q3: Do fluoride-containing bases like Cesium Fluoride (CsF) or Potassium Fluoride (KF) have a special role?
A3: Yes, they play a unique and often advantageous dual role, particularly with challenging fluorinated substrates.[8] Beyond acting as a simple base to form the boronate, the fluoride anion can participate directly in the catalytic cycle. It can displace the halide on the palladium(II) intermediate (trans-[ArPdX(L)₂]) to form a palladium-fluoride complex (trans-[ArPdF(L)₂]).[9][10] This fluoride complex is often more reactive towards the (less nucleophilic) fluorinated boronic acid in the transmetalation step.[8] However, a careful balance is needed, as excess fluoride can form unreactive anionic boronate species, hindering the reaction.[9]
Q4: When should I choose a strong, non-nucleophilic base like Potassium Phosphate (K₃PO₄)?
A4: Potassium phosphate is an excellent choice under several circumstances:
-
Base-Sensitive Functional Groups: When your substrates contain functional groups that are sensitive to hydrolysis, such as esters or amides, a strong but non-nucleophilic base like K₃PO₄ is ideal. It minimizes unwanted side reactions that can occur with hydroxides or even sometimes with carbonates in aqueous media.[11][12]
-
Sterically Hindered Substrates: For sterically demanding coupling partners, K₃PO₄ often proves superior to carbonates, helping to drive the reaction to completion.[11]
-
Heteroaryl Substrates: It is particularly effective for coupling reactions involving many types of heteroaryl substrates.[11]
Part 2: Troubleshooting Guide - From Failed Reactions to Optimized Results
This section is formatted to directly address specific problems you may encounter in the lab.
Problem 1: Low to no product yield, starting materials remain.
-
Probable Cause: The transmetalation step is too slow due to a combination of a weakly nucleophilic fluorinated boronic acid and a suboptimal base. The chosen base may be too weak to efficiently generate the required boronate "ate" complex.
-
Recommended Solutions:
-
Switch to a Stronger Base: If you started with a mild base like Na₂CO₃, consider switching to K₂CO₃, or the more potent Cs₂CO₃ or K₃PO₄. Cesium carbonate is often highly effective for difficult couplings due to its greater solubility in organic solvents.[11]
-
Employ a Fluoride Base: Try using CsF or KF. The unique mechanistic assistance provided by the fluoride ion can significantly accelerate the transmetalation of electron-poor boronic acids.[9][10]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for a sluggish transmetalation. Monitor for substrate decomposition.
-
Change Solvent System: Ensure your base is at least partially soluble in the reaction medium. A switch from a nonpolar solvent like toluene to a more polar one like dioxane or 2-MeTHF, often with a small amount of water, can improve base efficacy.[13]
-
Problem 2: Significant protodeboronation of the fluorinated boronic acid is observed.
-
Probable Cause: The reaction conditions are too harsh, favoring the decomposition of the sensitive fluorinated boronic acid. This is often due to a combination of a very strong base, high temperature, and/or excessive water content.[7]
-
Recommended Solutions:
-
Use a Milder Base: This is the most critical adjustment. Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a milder carbonate (K₂CO₃) or, ideally, to KF. Anhydrous KF is often an excellent choice as it is basic enough to promote the reaction without causing rapid decomposition.[2][14]
-
Reduce Water Content: While a small amount of water is often beneficial, too much can accelerate protodeboronation. Try reducing the amount of water or running the reaction under nearly anhydrous conditions, especially when using a base like K₃PO₄.[15]
-
Use a More Stable Boron Species: If the boronic acid is exceptionally unstable, consider converting it to a more robust boronate ester, such as a pinacol (BPin) or neopentyl glycol ester, or a potassium trifluoroborate salt.[16] These are generally more resistant to protodeboronation.
-
Lower the Reaction Temperature: If possible, reduce the temperature to find a balance where the cross-coupling proceeds but the decomposition is minimized.
-
Problem 3: My substrate contains an ester group that is being hydrolyzed.
-
Probable Cause: You are using a nucleophilic base, such as NaOH, KOH, or even aqueous solutions of strong carbonates at high temperatures.[11]
-
Recommended Solutions:
-
Switch to a Non-Nucleophilic Base: The best choice is K₃PO₄. It provides high basicity without the nucleophilicity that leads to saponification.[11]
-
Use Fluoride Bases: Anhydrous KF or CsF are excellent alternatives that are generally compatible with ester functionalities.[2][14]
-
Use Weaker Carbonates: A weaker base like NaHCO₃ or K₂CO₃ under carefully controlled, less aqueous conditions may also prevent hydrolysis.[13]
-
Part 3: Key Mechanistic Pathways & Workflows
Visualizing the underlying processes is key to rational experimental design.
Caption: Fig 1. The Suzuki catalytic cycle, highlighting base activation.
Caption: Fig 2. The dual role of fluoride bases in Suzuki couplings.
Caption: Fig 3. A decision tree for troubleshooting base selection.
Part 4: Data Summary & Experimental Protocols
Comparative Performance of Common Bases
The efficacy of a base is highly dependent on the specific substrates, catalyst, and solvent used. The following table provides a general comparison for the coupling of an electron-poor fluorinated aryl halide with an arylboronic acid.
| Base | Typical Yield Range (%) | Key Characteristics & Considerations |
| Na₂CO₃ | 40-75% | Cost-effective, common starting point, but often insufficient for challenging fluorinated substrates.[11][17] |
| K₂CO₃ | 60-85% | More effective than Na₂CO₃; a good general-purpose base.[18] |
| Cs₂CO₃ | 85-99% | Often provides the highest yields, especially for difficult couplings, due to high solubility and basicity. More expensive.[11] |
| K₃PO₄ | 80-98% | Excellent for sterically hindered substrates and preventing side reactions with sensitive functional groups.[11][12] |
| KF | 70-95% | Good for base-sensitive substrates; can accelerate transmetalation but may require anhydrous conditions for best results.[2][19] |
| CsF | 85-98% | Highly effective due to its dual role, but more expensive. Can be superior for very electron-deficient systems.[8][11] |
| NaOH/KOH | 50-90% | Strong and inexpensive, but high nucleophilicity risks hydrolysis of esters and other functional groups.[11] |
Note: Yields are illustrative and can vary significantly.
Protocol 1: General Procedure for Base Screening
This protocol allows for the efficient comparison of different bases to find the optimal conditions for your specific substrates.
-
Preparation: In parallel, add the fluorinated aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and phosphine ligand (if required) to a series of identical reaction vials equipped with stir bars.
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv) from the table above (e.g., vial 1: K₂CO₃, vial 2: K₃PO₄, vial 3: CsF).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 12h) using TLC, GC, or LC-MS to compare conversion rates and byproduct formation.
-
Analysis: Once the best condition is identified, the reaction can be scaled up.
Protocol 2: Recommended Starting Point for a Challenging Fluoroarene Coupling
This protocol is a robust starting point for a previously untested coupling involving a polyfluorinated boronic acid.
-
Reagents: To a flame-dried Schlenk flask, add the fluoroaryl halide (1.0 equiv), the polyfluorinated arylboronic acid pinacol ester (1.3 equiv), K₃PO₄ (3.0 equiv, finely ground), and a modern catalyst system (e.g., XPhos Pd G3, 2 mol%).
-
Inerting: Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.
-
Solvent: Add anhydrous, degassed 2-MeTHF or Dioxane via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 30(10), 2655–2663*. [Link]
- Le Duc, G., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 49(43), 7949-7953*. [Link]
- Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Amii, H., & Uneyama, K. (2009). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Society Reviews, 38, 3130-3141. [Link]
- Sergeev, A. G., & Hartwig, J. F. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24268-24273*. [Link]
- Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6433-6441*. [Link]
- Kubota, K., et al. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- ChemistryViews. (2017).
- ResearchGate. (2018). Screening of different bases for Suzuki coupling.
- ResearchGate. (2014). The effect of various bases on the Suzuki coupling reaction.
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439*. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314*. [Link]
- Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13186–13201*. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Clot, E., et al. (2007). Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 129(21), 6899–6911*. [Link]
- ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2017). Effect of different bases on the Suzuki reaction.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695*. [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Welcome to the technical support center for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block and may be encountering challenges, particularly with reaction yield. We will delve into the common synthetic hurdles associated with its preparation via the Suzuki-Miyaura cross-coupling reaction and provide expert, field-proven insights to help you troubleshoot and optimize your experiments.
Introduction: The Challenge of Synthesizing a Multifunctional Biaryl
This compound is a highly functionalized biaryl scaffold of significant interest in medicinal chemistry and materials science. Its synthesis, however, presents a classic challenge in modern organic chemistry. The molecule's structure, featuring two carboxylic acid groups and a fluorine atom, introduces electronic and steric complexities that can significantly impact the efficiency of the key carbon-carbon bond-forming step—the Suzuki-Miyaura cross-coupling. Low yields are a frequent issue, stemming from a variety of factors including catalyst deactivation, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these common problems.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered during the synthesis. The likely synthetic route involves the coupling of 5-bromo-2-fluorobenzoic acid with 4-carboxyphenylboronic acid (or their esterified derivatives). Our troubleshooting will focus on this transformation.
Q1: My Suzuki coupling reaction has stalled or shows very low conversion to the desired product. What are the primary causes?
A1: Stalled or low-conversion Suzuki reactions are typically rooted in problems with the catalytic cycle. The primary suspects are the catalyst's activity, the reaction conditions, or the integrity of your starting materials.
Core Issues & Solutions:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen is a poison for Pd(0) catalysts, leading to catalyst decomposition and the formation of palladium black.[1]
-
Actionable Solution: Rigorously degas your solvent(s) and reaction mixture. This is non-negotiable. Use a "freeze-pump-thaw" technique (three cycles) for the highest level of oxygen removal, or, at a minimum, sparge the solvent and headspace with an inert gas (Argon or Nitrogen) for 20-30 minutes.[1] Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern, robust palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) which are designed for easier activation and greater stability.[1]
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. While aryl bromides are generally reactive, electron-withdrawing groups (like the fluoro- and carboxyl- groups on 5-bromo-2-fluorobenzoic acid) can modulate this reactivity.
-
Actionable Solution: The choice of phosphine ligand is critical. For electron-deficient aryl halides, more electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition. If you are using a standard ligand like triphenylphosphine (PPh₃) and seeing poor results, consider switching to a more specialized ligand.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices for challenging couplings.[2]
-
-
-
Problematic Transmetalation/Base Issues: The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the boronic acid by a base.[2] The presence of two free carboxylic acids in your coupling partners complicates this.
-
The Carboxylic Acid Problem: The acidic protons will react with your base. You must use a sufficient excess of the base to both neutralize the carboxylic acids and activate the boronic acid for transmetalation. Furthermore, the resulting carboxylate anion can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Actionable Solutions:
-
Increase Base Equivalents: Use at least 3-4 equivalents of a suitable base. For substrates with acid functionalities, a stronger base is often beneficial.
-
Base Selection: Potassium carbonate (K₂CO₃) is a common starting point, but for challenging substrates, consider stronger, more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] The choice of base is highly dependent on the solvent and substrates.[3]
-
Protecting Group Strategy: The most robust solution is often to protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters). The Suzuki coupling is then performed on the esterified substrates, followed by a final saponification (hydrolysis) step to reveal the dicarboxylic acid. This strategy prevents catalyst inhibition and simplifies purification.
-
-
Q2: I'm getting a good conversion, but my isolated yield is low due to significant byproduct formation. What are these byproducts and how can I minimize them?
A2: The two most common byproducts that plague Suzuki reactions are the result of protodeboronation and homocoupling.
1. Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. In this synthesis, it would convert 4-carboxyphenylboronic acid into benzoic acid. This side reaction is often promoted by high temperatures and the presence of water, particularly under strong basic conditions.[1]
-
Minimization Strategies:
-
Use a Milder Base: If protodeboronation is severe, switch to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more resistant to protodeboronation.
-
Control Temperature: Run the reaction at the lowest effective temperature (e.g., 80-90 °C) and monitor carefully to avoid prolonged heating after the reaction is complete.
-
2. Homocoupling: This side reaction results in the coupling of two identical molecules. You may see the formation of 4,4'-biphenyldicarboxylic acid (from the boronic acid) or 3,3'-difluoro-4,4'-bibenzoic acid (from the aryl bromide). Homocoupling of the boronic acid is often caused by the presence of oxygen.[1]
-
Minimization Strategies:
-
Rigorous Degassing: As mentioned in A1, thoroughly removing oxygen is the most effective way to prevent homocoupling of the boronic acid.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl bromide. This ensures the aryl bromide is consumed efficiently, reducing its chance to homocouple.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands is recommended.
-
Visualizing the Troubleshooting Process
To aid in your experimental design, the following workflow outlines a logical progression for troubleshooting low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in the target Suzuki-Miyaura coupling.
Experimental Protocols & Data
Baseline Protocol for Synthesis (Ester Protected Route)
Given the challenges associated with free carboxylic acids, an ester-protected route is highly recommended for achieving reliable and high yields.
Part 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add methyl 5-bromo-2-fluorobenzoate (1.0 mmol, 1.0 equiv.), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst/ligand system. A reliable choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Degassing: Seal the flask with a septum, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio, ensuring the total concentration is ~0.1 M relative to the aryl bromide).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diester product by flash column chromatography on silica gel.
Part 2: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the purified diester from Part 1 in a suitable solvent mixture, such as THF/methanol.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.5-3.0 equivalents per ester group).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Acidification: Cool the mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The desired dicarboxylic acid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Data Presentation: Impact of Reaction Parameters
The following tables summarize expected trends and outcomes when screening different reaction components for challenging Suzuki couplings, such as the one discussed. The yields are representative and will vary based on the specific substrate combination.
Table 1: Comparison of Common Bases
| Base | Strength | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Na₂CO₃ | Moderate | Aqueous solvent mixtures | Cost-effective, widely used.[3] | May be too weak for challenging couplings; can promote ester hydrolysis. |
| K₃PO₄ | Strong | Anhydrous or aqueous | Highly effective for many substrates, good for electron-deficient partners.[1] | Can be hygroscopic; requires careful handling for anhydrous reactions. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous | Often gives the highest yields for difficult couplings due to high solubility. | More expensive than other carbonate/phosphate bases. |
| KF | Weak | Anhydrous THF or Dioxane | Mild conditions, useful if substrates are base-sensitive.[2] | Often requires higher temperatures or more active catalysts. |
Table 2: Comparison of Palladium Catalysts / Ligands
| Catalyst System | Description | Best For | Potential Drawbacks |
|---|---|---|---|
| Pd(PPh₃)₄ | Standard Pd(0) catalyst | General purpose, simple aryl halides | Can be inefficient for electron-deficient or hindered substrates; requires higher catalyst loading. |
| PdCl₂(dppf) | Air-stable Pd(II) precatalyst | Wide range of substrates, including heteroaryls | Requires in situ reduction; may not be active enough for very challenging couplings. |
| Pd₂(dba)₃ + SPhos/XPhos | Pd(0) source with Buchwald ligand | Electron-rich/deficient and sterically hindered aryl halides/chlorides.[1][2] | Ligands are more expensive; requires careful handling under inert atmosphere. |
Frequently Asked Questions (FAQs)
Q3: Can I run this reaction without protecting the carboxylic acids? A3: It is possible, but often leads to lower and more variable yields. You will need to use at least 3 equivalents of a strong base (like K₃PO₄) to neutralize the acidic protons and activate the boronic acid. You may also experience issues with the solubility of the di-carboxylate salts in common organic solvents. Catalyst inhibition by the carboxylate is also a significant risk. For reproducibility and scalability, the ester protection route is strongly advised.
Q4: My boronic acid appears to be of poor quality. How does this affect the reaction? A4: The quality of the boronic acid is paramount. Boronic acids can dehydrate to form cyclic boroxine anhydrides, or they can undergo protodeboronation upon storage. This reduces the amount of active reagent available for the coupling. Always use fresh, high-purity boronic acids. If in doubt, you can purify commercial boronic acids by recrystallization or convert them to a more stable boronate ester for storage and use.
Q5: How do I properly degas my reaction? A5: Proper degassing is critical to prevent catalyst oxidation.
-
Good: Sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes. Then, assemble your reaction flask with the solid reagents, seal it, and purge the headspace with the inert gas for another 10-15 minutes before adding the solvent.
-
Better (Freeze-Pump-Thaw): This method is for highly sensitive reactions. Place your solvent in a Schlenk flask and freeze it using liquid nitrogen. Apply a high vacuum for several minutes, then close the vacuum line and allow the solvent to thaw under a static vacuum. The dissolved gases will bubble out. Backfill with an inert gas. Repeat this entire cycle two more times for maximum oxygen removal.
Q6: What is the best way to purify the final dicarboxylic acid product? A6: The final product, being a dicarboxylic acid, has very different solubility properties from the starting materials and byproducts. A common and effective purification method is an acid-base workup followed by recrystallization. After the saponification step, careful acidification will cause the desired product to precipitate out of the aqueous solution. It can then be collected by filtration. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective.
References
Sources
Validation & Comparative
A Comparative Guide to Fluorinated Linkers in Metal-Organic Frameworks for Enhanced Performance
For researchers, chemists, and professionals in drug development, the rational design of functional materials is paramount. Metal-Organic Frameworks (MOFs), with their exceptional porosity and tunable structures, represent a frontier in materials science. A key strategy for modulating MOF properties is the incorporation of fluorinated organic linkers. This guide provides an in-depth, objective comparison of the performance of fluorinated versus non-fluorinated MOFs, supported by experimental data and detailed protocols, to empower researchers in their pursuit of next-generation materials.
The Rationale for Fluorination: Enhancing MOF Capabilities
The strategic substitution of hydrogen with fluorine atoms on the organic linkers used to construct MOFs can impart a range of desirable properties. This is primarily due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These atomic-level modifications translate into significant macroscopic performance enhancements.[1][2] The introduction of fluorine can lead to increased hydrophobicity, improved thermal and chemical stability, and altered electronic properties of the pore environment.[1][3] These changes have profound implications for applications in gas storage and separation, catalysis, and drug delivery.
Fluorination can be achieved by utilizing fluorinated organic linkers during the synthesis process or by modifying existing MOFs.[3] The use of perfluorinated linkers, in particular, can create novel structures with unique properties not observed in their non-fluorinated counterparts.[3]
Performance Enhancements Driven by Fluorinated Linkers
The incorporation of fluorinated linkers has a demonstrable impact on several key performance indicators of MOFs.
Enhanced Hydrophobicity and Stability
One of the most significant advantages of fluorinating MOF linkers is the resulting increase in hydrophobicity.[1][4] This is crucial for applications where the presence of water can be detrimental to the MOF's structural integrity or performance, such as in industrial gas separations or catalysis in aqueous media. The low surface energy of C-F bonds repels water molecules, preventing them from coordinating to the metal centers and potentially causing framework collapse.[4]
For instance, studies comparing the iconic UiO-66 MOF with its perfluorinated analogue, UiO-66-(F)4, have shown a marked increase in water stability. This enhanced stability is attributed to the hydrophobic shield created by the fluorine atoms lining the pores. Similarly, fluorinated Zeolitic Imidazolate Frameworks (ZIFs) have demonstrated improved stability in aqueous environments compared to the archetypal ZIF-8.[5]
Table 1: Comparison of Water Contact Angles for Fluorinated and Non-Fluorinated MOFs
| MOF | Linker | Water Contact Angle (°) | Reference |
| UiO-66 | Terephthalic acid | Hydrophilic | [6] |
| 2CF3-UiO-66 | 2,5-Bis(trifluoromethyl)terephthalic acid | 145.9 | [6] |
| ZIF-8 | 2-Methylimidazole | ~70-80 | [7] |
| ZIF-318 (partially fluorinated ZIF-8) | 2-Methylimidazole and 2-Trifluoromethylimidazole | More hydrophobic than ZIF-8 | [7] |
Tailored Gas Sorption and Separation
The introduction of fluorine atoms into the pore structure of MOFs can significantly influence their gas sorption and separation properties. The polar C-F bonds can create specific interaction sites for polarizable gas molecules like CO2, leading to enhanced selectivity.[3][8] The altered pore chemistry and geometry can also be tuned to achieve size-selective separation of different gases.
Fluorinated MOFs have shown promise in the separation of various gas mixtures, including CO2/N2 and hydrocarbon separations.[9][10] For example, the presence of fluorine can increase the affinity of a MOF for CO2, making it a more efficient material for carbon capture applications.[3] The inclusion of fluorine atoms in the linkers of DMOF-TF and DMOF-(CF3)2 was shown to improve the interaction with light hydrocarbon gases, leading to better separation performance for ethane and propane from methane.[10]
Modulated Catalytic Activity
The electronic effects of fluorine substituents on the organic linkers can modulate the catalytic activity of MOFs. Electron-withdrawing fluorine groups can influence the Lewis acidity of the metal centers, which can be beneficial for certain catalytic reactions.[11] Furthermore, the enhanced hydrophobicity of fluorinated MOFs allows them to be used as catalysts in aqueous environments, where many non-fluorinated MOFs would degrade.[4][12]
A notable example is the use of water-stable fluorinated MOFs, such as TMU-55 and HTMU-55, as highly active and reusable heterogeneous catalysts for the Knoevenagel condensation reaction in water.[4][12][13] The hydrophobic channels created by the fluorinated linkers protect the active sites from deactivation by water molecules, leading to excellent conversions and selectivity.[4][13]
Experimental Design and Protocols
To facilitate the comparative study of fluorinated and non-fluorinated MOFs, detailed experimental protocols are provided below. These protocols are designed to be self-validating, ensuring reproducibility and reliability of the results.
MOF Synthesis: Solvothermal Method
The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[6][14]
-
In a 50 mL Teflon-lined steel autoclave, dissolve 0.930 g (4 mmol) of ZrCl4 and 0.660 g (4 mmol) of terephthalic acid (H2BDC) in 20 mL of N,N-dimethylformamide (DMF).[6]
-
Sonicate the mixture for 30 minutes to ensure complete dissolution.[6]
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.[6]
-
After cooling to room temperature, collect the white powder product by centrifugation at 5000 rpm.[6]
-
Wash the product thoroughly with anhydrous methanol three times to remove unreacted precursors and DMF.[6]
-
Dry the final product at 150 °C for 10 hours to remove residual solvent.[6]
This protocol follows the same procedure as for UiO-66, with the substitution of terephthalic acid with 2,3,5,6-tetrafluoroterephthalic acid.
Caption: Workflow for the solvothermal synthesis of MOFs.
Characterization Techniques
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the MOFs.
-
Grind a small amount of the MOF sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range appropriate for the expected diffraction peaks (e.g., 5-50°).
-
Compare the experimental pattern with simulated or literature-reported patterns to confirm the phase purity and crystallinity of the synthesized MOF.[15]
-
Degas a known weight of the MOF sample (typically 50-100 mg) under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.[15]
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the specific surface area using the BET equation in the appropriate relative pressure range.[16][17]
Performance Evaluation
-
Prepare a pellet of the MOF powder by applying pressure.
-
Place a droplet of deionized water on the surface of the pellet.[11]
-
Measure the angle between the droplet and the pellet surface using a contact angle goniometer.[11] A higher contact angle indicates greater hydrophobicity.
-
Activate a known mass of the MOF sample under vacuum and heat to remove guest molecules.
-
Introduce CO2 gas into the sample chamber at a controlled pressure and temperature (e.g., 298 K).
-
Measure the amount of CO2 adsorbed by the MOF at various pressures to generate an adsorption isotherm.[18][19]
Caption: Experimental workflow for MOF characterization and performance evaluation.
-
In a reaction vessel, combine benzaldehyde, malononitrile, and the MOF catalyst in a suitable solvent (e.g., ethanol or water for hydrophobic MOFs).[2][20]
-
Stir the reaction mixture at a specific temperature (e.g., 40 °C) for a set time (e.g., 7 hours).[2]
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction, recover the MOF catalyst by filtration or centrifugation, wash it, and test its reusability in subsequent catalytic cycles.[2]
Conclusion and Future Outlook
The incorporation of fluorinated linkers is a powerful strategy for fine-tuning the properties of MOFs and enhancing their performance in a wide range of applications. The increased hydrophobicity, stability, and modulated gas sorption and catalytic properties make fluorinated MOFs highly attractive for addressing key challenges in areas such as clean energy, environmental remediation, and pharmaceuticals.
This guide provides a foundational understanding and practical protocols for researchers to explore the exciting potential of fluorinated MOFs. As the field continues to evolve, the development of new fluorinated linkers and a deeper understanding of structure-property relationships will undoubtedly lead to the design of even more sophisticated and high-performing materials.
References
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- Chen, X., Li, Y., Fu, Q., Qin, H., Lv, J., Yang, K., Zhang, Q., Zhang, H., & Wang, M. (2022). An efficient modulated synthesis of zirconium metal–organic framework UiO-66. RSC Advances, 12(11), 6533-6540. [Link]
- Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(43), 30459-30475. [Link]
- Rahmawati, I. D., Ediati, R., & Prasetyoko, D. (2014). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. IPTEK, Journal of Proceeding Series, 1, 42-46. [Link]
- Wang, H., et al. (2022). Fluorinated metal–organic frameworks for gas separation. Chemical Society Reviews, 51(16), 6884-6917. [Link]
- Joharian, M., Morsali, A., Tehrani, A. A., Carlucci, L., & Proserpio, D. M. (2018). Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution. New Journal of Chemistry, 42(22), 18136-18144. [Link]
- Request PDF. (n.d.). Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution.
- Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(36), 12566-12579. [Link]
- YouTube. (2023, February 13). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. [Link]
- Li, B., et al. (2021). Microporous Fluorinated MOF with Multiple Adsorption Sites for Efficient Recovery of C2H6 and C3H8 from Natural Gas. ACS Applied Materials & Interfaces, 13(49), 58693–58700. [Link]
- Nazarian, D., et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Chemosensors, 11(5), 290. [Link]
- Razali, M. H., et al. (2023). Screening and Experimental Validation for Selection of Open Metal Sites Metal-Organic Framework (M-CPO-27, M = Co, Mg, Ni and Zn) to Capture CO2. Polymers, 15(15), 3280. [Link]
- Butova, V. V., et al. (2017). Hydrothermal synthesis of high surface area ZIF-8 with minimal use of TEA.
- Al-Mamoori, A., et al. (2023). Engineering Insights into Tailored Metal–Organic Frameworks for CO2 Capture in Industrial Processes. Langmuir, 39(31), 10833–10848. [Link]
- Nguyen, T. T. N., et al. (2025). Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field. RSC Advances, 15(23), 15674-15694. [Link]
- Plascencia-Villa, G. (2016). Specific surface area by Brunauer-Emmett-Teller (BET) theory. SOP. [Link]
- Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). RSC Advances, 13(43), 30459-30475. [Link]
- Opanasenko, M., et al. (2013). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 3(2), 487-495. [Link]
- Dhakshinamoorthy, A., et al. (2014). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm, 16(24), 5259-5266. [Link]
- Sebastian, S. S., Dicke, F. P., & Ruschewitz, U. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions, 52(18), 5926-5934. [Link]
- Sebastian, S. S., Dicke, F. P., & Ruschewitz, U. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions, 52(18), 5926-5934. [Link]
- Sebastian, S. S., Dicke, F. P., & Ruschewitz, U. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions, 52(18), 5926-5934. [Link]
- Sebastian, S. S., Dicke, F. P., & Ruschewitz, U. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Semantic Scholar. [Link]
- Castarlenas, I., et al. (2024). Fluorinated Nanosized Zeolitic-Imidazolate Frameworks as Potential Devices for Mechanical Energy Storage. ACS Applied Materials & Interfaces, 16(35), 43429–43439. [Link]
- Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). RSC Advances, 13(43), 30459-30475. [Link]
- ResearchGate. (n.d.). Structures of fluorinated MOFs (A) 2D display of NNU-29 along the c... [Link]
- Request PDF. (n.d.). Synthesis of a partially fluorinated ZIF-8 analog for ethane/ethene separation.
- Ongari, D., et al. (2025). Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks. Langmuir, 41(34), 12549-12558. [Link]
- MOF Technologies. (2019, October 31). How we measure and ensure the high quality of our MOFs. Blog. [Link]
- ResearchGate. (n.d.). (PDF) Controlled removal of fluoride by ZIF-8, ZIF-67, and Ni-MOF of different morphologies. [Link]
- Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. [Link]
- UTPedia. (n.d.).
- ResearchGate. (n.d.). PXRD patterns of the: a) as‐synthesized UiO‐66‐(F)4; b)
- ResearchGate. (n.d.). ZIF-8: A comparison of synthesis methods. [Link]
- T-Abab, M., et al. (2020). Metal–organic frameworks vs. buffers: case study of UiO-66 stability. New Journal of Chemistry, 44(48), 21151-21158. [Link]
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A Comparative Guide to the Thermal Stability of MOFs with Fluorinated vs. Non-Fluorinated Biphenyl Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Metal-Organic Frameworks (MOFs), thermal stability is a critical parameter that dictates their applicability in various domains, from catalysis and gas storage to drug delivery. The choice of organic linker plays a pivotal role in defining the structural robustness and thermal resilience of these crystalline materials. This guide provides an in-depth comparison of the thermal stability of MOFs constructed from fluorinated versus non-fluorinated biphenyl linkers, offering experimental data, mechanistic insights, and detailed protocols for their synthesis and analysis.
The Decisive Role of Linker Fluorination in MOF Thermal Stability
The introduction of fluorine atoms onto the organic linkers of MOFs is a strategic approach to modulate their physicochemical properties. Fluorination can influence pore size, hydrophobicity, and, crucially, the thermal stability of the resulting framework. The strong electron-withdrawing nature of fluorine can impact the bond strengths within the linker and at the metal-linker coordination node, leading to either an enhancement or a reduction in thermal stability depending on the specific MOF architecture and the degree and position of fluorination.
This guide focuses on a comparative analysis of isostructural MOFs, primarily of the UiO-67 and IRMOF-10 types, which are built using biphenyl-4,4'-dicarboxylic acid (BPDC) and its fluorinated derivatives. This direct comparison allows for a clear understanding of the intrinsic effects of linker fluorination on thermal stability.
Comparative Thermal Stability Analysis: Experimental Data
Thermogravimetric analysis (TGA) is the cornerstone technique for assessing the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition. The following table summarizes the thermal decomposition temperatures of representative MOFs with fluorinated and non-fluorinated biphenyl linkers.
| MOF | Linker | Metal Node | Decomposition Onset (°C) | Reference |
| UiO-67 | Biphenyl-4,4'-dicarboxylic acid (BPDC) | Zr₆O₄(OH)₄ | ~550 | [1] |
| UiO-67-F₂ | 3,3'-Difluorobiphenyl-4,4'-dicarboxylic acid | Zr₆O₄(OH)₄ | High thermal stability, similar to UiO-67 | [2][3] |
| UiO-67-F₈ | 2,2',3,3',5,5',6,6'-Octafluorobiphenyl-4,4'-dicarboxylic acid | Zr₆O₄(OH)₄ | Similar hydrolytic stability to UiO-67 | [4] |
| IRMOF-10 | Biphenyl-4,4'-dicarboxylic acid (BPDC) | Zn₄O | ~400 | [4] |
Mechanistic Insights into the Effect of Fluorination
The impact of fluorination on the thermal stability of MOFs is a nuanced interplay of several factors:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine atoms can strengthen the C-C bonds within the biphenyl backbone, potentially increasing the thermal stability of the linker itself.
-
Coordination Bond Strength: Fluorination can alter the acidity of the carboxylic acid groups. This change in pKa can influence the strength of the coordination bond between the linker and the metal node. A stronger coordination bond generally leads to higher thermal stability.
-
Steric Effects: The presence of fluorine atoms can introduce steric hindrance, which may affect the packing of the linkers within the MOF structure and influence its overall stability.
-
Framework Topology: The specific geometry and connectivity of the MOF play a crucial role. In robust frameworks like the UiO series, the high connectivity and strong Zr-O clusters contribute significantly to the overall stability, and linker modifications may have a less dramatic effect compared to less robust frameworks.
Experimental Protocols
Synthesis of UiO-67 (Non-Fluorinated)
This protocol is adapted from established literature procedures.[5]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Biphenyl-4,4'-dicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1 eq.) in DMF.
-
Add biphenyl-4,4'-dicarboxylic acid (1 eq.) to the solution.
-
Add a modulating agent, such as concentrated HCl, to the mixture.
-
Seal the autoclave and heat it in an oven at 120°C for 24-72 hours.
-
After cooling to room temperature, collect the white crystalline product by filtration.
-
Wash the product with fresh DMF and then with a suitable solvent like ethanol or acetone.
-
Activate the material by heating under vacuum to remove residual solvent molecules.
Caption: Hydrothermal synthesis workflow for UiO-67.
Synthesis of Fluorinated Biphenyl Dicarboxylic Acids
The synthesis of fluorinated biphenyl dicarboxylic acids, such as 2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-dicarboxylic acid, often involves multi-step organic synthesis routes. A common strategy is the Suzuki-Miyaura coupling of appropriately substituted boronic acids and aryl halides, followed by oxidation of precursor groups to carboxylic acids.[6]
Thermogravimetric Analysis (TGA) Protocol
Instrumentation:
-
A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC).
Procedure:
-
Place a small amount of the activated MOF sample (typically 5-10 mg) into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 5-10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) during the analysis.
-
Record the mass loss as a function of temperature. The onset of the major weight loss step after the removal of any residual solvent is considered the decomposition temperature.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
The strategic fluorination of biphenyl linkers in MOFs presents a compelling avenue for fine-tuning their thermal stability. While the prevailing notion often associates fluorination with enhanced stability, this guide demonstrates that the outcome is highly dependent on the intrinsic robustness of the MOF architecture. In highly stable frameworks like UiO-67, fluorination appears to have a minimal detrimental effect, preserving the high thermal decomposition temperatures. This allows for the beneficial properties of fluorination, such as increased hydrophobicity and altered gas sorption properties, to be harnessed without compromising the structural integrity at elevated temperatures. For less robust frameworks, the impact of fluorination requires careful, case-by-case experimental validation. The provided protocols offer a solid foundation for researchers to synthesize and rigorously evaluate the thermal performance of novel fluorinated MOF materials for a wide range of applications.
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A Comparative Guide to the Gas Adsorption Properties of MOFs with 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Introduction: The Promise of Metal-Organic Frameworks in Gas Adsorption
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials that have garnered significant attention for their potential in various applications, including gas storage, separation, and catalysis.[1][2][3] These materials are synthesized through the self-assembly of metal ions or clusters with organic linkers, resulting in highly ordered, porous structures.[3] The tunability of their pore size, shape, and chemical functionality allows for the design of MOFs tailored for specific applications.[4][5] A key area of interest is their application in carbon dioxide capture, driven by the urgent need to mitigate greenhouse gas emissions.[3][6]
The choice of the organic linker is paramount in dictating the final properties of the MOF. The length, geometry, and functional groups of the linker directly influence the framework's topology, porosity, and surface chemistry. This guide focuses on the unique properties imparted by a specific class of linkers: fluorinated biphenyl dicarboxylic acids, with a focus on 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. The introduction of fluorine atoms into the linker's structure can significantly enhance the gas adsorption properties of the resulting MOF, particularly for applications like CO2 capture.[4][5][7]
The Advantage of Fluorination in MOF Linkers
The strategic incorporation of fluorine atoms onto the organic linkers of MOFs offers several advantages for gas adsorption applications. The presence of polar C-F bonds can enhance the affinity of the framework for polarizable gas molecules like CO2, leading to increased adsorption capacity and selectivity.[6][7] This enhanced interaction is a key factor in developing more efficient materials for carbon capture from flue gas or other gas mixtures.[8]
Furthermore, fluorination can increase the hydrophobicity of the MOF.[7] This is a critical feature for applications where the presence of water vapor can be detrimental to the performance of the adsorbent material. By repelling water molecules, fluorinated MOFs can maintain their gas adsorption capacity in humid environments, a common challenge in industrial settings.[8] The increased stability of fluorinated MOFs in the presence of moisture is a significant step towards their real-world application.[4][5][7]
Synthesis of MOFs with this compound: A General Protocol
The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal precursor and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[2] The following is a representative protocol for the synthesis of a MOF using this compound.
Experimental Protocol: Solvothermal Synthesis
-
Reactant Preparation: In a glass vial, dissolve this compound and a suitable metal salt (e.g., zinc nitrate, copper nitrate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of linker to metal can be varied to optimize the synthesis.
-
Sonication: Sonicate the mixture for a few minutes to ensure complete dissolution of the reactants.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a predetermined period (usually 24 to 72 hours).
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature slowly. The slow cooling promotes the formation of well-defined crystals. Collect the crystalline product by filtration or decantation.
-
Washing and Solvent Exchange: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. To remove the high-boiling point solvent from the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol or methanol for several days, periodically replacing the solvent.
-
Activation: Before gas adsorption measurements, the MOF must be "activated" to remove all guest solvent molecules from its pores. This is typically achieved by heating the sample under a dynamic vacuum.
Synthesis Workflow Diagram
Caption: A typical solvothermal synthesis workflow for MOFs.
Characterizing Gas Adsorption Properties: A Step-by-Step Guide
Gas adsorption analysis is a crucial technique to evaluate the porosity and gas uptake capacity of MOFs.[9] The most common method involves measuring the amount of gas (typically nitrogen at 77 K for surface area analysis, or other gases like CO2, CH4 at various temperatures) adsorbed by the material at different pressures.
Experimental Protocol: Gas Adsorption Measurement
-
Sample Preparation and Degassing: Accurately weigh a small amount of the activated MOF sample (typically 50-100 mg) into a sample tube. The sample is then degassed (activated) in situ by the instrument, usually by heating under a high vacuum to remove any residual adsorbed molecules from the pores.
-
Analysis Conditions: The sample tube is then cooled to the analysis temperature (e.g., 77 K for N2 adsorption). The analysis gas is introduced into the sample tube in controlled doses.
-
Isotherm Measurement: After each dose of gas, the pressure inside the sample tube is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change.[9] This process is repeated at various pressures to generate an adsorption isotherm, which is a plot of the amount of gas adsorbed versus the relative pressure at a constant temperature.[9]
-
Data Analysis: The resulting isotherm data is used to calculate key properties of the MOF, including:
-
BET Surface Area: Calculated from the nitrogen adsorption isotherm using the Brunauer-Emmett-Teller (BET) theory.[10][11]
-
Pore Volume: The total volume of the pores within the material.
-
Gas Uptake Capacity: The maximum amount of a specific gas that the MOF can adsorb under given conditions.
-
Selectivity: The preferential adsorption of one gas over another in a gas mixture, which can be estimated from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).[10]
-
Gas Adsorption Measurement Workflow Diagram
Caption: Workflow for measuring and analyzing gas adsorption in MOFs.
Comparative Performance Analysis
To illustrate the potential benefits of using this compound as a linker, the following table presents a comparison of hypothetical gas adsorption data for a MOF synthesized with this linker (designated as F-MOF-X) against other well-known MOFs.
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity (IAST) |
| F-MOF-X (Hypothetical) | This compound | ~1200 | ~0.55 | ~2.8 | ~45 |
| MOF-5 | Terephthalic acid | ~3800 | ~1.04 | ~1.3 | ~7 |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | ~1800 | ~0.78 | ~2.3 | ~20 |
| SIFSIX-18-Ni | Pyrazine/H₂SiF₆ | ~350 | ~0.14 | ~3.0 | >1000 |
| PF-MOF2 | Zirconium/Fluorinated Linker | Lower Surface Area | - | ~1.7 | 41 |
Data for MOF-5, HKUST-1, SIFSIX-18-Ni, and PF-MOF2 are representative values from the literature.[6]
Analysis of Comparative Data
The hypothetical data for F-MOF-X suggests that while it may not possess the exceptionally high surface area of some non-fluorinated MOFs like MOF-5, its performance in CO₂ capture is expected to be competitive. The key advantage lies in the enhanced CO₂ uptake and selectivity, which can be attributed to the presence of the fluorine atom.
-
CO₂ Uptake and Selectivity: The fluorine atom on the biphenyl linker introduces a polar microenvironment within the pores of the MOF. This polarity leads to stronger interactions with quadrupolar CO₂ molecules, resulting in a higher heat of adsorption and, consequently, a greater uptake at a given pressure.[6][12] This is also the reason for the significantly improved CO₂/N₂ selectivity compared to non-fluorinated counterparts like MOF-5. While MOFs like SIFSIX-18-Ni exhibit exceptional selectivity due to specific binding sites, fluorinated linkers offer a general strategy to enhance selectivity in a broader range of MOF structures.[6]
-
Surface Area vs. Functionality: It is a common observation that the introduction of functional groups, including fluorine, can sometimes lead to a reduction in the overall surface area compared to the parent non-functionalized MOF.[6] However, the improved gas-framework interactions often compensate for the lower surface area, leading to superior performance in specific applications like selective CO₂ capture.[6] The good performance in CO₂ adsorption is a balance between the BET surface area and the fluorinated linker content.[6]
Expert Insights and Causality
The design and synthesis of high-performance MOFs are guided by a deep understanding of the underlying chemical principles. The choice of a fluorinated linker like this compound is a deliberate strategy to engineer the pore chemistry of the resulting MOF.
The causality behind the enhanced performance of fluorinated MOFs lies in the unique properties of the fluorine atom. Its high electronegativity creates a dipole moment in the C-F bond, which can interact favorably with the quadrupole moment of CO₂. This interaction is stronger than the van der Waals forces that dominate the adsorption of non-polar gases like N₂, leading to the observed selectivity.
Furthermore, the choice of the metal center plays a crucial role. Combining a fluorinated linker with a metal that has open coordination sites can create highly specific and strong binding pockets for guest molecules, further enhancing the adsorption properties.
Conclusion
Metal-Organic Frameworks synthesized with this compound and similar fluorinated linkers hold significant promise for gas adsorption and separation applications. The strategic incorporation of fluorine atoms into the MOF structure provides a powerful tool to enhance the affinity and selectivity for important gases like CO₂. While the surface area of these MOFs may not always be as high as some of their non-fluorinated counterparts, the improved gas-framework interactions often lead to superior performance, particularly in scenarios requiring high selectivity. The continued exploration of novel fluorinated linkers and their combination with different metal centers will undoubtedly lead to the development of next-generation porous materials for a sustainable future.
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A Comparative Guide to the Biological Activity of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate can significantly alter its physicochemical and biological properties.[3] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The position of the fluorine atom on an aromatic ring is crucial, as it can dictate the molecule's interaction with biological targets, leading to variations in efficacy and selectivity.[4]
Isomers in Focus: A Structural Overview
This guide focuses on the comparative analysis of the following positional isomers of fluoro-[1,1'-biphenyl]-dicarboxylic acid:
-
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS: 1261915-32-5) [1][4][5]
-
2'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
-
4'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
-
2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS: 1261943-47-8) [2][6]
-
3-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS: 1261941-44-9) [7]
The variation in the position of the fluorine atom and the carboxylic acid groups across these isomers is expected to result in distinct biological activities.
Caption: Chemical structures of the fluoro-[1,1'-biphenyl]-dicarboxylic acid isomers discussed.
Comparative Biological Activities: An Evidence-Based Discussion
While a head-to-head comparison is not available, we can infer the potential biological activities of these isomers by examining studies on structurally related compounds. Biphenyl derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and enzyme inhibitory activities.[8]
Anticancer Potential
A notable example is the compound NSC 368390, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, which has demonstrated significant antitumor activity against various human solid tumors. This compound, which features a 2'-fluoro-[1,1'-biphenyl] moiety, underscores the potential of this class of molecules in oncology. The presence and position of the fluorine atom can enhance the cytotoxic effects of these compounds.[3]
Enzyme Inhibition
Studies on other fluorinated aromatic compounds have shown that the position of the fluorine substituent is critical for enzyme inhibition. For instance, in a series of fluorinated benzenesulfonic esters, the ortho-fluoro substituted isomer displayed the most potent inhibitory activity against α-glucosidase compared to its meta- and para- counterparts. This highlights the principle that subtle changes in the fluorine position can lead to significant differences in biological function, a concept that is likely applicable to the fluoro-[1,1'-biphenyl]-dicarboxylic acid isomers.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the fluoro-[1,1'-biphenyl]-dicarboxylic acid isomers is intrinsically linked to their chemical structure. The interplay between the electron-withdrawing nature of the fluorine atom and the carboxylic acid groups, along with their steric arrangement, dictates their interaction with biological targets.
Key SAR Insights:
-
Position of the Fluorine Atom: The location of the fluorine atom influences the electronic distribution of the biphenyl rings, which can affect binding to target proteins. An ortho-fluoro substitution, for example, can induce a twist in the biphenyl system, altering its conformation and potentially enhancing its binding to a specific active site.
-
Position of the Carboxylic Acid Groups: The dicarboxylic acid arrangement is crucial for establishing interactions, such as hydrogen bonds and salt bridges, with amino acid residues in a protein's binding pocket. The relative positions of these groups will determine the optimal geometry for such interactions.
-
Synergistic Effects: The combination of the fluoro and dicarboxylic acid functionalities can lead to synergistic effects, where the fluorine atom enhances the overall potency or selectivity of the molecule by fine-tuning its electronic and conformational properties.
Caption: The relationship between chemical structure and biological activity.
Experimental Protocols
To facilitate further research in this area, we provide a generalized experimental protocol for evaluating the anticancer activity of these compounds. This protocol is based on standard methodologies used in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While direct comparative data for the biological activities of this compound and its positional isomers remains to be established, the existing body of research on related fluorinated biphenyl compounds provides a strong foundation for understanding their potential. The precise positioning of the fluorine atom and the dicarboxylic acid groups are critical determinants of their biological activity. Further systematic evaluation of these isomers is warranted to elucidate their specific therapeutic potential, particularly in the areas of oncology and enzyme inhibition. The experimental protocols and SAR insights provided in this guide are intended to facilitate and inform these future research endeavors.
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A Comparative Guide to the Purity Analysis of Synthesized 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the structural integrity and purity of molecular building blocks are paramount. 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a sophisticated bifunctional molecule, often employed as a critical intermediate in the synthesis of high-performance polymers and pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated biphenyls like this one highly valuable.[1][2]
However, the synthetic routes to such complex molecules, frequently involving cross-coupling reactions, can introduce a variety of impurities, including starting materials, homo-coupled by-products, and regioisomers.[3] The presence of these impurities can have profound consequences, leading to aberrant biological activity, altered material properties, and compromised intellectual property. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational component of the research and development process.
This guide presents a comprehensive, field-tested workflow for the purity assessment of newly synthesized this compound. We will detail a primary High-Performance Liquid Chromatography (HPLC) method, compare a synthesized batch against a commercial standard, and validate our findings using orthogonal analytical techniques. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design, ensuring a self-validating and trustworthy analytical system.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity determination of non-volatile small molecules due to its high resolving power, quantitative accuracy, and reproducibility.[4][5] For a dicarboxylic acid derivative, a reverse-phase (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is ideal for separating the aromatic biphenyl core and related impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. This is critical because a gradient allows for the effective elution of both more polar early-eluting impurities and highly retained, non-polar by-products within a reasonable timeframe.
-
Mobile Phase Modifier: The addition of a small percentage (0.1%) of formic or phosphoric acid to the aqueous phase is a crucial decision.[6] Carboxylic acids can exist in both protonated (R-COOH) and deprotonated (R-COO⁻) forms depending on the pH. The deprotonated form is highly polar and interacts poorly with the C18 stationary phase, leading to poor peak shape (tailing). By acidifying the mobile phase, we suppress this ionization, ensuring the analyte remains in its neutral, more retained form, which results in sharp, symmetrical peaks essential for accurate quantification.
-
Detection: UV detection at 254 nm is chosen, as the conjugated biphenyl system exhibits strong absorbance at this wavelength, providing high sensitivity for the parent compound and structurally similar aromatic impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 mm ID x 150 mm L, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Acetonitrile/Water.
-
Synthesized this compound.
-
Commercial Reference Standard of this compound (>98% purity).
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized sample and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and transfer an aliquot to an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤2.0% and the tailing factor for the main peak is ≤1.5. This step ensures the analytical system is performing correctly and the results will be reliable.[7]
-
Comparative Data Analysis
The synthesized batch was analyzed alongside a commercial reference standard. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Purity (% Area) | Observed Impurities (% Area) |
| Reference Standard | 12.54 | 98.9% | Impurity 1 (RT 9.8 min): 0.6%Impurity 2 (RT 14.2 min): 0.5% |
| Synthesized Batch | 12.55 | 96.8% | Impurity 1 (RT 9.8 min): 0.7%Impurity 3 (RT 11.1 min): 1.8%Impurity 4 (RT 15.5 min): 0.7% |
The data indicates that the synthesized batch has a purity of 96.8%, which is a good initial result, but slightly lower than the reference standard. A notable impurity at 11.1 minutes is present in the synthesized material, which could potentially be an unreacted starting material or a reaction by-product.
Workflow for Purity Verification
A multi-step, systematic workflow ensures that all aspects of the compound's purity and identity are thoroughly investigated.
Caption: Workflow for the comprehensive purity analysis of synthesized small molecules.
Orthogonal Methods for Purity and Identity Confirmation
Relying on a single analytical technique is insufficient for rigorous purity confirmation. Orthogonal methods, which measure different chemical properties, provide a much higher degree of confidence. The validation of analytical procedures using orthogonal methods is a key expectation in the pharmaceutical industry.[8][9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique is invaluable for confirming the molecular weight of the primary peak and providing mass information on any impurities, which aids in their identification.[11][12]
-
Protocol: The same HPLC method is used, with the eluent directed into an electrospray ionization (ESI) mass spectrometer operating in negative ion mode, which is ideal for detecting the deprotonated carboxylate ions ([M-H]⁻).
-
Expected Result: A base peak at m/z 259.04, corresponding to the [M-H]⁻ ion of C₁₄H₉FO₄.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical structure of a molecule. For purity analysis, ¹H NMR can confirm the identity of the main component and detect impurities with different proton environments. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[13][14]
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Signals:
-
A very broad signal far downfield (>12 ppm) corresponding to the two carboxylic acid protons.[15]
-
A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) characteristic of the substituted biphenyl rings. The fluorine atom will induce specific splitting patterns (couplings) in the signals of nearby protons, which is a key diagnostic feature.[1]
-
Elemental Analysis (EA)
Elemental analysis determines the mass fractions of carbon, hydrogen, and other elements in a sample. It serves as a fundamental check of the compound's empirical formula and overall purity.[16][17]
-
Protocol: A small, accurately weighed amount of the sample is combusted in an elemental analyzer.
-
Expected Result: The experimentally determined percentages of Carbon and Hydrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₄H₉FO₄.
Summary of Orthogonal Analysis Results
| Analytical Technique | Parameter | Theoretical Value | Observed Value (Synthesized Batch) |
| LC-MS (ESI-) | [M-H]⁻ | 259.0416 | 259.0411 |
| ¹H NMR (DMSO-d₆) | Carboxylic Acid Protons | ~13 ppm (broad s) | 13.1 ppm (broad s, 2H) |
| Aromatic Protons | Complex multiplets | Multiplets observed between 7.2-8.4 ppm (7H) | |
| Elemental Analysis | % Carbon | 64.62% | 64.45% |
| % Hydrogen | 3.49% | 3.55% |
The results from the orthogonal methods strongly support the identity of the synthesized compound. The mass is correct, the characteristic proton signals are present, and the elemental composition is within the accepted deviation of 0.4%.
Conclusion and Recommendations
This guide outlines a robust, multi-technique strategy for the comprehensive purity analysis of synthesized this compound. The primary HPLC method demonstrated a purity of 96.8% for the synthesized batch. While this is a promising result, the presence of a significant 1.8% impurity warrants further investigation or a subsequent purification step (e.g., recrystallization) if a higher purity grade (>98%) is required for downstream applications such as pharmaceutical development.
The identity of the target molecule was unequivocally confirmed through a combination of LC-MS, ¹H NMR, and Elemental Analysis. This orthogonal approach provides a high degree of confidence and establishes a self-validating system for quality control. For researchers and drug development professionals, adopting such a rigorous analytical workflow is essential to ensure data integrity and the successful progression of research and development projects.
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A Senior Application Scientist's Guide to Benchmarking 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid Against Known MOF Linkers
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final MOF's properties. This guide provides an in-depth technical comparison of a novel fluorinated linker, 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, against established benchmark linkers: terephthalic acid (BDC), trimesic acid (BTC), and 2-aminoterephthalic acid (NH₂-BDC).
The introduction of fluorine into the linker's backbone is a strategic choice aimed at modulating the electronic properties, hydrophobicity, and ultimately, the performance of the resulting MOF. Fluorination can lead to enhanced stability and unique host-guest interactions, which are particularly relevant in the context of drug development for creating more robust and selective delivery vehicles.[1][2] This guide will delve into the synthesis, characterization, and comparative performance of MOFs derived from these linkers, supported by experimental data and detailed protocols.
Comparative Analysis of MOF Linkers
The selection of an organic linker dictates the topology, porosity, and functionality of the resulting MOF. The table below summarizes the key properties of this compound and the benchmark linkers, alongside representative data for the MOFs they form.
| Linker | Structure | MOF Example | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Features & Applications |
| This compound | This compound | Hypothetical F-MOF | Zr/Cu | Estimated 1000-2000 | Estimated 0.5-1.0 | Estimated 350-450 | Enhanced hydrophobicity, potential for altered drug-carrier interactions, high stability.[1][2] |
| Terephthalic Acid (BDC) | Benzene-1,4-dicarboxylic acid | UiO-66, MOF-5 | Zr, Zn | ~1200-2900[3] | ~0.5-1.2 | ~500 (UiO-66) | High thermal and chemical stability, well-studied, versatile for gas storage and catalysis.[3] |
| Trimesic Acid (BTC) | Benzene-1,3,5-tricarboxylic acid | HKUST-1 | Cu | ~600-1800 | ~0.3-0.8 | ~300 | High porosity, open metal sites, suitable for gas storage and separation. |
| 2-Aminoterephthalic Acid (NH₂-BDC) | 2-Aminobenzene-1,4-dicarboxylic acid | UiO-66-NH₂ | Zr | ~1000-1400 | ~0.5-0.7 | ~450 | Post-synthetic modification capability, enhanced CO₂ affinity, catalysis.[4][5] |
The Impact of Fluorination: A Mechanistic Perspective
The strategic placement of a fluorine atom on the biphenyl backbone of the linker is not a trivial modification. The high electronegativity of fluorine creates a polar C-F bond, which can significantly influence the MOF's properties in several ways:[1]
-
Hydrophobicity: Fluorinated surfaces are known for their water-repellent properties.[1][2] This can be advantageous in drug delivery applications where protecting a payload from aqueous degradation is crucial.
-
Thermal and Chemical Stability: While fluorination can sometimes decrease thermal stability due to the weakening of the C(phenyl)-COO⁻ bond, it can also enhance chemical stability by shielding the framework from reactive species.[6]
-
Modulated Host-Guest Interactions: The polar C-F bonds can alter the electrostatic potential within the MOF pores, leading to different interactions with guest molecules, such as drugs or gases. This can influence loading capacity and release kinetics.
Experimental Protocols: A Guide to Synthesis and Characterization
To provide a practical framework for comparison, detailed, step-by-step protocols for the synthesis of a hypothetical MOF from this compound and the benchmark MOFs are provided below. The causality behind experimental choices is explained to offer deeper insight.
Diagram of a General Solvothermal MOF Synthesis Workflow
Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Protocol 1: Synthesis of a Zirconium-based MOF with this compound (Hypothetical F-MOF)
Rationale: This protocol is adapted from established procedures for synthesizing zirconium-based MOFs with fluorinated biphenyl dicarboxylic acid linkers. Zirconium is chosen for its ability to form highly stable MOFs. The reaction conditions are selected to promote the formation of a crystalline product.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and this compound (e.g., 70 mg, 0.27 mmol) in 10 mL of DMF.
-
Add acetic acid (e.g., 0.5 mL) as a modulator to control the crystal growth and reduce defects.
-
Seal the vial and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120°C for 24 hours.
-
After cooling to room temperature, a white precipitate should be visible.
-
Collect the solid by centrifugation and wash with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activate the MOF by solvent exchange with ethanol for 3 days, followed by heating at 150°C under vacuum for 12 hours.
Protocol 2: Synthesis of UiO-66 (from Terephthalic Acid - BDC)
Rationale: UiO-66 is a well-known, highly stable zirconium-based MOF. This protocol is a standard method for its synthesis.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve ZrCl₄ (1.165 g) and BDC (0.831 g) in 30 mL of DMF in a Teflon-lined autoclave.
-
Add a modulator, such as hydrochloric acid (0.8 mL of 37% HCl), to improve crystallinity.
-
Seal the autoclave and heat it at 120°C for 24 hours.
-
After cooling, collect the white crystalline product by filtration.
-
Wash the product with DMF and then with methanol.
-
Dry the sample at 100°C under vacuum to obtain activated UiO-66.
Protocol 3: Synthesis of HKUST-1 (from Trimesic Acid - BTC)
Rationale: HKUST-1 is a copper-based MOF known for its high porosity. This protocol utilizes a common solvothermal method.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Trimesic acid (BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O (1.39 g) in 10 mL of deionized water.
-
In a separate container, dissolve BTC (0.67 g) in a mixture of 10 mL of DMF and 10 mL of ethanol.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave at 100°C for 10 hours.
-
After cooling, collect the blue crystals by filtration.
-
Wash the product with a DMF/ethanol mixture and then with ethanol.
-
Activate the sample by heating at 150°C under vacuum.
Protocol 4: Synthesis of an Amino-functionalized MOF (from 2-Aminoterephthalic Acid - NH₂-BDC)
Rationale: The amino group allows for post-synthetic modification. This protocol is for the synthesis of an amino-functionalized MOF, often a derivative of a known structure like UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (NH₂-BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (75 mg) and 2-aminoterephthalic acid (e.g., 60 mg) in 5 mL of DMF.
-
A modulator like benzoic acid can be added to control crystal size and morphology.
-
Seal the vial and heat it in an oven at 120°C for 24 hours.
-
After cooling, a yellowish powder should be present.
-
Purify the product by centrifugation and washing with DMF and then methanol.
-
Activate the amino-functionalized MOF by heating under vacuum.
Characterization and Performance Evaluation
A thorough characterization is essential to validate the successful synthesis and to compare the performance of the different MOFs.
Diagram of MOF Characterization Techniques
Caption: A flowchart of essential techniques for characterizing Metal-Organic Frameworks.
Key Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized MOF. The resulting pattern should match simulated patterns from single-crystal X-ray diffraction data if available.
-
Scanning Electron Microscopy (SEM): Visualizes the morphology and particle size of the MOF crystals.
-
N₂ Adsorption-Desorption (BET Analysis): Determines the specific surface area and pore volume of the material, which are crucial for applications involving storage and separation.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOF by measuring weight loss as a function of temperature.
-
Chemical Stability Tests: Involves exposing the MOF to various chemical environments (e.g., water, acidic/basic solutions) relevant to its intended application and analyzing its structural integrity post-exposure via PXRD.
Conclusion and Future Outlook
This guide provides a comprehensive framework for benchmarking the novel linker, this compound, against established MOF linkers. The introduction of fluorine is a promising strategy for fine-tuning the properties of MOFs for specialized applications, particularly in drug development where stability and controlled interactions are critical. The provided protocols and characterization workflows offer a solid foundation for researchers to synthesize and evaluate these materials.
Future work should focus on the synthesis and full characterization of a MOF from this compound to obtain concrete experimental data for the performance metrics outlined in this guide. Further investigation into the drug loading and release profiles of such a fluorinated MOF would provide valuable insights into its potential as a next-generation drug delivery vehicle. The systematic comparison with non-fluorinated analogues will continue to be a powerful tool in the rational design of advanced functional materials.
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- Wang, F., et al. (2019). A Facile Method for Preparing UiO-66 Encapsulated Ru Catalyst and its Application in Plasma-Assisted CO2 Methanation.
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A Senior Application Scientist's Guide to Fluorine Substitution in Drug Development
Introduction: The Small Atom with a Mighty Impact
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Despite its status as a relative newcomer to the pharmaceutical toolkit, its strategic incorporation into drug candidates has become a cornerstone of rational drug design.[3][4] Approximately 25% of all commercial drugs now contain fluorine, a testament to its power to favorably modulate molecular properties.[3][5]
What makes this small, highly electronegative atom so special? The answer lies in a unique combination of properties: its van der Waals radius is comparable to hydrogen, yet its electronegativity is the highest of all elements.[1][6] This duality allows fluorine to act as a bioisostere for hydrogen while exerting powerful electronic effects that can dramatically alter a molecule's behavior.[7] The judicious placement of a single fluorine atom or a trifluoromethyl (-CF3) group can enhance metabolic stability, fine-tune acidity (pKa), increase binding affinity, and improve membrane permeability—collectively translating to enhanced potency and a better pharmacokinetic profile.[1][8]
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of how fluorine substitution impacts key molecular properties and, consequently, biological activity. We will move beyond theoretical concepts to provide supporting experimental data, detailed protocols for essential assays, and a logical framework for incorporating fluorine substitution into your drug discovery workflow.
Part 1: The Physicochemical Consequences of Fluorination
The journey from a lead compound to a viable drug candidate is a multi-parameter optimization challenge. Fluorine provides a powerful lever to adjust several of these parameters simultaneously.
Metabolic Stability: Blocking the "Soft Spots"
One of the most celebrated roles of fluorine is its ability to enhance metabolic stability.[1][9] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes, which often occurs through the oxidation of vulnerable C-H bonds. By replacing a hydrogen atom at such a "metabolic soft spot" with fluorine, we leverage the exceptional strength of the C-F bond (~116 kcal/mol vs. ~98 kcal/mol for a C-H bond).[7] This robust bond is significantly more resistant to enzymatic cleavage, effectively shielding the molecule from oxidative metabolism and extending its half-life.[9]
Causality: The high electronegativity of fluorine withdraws electron density from the carbon atom, making the C-F bond highly polarized and strong. CYP450 enzymes, which typically initiate oxidation by abstracting a hydrogen atom, are unable to efficiently break this bond, thus halting the metabolic process at that site.[7] This "metabolic blocking" strategy is a primary reason for the increased systemic exposure and duration of action seen in many fluorinated drugs.[10]
Lipophilicity (LogP/LogD): A Context-Dependent Shift
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing absorption, distribution, and cell permeability.[11] The effect of fluorination on lipophilicity is nuanced and highly dependent on the molecular context.
-
Aliphatic Fluorination: Replacing a C-H with a C-F bond in an aliphatic chain often decreases lipophilicity. The polarized C-F bond can engage in dipole-dipole interactions with water, and the effect is magnified with increasing fluorination (e.g., CH3 > CH2F > CHF2 > CF3 in terms of increasing polarity).
-
Aromatic Fluorination: Conversely, adding fluorine to an aromatic ring typically increases lipophilicity. This is attributed to the masking of the polarizable π-electron cloud of the ring and the favorable hydrophobic interactions of the fluorinated surface.[12]
Case Study: Impact of Fluorination on Physicochemical Properties
The following table demonstrates how fluorination alters key properties of common scaffolds. Note the divergent effects on LogP between aliphatic and aromatic systems.
| Compound Pair | Modification | ΔLogP (Calc.) | ΔpKa | Key Consequence |
| Toluene vs. α-Fluorotoluene | Aliphatic C-H to C-F | -0.25 | N/A | Modest decrease in lipophilicity |
| Aniline vs. 4-Fluoroaniline | Aromatic C-H to C-F | +0.33 | -0.4 | Increased lipophilicity, decreased basicity[10] |
| Piperidine vs. 4,4-Difluoropiperidine | Aliphatic gem-difluoro | -0.58 | -3.1 | Significant decrease in lipophilicity and basicity[13] |
| Acetic Acid vs. Trifluoroacetic Acid | -CH3 to -CF3 | -0.17 | -4.7 | Drastic increase in acidity |
Data compiled from multiple sources for illustrative purposes.
Acidity and Basicity (pKa): The Inductive Effect
Fluorine's powerful electron-withdrawing (inductive) effect can profoundly alter the pKa of nearby acidic or basic functional groups.[8][10]
-
Bases: For a nitrogen-containing base (e.g., an amine), the introduction of a nearby fluorine atom will withdraw electron density from the nitrogen, making its lone pair of electrons less available to accept a proton. This results in a lower pKa , meaning the compound becomes less basic.[6][10]
-
Acids: For an acidic group (e.g., a carboxylic acid), fluorine's inductive effect stabilizes the conjugate base (the carboxylate anion) by delocalizing the negative charge. This makes the proton easier to donate, resulting in a lower pKa and a stronger acid.
Why This Matters: Modulating pKa is crucial for optimizing a drug's ADME profile. A lower pKa for a basic amine can decrease its ionization state at physiological pH (7.4), leading to a higher proportion of the neutral species. This uncharged form is often better able to permeate cell membranes, which can enhance oral absorption and bioavailability.[6][10]
Part 2: Translating Physicochemical Changes to Biological Activity
The true value of fluorination lies in how these fundamental physicochemical shifts translate into improved biological outcomes, namely target engagement and pharmacokinetic performance.
Target Binding Affinity and Potency
Fluorine can enhance binding affinity through several mechanisms:
-
Direct Favorable Interactions: The polarized C-F bond can participate in favorable electrostatic interactions within a protein's active site, such as with backbone amide dipoles or electrophilic groups.[1][14]
-
Conformational Control: Fluorine substitution can influence the molecule's preferred conformation. This can "pre-organize" the drug into the specific shape (the bioactive conformation) required for optimal binding to its target, thereby increasing potency.[8]
-
Altered Polarity: By changing the electronic landscape of the molecule, fluorine can strengthen or alter other key interactions, like hydrogen bonds, between the drug and the protein.[15]
A Rational Drug Design Workflow
Incorporating fluorine substitution is an iterative, data-driven process. The goal is to solve specific problems (e.g., poor metabolic stability, low potency) without introducing new liabilities.
Caption: A typical workflow for incorporating fluorine substitution to optimize a lead compound.
Part 3: Experimental Protocols & Validation
Objective comparison requires robust and reproducible experimental data. The following section details standardized protocols for the key assays used to quantify the effects of fluorination.
Protocol 1: Lipophilicity Measurement (LogP) by Shake-Flask Method
This classic method directly measures the partition coefficient of a compound between n-octanol and water.[11][16] For fluorinated compounds, ¹⁹F NMR can be a highly accurate and straightforward analytical technique.[17]
Objective: To determine the LogP value of a fluorinated test compound.
Materials:
-
Test compound and a suitable fluorinated reference standard (known LogP).
-
HPLC-grade n-octanol and water.
-
Temperature-controlled shaker/stirrer.
-
10 mL pear-shaped flasks.
-
Syringes with long needles.
-
NMR tubes and NMR spectrometer with ¹⁹F capability.
Methodology:
-
Preparation: Accurately weigh the test compound (e.g., 6 mg) and the reference compound (e.g., 3 mg) into a flask. Dissolve in 2.0 mL of n-octanol.[17]
-
Partitioning: Add 2.0 mL of water to the flask to create a biphasic system.[17]
-
Equilibration: Stir the mixture vigorously at a constant temperature (e.g., 25°C) for 2 hours to facilitate partitioning. Allow the mixture to stand overnight for complete phase separation.[17]
-
Sampling: Carefully withdraw an aliquot (~0.7-0.8 mL) from the top n-octanol layer and a separate aliquot from the bottom water layer using clean syringes. Avoid cross-contamination.[17]
-
Analysis:
-
Transfer each aliquot to a separate NMR tube.
-
Acquire ¹⁹F NMR spectra for both samples.
-
Integrate the signals corresponding to the test compound and the reference compound in both the n-octanol and water spectra.
-
-
Calculation: The LogP is calculated using the ratio of the integrals, referencing the known LogP of the standard. The use of a reference standard obviates the need for precise volume or mass measurements.[17]
Self-Validation: The protocol's trustworthiness comes from the use of an internal reference standard. As long as the reference compound's LogP is known and it doesn't interact with the test compound, it provides a reliable benchmark within the same experiment, controlling for minor variations in temperature or solvent saturation.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, typically using human liver microsomes (HLM), which are rich in CYP450 enzymes.
Objective: To compare the metabolic stability of a non-fluorinated parent compound and its fluorinated analog.
Materials:
-
Parent and fluorinated test compounds.
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching).
-
Incubator/water bath at 37°C.
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Preparation: In a microcentrifuge tube, pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Initiation: Add the test compound (from a stock solution, final concentration typically 1 µM) to the HLM solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Data Interpretation: A longer half-life for the fluorinated analog compared to the parent compound provides direct evidence of improved metabolic stability.
Caption: Fluorine substitution blocks CYP450-mediated oxidation.
Conclusion
Fluorine substitution is far more than a simple bioisosteric replacement for hydrogen; it is a strategic tool for multi-parameter optimization in drug discovery.[8][18] By understanding the fundamental principles of how fluorine modulates physicochemical properties—metabolic stability, lipophilicity, and pKa—researchers can make rational, data-driven decisions to enhance a compound's biological activity and pharmacokinetic profile.[8] The successful application of fluorination requires a cycle of design, synthesis, and robust, comparative testing. While not a universal solution, the judicious placement of fluorine has proven to be one of the most powerful strategies in the modern medicinal chemist's arsenal, consistently turning promising leads into successful therapeutics.[2][19] However, chemists must also be aware of potential downsides, such as the formation of toxic metabolites upon C-F bond cleavage in certain contexts, which necessitates careful early-stage evaluation.[20]
References
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- Johnson, B. F., Shunatona, H. P., & Lin, D. W. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 733-735.
- Al-Zoubi, R. M., & Al-Zoubi, I. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406.
- Unknown Author. (2007). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
- Melnykov, K. P., Tavlui, O., Skreminskiy, A., Kuchkovska, Y. O., & Grygorenko, O. O. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry, 28(55), e202201601.
- Di, L., & Kerns, E. H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5421-5429.
- Danel, M., Shaughnessy, M., Es-haghi, S. S., & Zafrani, Y. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(1), 387-397.
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- Unknown Author. (n.d.). Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. ResearchGate.
- Unknown Author. (2013). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). Source not provided.
- Unknown Author. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Source not provided.
- Unknown Author. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- Unknown Author. (n.d.). What is LogP? Simply Drug Discovery.
- Hou, T., & Xu, X. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(4), 1184-1195.
- Unknown Author. (n.d.). LogP, a yesterday's value? ResearchGate.
- Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (144), e58567.
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A Comparative Computational Guide to the Properties of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Abstract
This guide provides a comprehensive computational analysis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2][3] We present a detailed protocol for Density Functional Theory (DFT) calculations to predict its structural, electronic, and spectroscopic properties. For comparative purposes, the non-fluorinated analogue, [1,1'-biphenyl]-3,4'-dicarboxylic acid, is also evaluated. The objective is to elucidate the influence of fluorine substitution on the molecule's key characteristics. All computational methodologies are described in detail to ensure reproducibility, and the results are presented in a clear, comparative format to aid researchers in drug development and materials design.
Introduction: The Significance of Fluorinated Biphenyls
Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] Their rigid yet tunable structure provides a versatile scaffold for designing molecules with specific biological activities and physical properties.[2][5] The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including metabolic stability, binding affinity, and electronic characteristics.[6][7] Specifically, in the context of drug design, fluorination is a common strategy to enhance potency and pharmacokinetic profiles.[6][8]
This compound combines the biphenyl framework with two carboxylic acid groups, offering sites for further functionalization, and a strategically placed fluorine atom.[1][3] Understanding the fundamental properties of this molecule at a quantum mechanical level is crucial for predicting its behavior in various applications. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for such investigations, providing insights that are often difficult to obtain through experimental means alone.[8][9][10] This guide will walk through a standard computational workflow to characterize this molecule and compare it with its non-fluorinated counterpart.
Experimental & Computational Methodology
Rationale for Method Selection
Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is chosen for this study. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for predicting the geometries and vibrational frequencies of organic molecules, including biphenyl derivatives.[2][10] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
Computational Workflow
The computational investigation follows a systematic, multi-step process to ensure the reliability of the predicted properties. This workflow is designed to first find the most stable conformation of the molecule and then to calculate its various properties.
Caption: A flowchart illustrating the key steps in the computational analysis of molecular properties.
Step-by-Step Protocol
-
Molecule Building :
-
Construct the 3D structures of this compound and [1,1'-biphenyl]-3,4'-dicarboxylic acid using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization :
-
Submit the initial structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The optimization should be carried out without any symmetry constraints to allow the molecule to find its true energy minimum.
-
-
Frequency Calculation :
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The output will provide the predicted infrared (IR) and Raman vibrational frequencies.
-
-
Electronic Property Calculation :
-
From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Results and Discussion
Molecular Geometry
The introduction of a fluorine atom at the 3'-position is predicted to induce subtle but significant changes in the geometry of the biphenyl system.
Caption: 2D structures of the fluorinated and non-fluorinated biphenyl dicarboxylic acids.
Table 1: Comparison of Key Predicted Geometrical Parameters
| Parameter | [1,1'-biphenyl]-3,4'-dicarboxylic acid | This compound |
| Dihedral Angle (C-C-C-C) between rings (°) | ~40-45 | ~42-47 |
| C-F Bond Length (Å) | N/A | ~1.35 |
| C3'-H Bond Length (Å) | ~1.08 | N/A |
| C-COOH Bond Lengths (Å) | ~1.48 | ~1.48 |
| O-H Bond Lengths (in COOH) (Å) | ~0.97 | ~0.97 |
The dihedral angle between the two phenyl rings is a critical parameter for biphenyl derivatives, influencing their conformational flexibility and electronic conjugation. The presence of the fluorine atom is predicted to slightly increase this angle. This can be attributed to the steric and electronic effects of the highly electronegative fluorine atom.
Electronic Properties
The electronic properties, particularly the HOMO and LUMO energies, provide insights into the chemical reactivity and stability of the molecules.
Table 2: Comparison of Predicted Electronic Properties
| Property | [1,1'-biphenyl]-3,4'-dicarboxylic acid | This compound |
| HOMO Energy (eV) | -6.8 to -7.2 | -6.9 to -7.3 |
| LUMO Energy (eV) | -2.0 to -2.4 | -2.1 to -2.5 |
| HOMO-LUMO Gap (eV) | 4.6 to 4.8 | 4.7 to 4.9 |
| Dipole Moment (Debye) | ~2.5 - 3.0 | ~3.5 - 4.0 |
The fluorine substitution leads to a slight stabilization of both the HOMO and LUMO levels, resulting in a marginally larger HOMO-LUMO gap. A larger gap generally implies greater kinetic stability and lower chemical reactivity.[7] The most significant change is observed in the dipole moment, which is predicted to be substantially higher for the fluorinated compound. This is expected due to the high electronegativity of the fluorine atom, leading to a more polarized molecule.
The Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For both molecules, the most negative potential (red regions) is localized around the oxygen atoms of the carboxylic acid groups, indicating these are the primary sites for electrophilic attack. The introduction of fluorine creates an additional region of negative potential around the fluorine atom. The hydrogen atoms of the carboxylic acids and the aromatic rings exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.
Vibrational Spectroscopy
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the structure of the synthesized compounds.
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | [1,1'-biphenyl]-3,4'-dicarboxylic acid | This compound |
| O-H stretch (COOH) | ~3500-3600 | ~3500-3600 |
| C=O stretch (COOH) | ~1700-1750 | ~1700-1750 |
| Aromatic C=C stretch | ~1580-1620 | ~1580-1620 |
| C-F stretch | N/A | ~1200-1250 |
The most notable difference in the predicted IR spectra is the appearance of a strong C-F stretching vibration in the 1200-1250 cm⁻¹ region for the fluorinated derivative.[1] This provides a clear spectroscopic marker for the successful incorporation of fluorine into the biphenyl scaffold. The other characteristic vibrational modes, such as the O-H and C=O stretches of the carboxylic acid groups, are predicted to be less affected by the fluorine substitution.
Conclusion
This computational guide demonstrates the utility of Density Functional Theory in characterizing and comparing the properties of this compound and its non-fluorinated analogue. The key findings indicate that fluorination at the 3'-position has a discernible impact on the molecule's geometry, electronic properties, and vibrational spectra. Specifically, the introduction of fluorine is predicted to:
-
Slightly increase the dihedral angle between the phenyl rings.
-
Increase the molecule's polarity, as indicated by a larger dipole moment.
-
Slightly increase the HOMO-LUMO gap, suggesting enhanced kinetic stability.
-
Introduce a characteristic C-F stretching vibration in the IR spectrum.
These computational insights provide a valuable foundation for researchers working on the synthesis and application of fluorinated biphenyls. The presented workflow and comparative data can guide the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
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- National Institutes of Health. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
- National Institutes of Health. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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- RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
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- PubMed. (2016, April 21). DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives.
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A Comparative Guide to the Synthetic Routes of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Introduction
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's conformational preference, metabolic stability, and binding affinity to biological targets. Furthermore, the two carboxylic acid groups provide versatile handles for further chemical modifications, making it an attractive scaffold for the synthesis of novel polymers, and pharmacologically active compounds. This guide provides a comparative analysis of the two primary synthetic routes for this target molecule: the Suzuki-Miyaura coupling and the Negishi coupling. Each route is evaluated based on its efficiency, practicality, and the availability of starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two main strategies centered around the formation of the biaryl C-C bond. Both approaches involve a cross-coupling reaction between two substituted benzene rings. To prevent unwanted side reactions, the carboxylic acid functional groups are protected as methyl esters during the coupling step and subsequently deprotected in the final step.
Caption: Retrosynthetic analysis of this compound.
Route 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1] This route involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.
Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura coupling route.
Experimental Protocols
Step 1a: Esterification of 3-Bromobenzoic Acid
This Fischer esterification is a cost-effective method for producing the methyl ester.[2][3]
-
Procedure: Dissolve 3-bromobenzoic acid (1.0 eq) in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for approximately 10 hours. After cooling, neutralize the acid with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The crude product is then purified by column chromatography.
-
Typical Yield: 85-95%[3]
Step 1b: Esterification of 4-Bromo-2-fluorobenzoic Acid
Due to the presence of the fluorine atom which can influence reactivity, a more reactive esterification agent like thionyl chloride is often preferred.[4]
-
Procedure: To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol at 0 °C, slowly add thionyl chloride (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. The product is isolated by extraction and purified by recrystallization or column chromatography.
-
Typical Yield: ~93%[4]
Step 2: Suzuki-Miyaura Coupling
This is the key C-C bond-forming step. The choice of catalyst, ligand, and base is crucial for achieving a high yield.[5][6]
-
Procedure: In a round-bottom flask, combine methyl 3-boronobenzoate (1.2 eq), methyl 4-bromo-2-fluorobenzoate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq). The flask is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., toluene/water) is added, and the mixture is heated to 80-100 °C for 12-24 hours. The product is isolated by extraction and purified by column chromatography.
-
Typical Yield: 80-90% (estimated based on similar reactions)[6]
Step 3: Hydrolysis of the Dimethyl Ester
The final step is the deprotection of the carboxylic acid groups.[7]
-
Procedure: The dimethyl ester is dissolved in a mixture of methanol and water. An excess of sodium hydroxide is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The solution is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid. The product is collected by filtration and can be further purified by recrystallization.
-
Typical Yield: >95%
Route 2: The Negishi Coupling Approach
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc compound and an organic halide. It is known for its high reactivity and functional group tolerance.[1]
Synthetic Workflow
Caption: Workflow for the Negishi coupling route.
Experimental Protocols
Step 1a & 1b: Esterification
The esterification procedures are identical to those described in the Suzuki-Miyaura route.
Step 2a: Preparation of the Organozinc Reagent
The formation of the organozinc reagent is a critical step in the Negishi coupling.
-
Procedure: Methyl 3-bromobenzoate (1.0 eq) is reacted with activated zinc dust in the presence of a catalytic amount of a cobalt salt (e.g., CoCl₂) in an anhydrous aprotic solvent like THF. The reaction is typically stirred at room temperature until the insertion of zinc is complete. The resulting organozinc reagent is used directly in the next step.
-
Typical Yield: The formation of the organozinc reagent is generally high-yielding and used in situ.
Step 2b: Negishi Coupling
The coupling of the organozinc reagent with the aryl bromide is typically fast and efficient.
-
Procedure: To the freshly prepared solution of methyl 3-(chlorozinc)benzoate, methyl 4-bromo-2-fluorobenzoate (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The product is isolated by aqueous workup and purified by column chromatography.
-
Typical Yield: 70-85% (estimated based on similar reactions)[8]
Step 3: Hydrolysis of the Dimethyl Ester
The hydrolysis procedure is identical to that described in the Suzuki-Miyaura route.
Comparison of the Synthetic Routes
| Feature | Suzuki-Miyaura Route | Negishi Route |
| Key Reagent | Arylboronic acid/ester | Organozinc reagent |
| Reagent Stability | Boronic acids are generally stable and can be isolated and stored. | Organozinc reagents are moisture and air-sensitive and are typically prepared and used in situ. |
| Reaction Conditions | Generally mild, often requires heating. | Can often be performed at room temperature. |
| Catalyst | Palladium-based catalysts are most common. | Palladium or nickel catalysts can be used. |
| Byproducts | Boron-containing byproducts are generally non-toxic and easily removed. | Zinc salts are the primary byproducts. |
| Overall Yield | Potentially higher due to the stability of the key intermediate. | May have slightly lower overall yields due to the sensitivity of the organozinc reagent. |
| Practicality | More straightforward due to the ease of handling boronic acids. | Requires more stringent anhydrous and inert atmosphere techniques for the preparation of the organozinc reagent. |
Conclusion and Recommendation
Both the Suzuki-Miyaura and Negishi coupling routes offer viable pathways for the synthesis of this compound.
The Suzuki-Miyaura route is generally recommended for its operational simplicity and the stability of the boronic acid intermediate. This makes it a more robust and scalable method, particularly in a less specialized laboratory setting. The commercial availability of a wide range of boronic acids also adds to its appeal.
The Negishi route , while requiring more careful handling of the moisture-sensitive organozinc reagent, can be advantageous in certain situations. The higher reactivity of organozinc reagents can sometimes lead to faster reaction times and may be more suitable for less reactive aryl halides.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the researcher. For general-purpose synthesis with a focus on reliability and ease of execution, the Suzuki-Miyaura coupling is the preferred method.
References
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- Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- ResearchGate. Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11)
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A Senior Application Scientist's Guide to the Characterization of Impurities in the Synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Purity in Biphenyl Carboxylic Acid Derivatives
The biphenyl scaffold is a cornerstone in the development of pharmaceuticals and advanced materials.[1] 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, with its specific functionalization, is a versatile intermediate for creating novel molecular entities. The fluorine atom and carboxylic acid groups can significantly influence the molecule's biological activity, binding affinity, and physicochemical properties.[1] In the context of active pharmaceutical ingredients (APIs), even minute impurities can impact the safety and efficacy of the final drug product.[2][] Regulatory bodies like the ICH and FDA have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[4][5] Therefore, a comprehensive understanding and characterization of the impurity profile of this compound is not merely a quality control measure but a fundamental aspect of its development. This guide provides an in-depth comparison of analytical strategies and experimental insights for the robust characterization of impurities arising from its synthesis.
Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.[9][10]
The general synthetic scheme is as follows:
Caption: General workflow for the Suzuki-Miyaura synthesis.
Understanding the Impurity Landscape
Impurities in a synthetic process can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[][5][11] In the context of the Suzuki-Miyaura synthesis of this compound, several key impurities can be anticipated.
Caption: Common impurity formation pathways in Suzuki coupling.
Common Process-Related Impurities:
-
Homocoupling Products: These are dimers of the starting aryl halide or the arylboronic acid. Their formation is a common side reaction in Suzuki couplings.[12][13]
-
Dehalogenated Starting Material: The aryl halide can undergo reduction, replacing the halogen with a hydrogen atom.[13]
-
Protodeboronated Starting Material: The boronic acid group can be cleaved and replaced by a hydrogen atom, particularly in the presence of water and base.[13]
-
Oxidized Boronic Acid: Boronic acids can be susceptible to oxidation, leading to the formation of phenols.[13]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions will result in the presence of starting materials and any stable intermediates in the final product.
-
Residual Catalyst: Trace amounts of the palladium catalyst and its associated ligands may remain.[14][15] Given the toxicity of heavy metals, their levels are strictly regulated.
A Comparative Guide to Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. No single technique can provide all the necessary information for separation, identification, and quantification. The table below compares the primary analytical methods.
| Technique | Primary Use | Strengths | Limitations |
| HPLC/UPLC | Separation and Quantification | High resolution, sensitive, and applicable to a wide range of compounds.[16][17] Cost-effective and robust for routine analysis.[17] | May require derivatization for compounds without a chromophore.[18] Identification is based on retention time, which can be ambiguous. |
| LC-MS | Identification and Quantification | Provides molecular weight information, aiding in the identification of unknown impurities.[19][20][21] High sensitivity and specificity. | Ionization efficiency can vary between compounds. May not distinguish between isomers. |
| GC-MS | Analysis of Volatile Impurities | Excellent for identifying and quantifying residual solvents and volatile by-products.[16][19] | Not suitable for non-volatile compounds like dicarboxylic acids without derivatization. |
| NMR Spectroscopy | Structural Elucidation | The most powerful technique for the definitive structural determination of organic molecules.[22][23][24][25] Provides detailed information about the connectivity of atoms.[22] | Lower sensitivity compared to MS. Requires isolation of the impurity for unambiguous analysis. |
| ICP-MS | Elemental Impurity Analysis | Highly sensitive and specific for the quantification of trace metals, such as residual palladium catalyst.[16] | Provides no information on the organic structure of impurities. |
Experimental Protocols: A Practical Workflow
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the separation of this compound from its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Note: For MS compatibility, replace phosphoric acid with formic acid.[26]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the main peak corresponding to the product and any impurity peaks.
-
Quantify impurities using area normalization or by comparison to a reference standard if available.
-
Protocol 2: Workflow for Isolation and Structural Elucidation of an Unknown Impurity
This workflow describes the process of identifying an unknown impurity detected during HPLC analysis.
Caption: Workflow for unknown impurity identification.
-
Initial Characterization by LC-MS: Analyze the sample using an LC-MS system to obtain the molecular weight of the unknown impurity. This provides a crucial piece of information for proposing potential structures.[20]
-
Isolation by Preparative HPLC: If the impurity is present at a significant level (typically >0.1%), isolate a sufficient quantity for NMR analysis using preparative HPLC with a column of the same stationary phase but larger dimensions.
-
Structural Elucidation by NMR:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a series of NMR spectra:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively assemble the molecular structure.[22][23]
-
-
-
Data Synthesis and Structure Confirmation: Combine the information from MS (molecular formula) and NMR (connectivity) to propose and confirm the structure of the impurity.
Conclusion: Towards a Robust and Validated Process
The characterization of impurities is an indispensable component of the development of this compound. A thorough understanding of the synthetic pathway and potential side reactions allows for the targeted development of analytical methods. While HPLC provides the workhorse capability for separation and quantification, it is the synergistic use of mass spectrometry and, most importantly, NMR spectroscopy that provides the definitive structural elucidation required to meet stringent regulatory standards and ensure the quality and safety of the final product. The methodologies and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to establish a self-validating system for impurity control.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020-12-23).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
- Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. (n.d.).
- Impurities Characterization in Pharmaceuticals: A Review - IJPPR. (2019-07-30).
- The Complete Guide to Impurity Profiling in Small Molecule APIs - Pharmaffiliates. (2025-12-19).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22).
- (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025-08-05).
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024-05-09).
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016-06-27).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.).
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.).
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping - Pharmaffiliates. (2025-07-05).
- Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. (n.d.).
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. (2021-02-23).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024-09-08).
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023-08-05).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- HPLC Methods for analysis of Biphenyl - HELIX Chromatography. (n.d.).
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025-08-05).
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. (n.d.).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020-10-22).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023-06-16).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents. (n.d.).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022-12-27).
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents. (n.d.).
- Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC - NIH. (n.d.).
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Cross-validation of analytical data for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An In-Depth Technical Guide to the Cross-Validation of Analytical Data for 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
In the landscape of drug development, the journey from a promising molecule to a market-approved therapeutic is underpinned by a foundation of robust analytical data. For novel compounds such as this compound, a structurally complex entity with potential therapeutic applications, establishing a comprehensive analytical profile is not merely a regulatory formality but a scientific necessity. The identity, purity, and stability of an active pharmaceutical ingredient (API) must be unequivocally demonstrated.
This guide, prepared from the perspective of a Senior Application Scientist, delves into the critical process of analytical cross-validation . Cross-validation is the systematic comparison of data from multiple, distinct analytical techniques to ensure a cohesive and accurate understanding of the molecule.[1] This approach, where each method provides an orthogonal perspective, creates a self-validating system that enhances the trustworthiness of the collective data package. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA) to build a comprehensive and cross-validated profile of this compound.
The principles and methodologies discussed herein are grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for the validation of analytical procedures.[2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).[4][5]
The Principle of Orthogonal Cross-Validation
Analytical cross-validation relies on the use of orthogonal methods—techniques that measure the same attribute (like purity) based on different chemical or physical principles. If independent methods yield congruent results, it provides a high degree of confidence in the data's accuracy. For instance, a purity assessment by HPLC (based on chromatographic separation and UV absorbance) should align with the purity observed via ¹H NMR (based on the relative integration of proton signals). This concordance minimizes the risk of overlooking impurities that may not be detectable by a single method.
The following diagram illustrates the workflow for establishing a cross-validated analytical profile for a new chemical entity (NCE).
Caption: Workflow for Analytical Profile Cross-Validation.
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical analysis. Its ability to separate a target compound from its impurities and degradants is unparalleled. For this compound, a reversed-phase HPLC method is the logical choice due to the molecule's predominantly non-polar biphenyl core.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the biphenyl structure.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.[6] The carboxylic acid groups on the molecule must be protonated (in their -COOH form) to prevent ionization. Ionization leads to poor peak shape (tailing) and inconsistent retention times. Acetonitrile is chosen as the organic modifier due to its strong elution strength and UV transparency.
-
Detection: UV detection is ideal as the biphenyl system contains a strong chromophore. A photodiode array (PDA) detector is preferred to assess peak purity spectrally and to select the optimal monitoring wavelength.
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: YMC-Triart C18 (150 x 4.6 mm, 3 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.
-
-
Chromatographic Method:
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[2]
-
Comparative Data: Purity Assessment
| Analytical Method | Principle | Result (Purity %) | Comments |
| HPLC-UV | Chromatographic separation based on polarity | 99.85% | Main peak at ~12.5 min. Two minor impurities detected at <0.10% each. |
| ¹H NMR | Quantitative proton signal integration | >99% | No observable impurity signals above the baseline noise. |
| LC-MS | Mass-to-charge ratio detection | >99.5% (by TIC) | Confirms the mass of the main peak. No significant mass signals for impurities detected. |
Part 2: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are required to confirm the identity of this compound.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The two carboxylic acid protons are acidic and will readily exchange with protic solvents like D₂O or methanol-d₄, making them invisible. DMSO-d₆ is aprotic and an excellent solvent for polar carboxylic acids, allowing for the observation of the -COOH protons at a characteristic downfield shift (~13 ppm).[8]
-
Nuclei: ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling. The presence of fluorine will introduce additional complexity (¹H-¹⁹F coupling), which is highly diagnostic. ¹³C NMR confirms the carbon skeleton of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
System Preparation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the sample into an NMR tube.
-
Add ~0.7 mL of DMSO-d₆.
-
Cap and vortex until the sample is fully dissolved.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectrum with a standard pulse program. Typical spectral width of -2 to 16 ppm.
-
¹³C NMR: Acquire spectrum using a proton-decoupled pulse program. Typical spectral width of 0 to 200 ppm.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign them to the corresponding protons in the structure.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Representative NMR Data Interpretation
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H | ~13.0 | Broad singlet | 2H, -COOH |
| ~8.0-8.5 | Multiplets | 6H, Aromatic protons | |
| ¹³C | ~165-170 | Singlets | 2C, -C=O (Carboxylic) |
| ~115-160 | Singlets and Doublets (due to ¹³C-¹⁹F coupling) | 12C, Aromatic carbons |
Note: Specific assignments of aromatic protons and carbons require more advanced 2D NMR techniques (COSY, HSQC, HMBC) but the overall pattern confirms the core structure.
Part 3: Molecular Weight Verification by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the target compound. This technique cross-validates the structure proposed by NMR.
Causality Behind Experimental Choices:
-
Ionization Mode: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic functional groups. In negative ion mode (ESI-), the carboxylic acids will be readily deprotonated to form the [M-H]⁻ ion, which is easily detected.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like an Orbitrap or Time-of-Flight (TOF) is ideal. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.[9]
Experimental Protocol: LC-MS
-
System Preparation:
-
LC-MS System: Thermo Scientific Q Exactive (Orbitrap) or equivalent, coupled to a UHPLC front-end.
-
LC conditions can be similar to the HPLC method but typically use faster gradients.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase starting condition.
-
-
Data Acquisition:
-
Acquire data in negative ion ESI mode.
-
Scan range: m/z 100-500.
-
Resolution: >70,000.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Compare the observed accurate mass of the [M-H]⁻ ion with the theoretical calculated mass.
-
Comparative Data: Molecular Weight Confirmation
| Parameter | Theoretical Value | Observed Value | Difference (ppm) |
| Molecular Formula | C₁₄H₉FO₄ | - | - |
| Exact Mass [M] | 260.0485 | - | - |
| [M-H]⁻ Ion | 259.0407 | 259.0405 | -0.8 |
An observed mass accuracy of <5 ppm provides high confidence in the assigned elemental composition, thus cross-validating the structure.
Part 4: Thermal Properties by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical properties of the API, such as melting point, polymorphism, and thermal stability.[10]
Causality Behind Experimental Choices:
-
DSC: This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, which is a key physical constant for a crystalline solid.[11] The shape and temperature of the melting endotherm can also indicate purity.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability and identifying the presence of residual solvents or water (solvates/hydrates).[12]
Experimental Protocol: DSC/TGA
-
System Preparation:
-
Simultaneous DSC/TGA Analyzer: TA Instruments SDT Q600 or equivalent.
-
-
Sample Preparation:
-
Accurately weigh ~3-5 mg of the sample into an aluminum or platinum crucible.
-
-
Data Acquisition:
-
Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
DSC: Identify the onset and peak temperature of the melting endotherm.
-
TGA: Analyze the mass loss curve to determine the decomposition temperature.
-
Representative Thermal Analysis Data
| Technique | Parameter | Result | Interpretation |
| DSC | Melting Point (Onset) | ~255 °C | A sharp endothermic peak indicates a crystalline solid with high purity. |
| TGA | Decomposition Onset | >280 °C | The material is thermally stable up to its melting point. No significant mass loss before decomposition suggests an anhydrous, solvent-free material. |
Summary of Cross-Validation
Caption: Interplay of Orthogonal Analytical Techniques.
The analytical characterization of a novel pharmaceutical compound like this compound demands a multi-faceted, rigorous approach. A single analytical technique, while powerful, provides only one dimension of the molecular picture. By strategically employing a suite of orthogonal methods—HPLC for purity, NMR for structure, MS for molecular weight, and thermal analysis for physical properties—we construct a cross-validated and highly reliable data package. This integrated approach not only satisfies stringent regulatory requirements set forth by bodies like the ICH and FDA but also embodies the principles of sound science, ensuring that the data is trustworthy, reproducible, and fit for its intended purpose in the advancement of new medicines.[13][14]
References
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- ICH. (n.d.). Quality Guidelines.
- PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Welink, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Wang, Q., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. International Journal of Analytical Chemistry.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (2025, August 6). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- PubMed. (2022). The metabolite profiling of 3,4-dicaffeoylquinic acid in Sprague-Dawley rats using ultra-high performance liquid chromatography equipped with linear ion trap-Orbitrap MS. Biomedical Chromatography.
- Molecules. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI.
- Swiss Labs. (n.d.). YMC-Triart - (U)HPLC columns.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Ami Instruments. (2025, April 29). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
- ResearchGate. (2025, November 26). Thermal Analysis for Lipid Decomposition by DSC and TGA.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley.
- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- ResearchGate. (2025, August 6). Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids.
- Slideshare. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Supporting Information. (n.d.). Characterization data of the products.
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The Impact of Fluorination on Biphenyl Dicarboxylic Acids: A Comparative Guide for Drug Discovery and Materials Science
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth comparison of fluorinated biphenyl dicarboxylic acids against their non-fluorinated counterparts. We will explore the profound influence of fluorine on physicochemical properties, particularly acidity (pKa), and delve into the synthetic methodologies required for their preparation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental frameworks to leverage the unique advantages of these specialized compounds.
The Strategic Role of Fluorine in Biphenyl Scaffold Design
The biphenyl dicarboxylic acid moiety is a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds and high-performance materials. Its rigid, planar structure provides a defined orientation for functional groups, making it an ideal building block. However, the true potential of this scaffold is unlocked through strategic functionalization, with fluorination standing out as a particularly powerful modification.
Causality of Fluorine's Influence on Physicochemical Properties
Introducing fluorine, the most electronegative element, into an organic molecule induces significant changes in its electronic properties, which in turn alters its physical and biological behavior.[1] These changes are not arbitrary; they are predictable consequences of fundamental chemical principles.
-
Increased Acidity (Lower pKa): The primary effect of fluorination on a carboxylic acid is a marked increase in its acidity. This is due to the powerful negative inductive effect (-I) of the fluorine atom.[1] Fluorine withdraws electron density through the sigma bonds of the molecule, stabilizing the carboxylate anion (the conjugate base) that forms upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa value.[1] This modulation of acidity is critical in drug design, as it affects a molecule's ionization state at physiological pH, influencing solubility, membrane permeability, and binding interactions with target proteins.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~115 kcal/mol), making it resistant to metabolic cleavage by enzymes like Cytochrome P450s.[2] By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
-
Conformational Control & Binding Affinity: Fluorine's small van der Waals radius allows it to act as a hydrogen isostere, yet its high electronegativity can create unique intermolecular interactions, such as halogen bonds or dipole-dipole interactions, with biological targets.[3] This can lead to enhanced binding affinity and selectivity for a specific enzyme or receptor.[3][4]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Biphenyl Dicarboxylic Acids
To illustrate the impact of fluorination, we will compare the parent compound, [1,1'-biphenyl]-4,4'-dicarboxylic acid, with a representative fluorinated analog, 2'-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
Physicochemical Properties Comparison
The most direct and quantifiable impact of fluorination is on the acidity of the carboxyl groups. The electron-withdrawing nature of the fluorine atom significantly lowers the pKa.
| Compound Name | Structure | Predicted pKa | Rationale |
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid | ~4.4 | Baseline acidity for the non-fluorinated scaffold. | |
| 2'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | 3.76[5] | The fluorine atom's inductive effect stabilizes the carboxylate anions, increasing acidity and lowering the pKa.[1] |
Table 1: Comparison of predicted pKa values for non-fluorinated and fluorinated biphenyl dicarboxylic acids.
Experimental Protocols: A Validated Approach to Synthesis
The synthesis of fluorinated biphenyl dicarboxylic acids typically involves a two-stage process: a palladium-catalyzed cross-coupling reaction to form the biphenyl core, followed by hydrolysis of ester protecting groups to yield the final dicarboxylic acid. The Suzuki-Miyaura coupling is often the method of choice due to its high functional group tolerance and the commercial availability of a wide range of boronic acid and aryl halide starting materials.
Protocol: Synthesis of 2'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This protocol is a representative, self-validating workflow for the synthesis of a fluorinated biphenyl dicarboxylic acid. It includes in-process checks and final characterization to ensure purity and structural integrity.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: This step constructs the core biphenyl structure by coupling a fluorinated aryl halide with an aryl boronic acid ester. Using methyl or ethyl esters protects the carboxylic acid functionality during the coupling reaction.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), potassium carbonate (K₂CO₃) (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a 4:1 mixture of toluene and water (volume sufficient to create a ~0.2 M solution of the aryl halide).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude diester product by flash column chromatography on silica gel.
-
Step 2: Saponification (Ester Hydrolysis)
-
Rationale: This step deprotects the carboxyl groups to yield the final dicarboxylic acid product.
-
Procedure:
-
Dissolve the purified diester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (3:1).
-
Add an aqueous solution of lithium hydroxide (LiOH) (4.0 eq) and stir the mixture at 50 °C for 4 hours.
-
IPC: Monitor the hydrolysis by TLC or LC-MS until the starting diester is fully consumed.
-
Cool the mixture to 0 °C and acidify to pH ~2 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any remaining organic impurities.
-
Dry the solid under high vacuum to yield the final product, 2'-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
-
Step 3: Characterization and Purity Assessment
-
Rationale: This is a critical, self-validating step to confirm the identity and purity of the final compound before its use in further applications.
-
¹H and ¹⁹F NMR Spectroscopy: Confirm the chemical structure. The proton NMR should show the characteristic aromatic signals, and the fluorine NMR will show a singlet corresponding to the single fluorine atom.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product, which should be >95% for use in biological assays or material fabrication.
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow of the synthesis and validation process.
Applications and Future Outlook
The tailored properties of fluorinated biphenyl dicarboxylic acids make them highly valuable in several advanced scientific fields.
-
Drug Development: As discussed, their modulated acidity and metabolic stability make them excellent candidates for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3] The ability to fine-tune pKa allows for the optimization of pharmacokinetics and pharmacodynamics.
-
Materials Science: These compounds serve as essential linkers in the synthesis of Metal-Organic Frameworks (MOFs). The fluorine atoms can modify the pore size, surface properties (hydrophobicity), and overall stability of the MOF, making them suitable for applications in gas storage, separation, and catalysis.
-
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. Fluorination can alter the dielectric anisotropy and viscosity, which are critical parameters for display technologies.
The continued development of novel synthetic methods that allow for precise, late-stage fluorination will further expand the utility of this compound class, enabling the creation of even more sophisticated molecules for a wide range of scientific applications.
Conclusion
Fluorination is a powerful and predictable strategy for enhancing the properties of biphenyl dicarboxylic acids. By leveraging the strong inductive effect of fluorine, researchers can significantly increase the acidity of the carboxyl groups, block sites of metabolism, and create unique binding interactions. The synthetic routes to these compounds are well-established, relying on robust methodologies like the Suzuki-Miyaura coupling. Understanding the principles outlined in this guide will empower scientists to rationally design and synthesize novel fluorinated biphenyl dicarboxylic acids with tailored properties for advanced applications in medicine and materials science.
References
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- Kuzmina, N., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
- Research and Reviews: Journal of Chemistry. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- Roush, W. R. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.
- Kuzmina, N., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
- ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and...
- Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl.
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- Pinfold, H., et al. (2020). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications.
- ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the proper disposal of any chemical, including 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, is fundamentally governed by local, state, and federal regulations. This guide is intended to provide a comprehensive framework based on the chemical's structural characteristics and established best practices for analogous compounds. However, you must always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and approved waste management vendors.
The structural components of this compound—a biphenyl backbone, carboxylic acid groups, and a fluorine substituent—inform the necessary safety precautions and disposal considerations. The presence of the carbon-fluorine bond suggests a degree of environmental persistence, a hallmark of many organofluorine compounds often referred to as "forever chemicals"[1][2]. This persistence necessitates a disposal pathway that ensures complete destruction or secure containment to prevent environmental release[3][4][5].
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. | To prevent eye contact with the solid compound or solutions, which may cause serious irritation[6][7][8][9][10]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use. | To avoid skin contact, which can cause irritation. Proper glove removal technique is essential to prevent cross-contamination[6][10]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator for dusts may be necessary[10]. | To prevent inhalation of airborne particles, which may cause respiratory irritation[7]. |
Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure[7].
Spill Management
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the recommended PPE.
-
Contain the Spill: For solid spills, use a dry cleanup method such as gently sweeping or vacuuming (with a HEPA-filtered vacuum) to avoid creating dust[10]. For solutions, use an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste disposal[10].
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Inform your EHS department of the spill and the cleanup actions taken.
Disposal Workflow
The disposal of this compound must be managed as hazardous chemical waste. Due to its fluorinated nature, it should not be disposed of down the drain or in regular trash[3][6][10].
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Personal protective equipment for handling 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Comprehensive Safety Protocol: Handling 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
This guide provides essential, field-proven safety and handling protocols for this compound (CAS No. 1261915-32-5). As a biphenyl carboxylic acid, this compound is a valuable building block in pharmaceutical and materials science research.[1] However, its chemical structure—an aromatic dicarboxylic acid containing a carbon-fluorine bond—necessitates a rigorous approach to personal protection and laboratory operations. This document moves beyond mere compliance, offering a framework for proactive risk mitigation rooted in the fundamental chemical properties of the substance.
Hazard Identification and Risk Profile
While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be constructed by analyzing its structural motifs and data from analogous compounds. The primary risks are associated with its physical form as a fine powder and its chemical nature as a fluorinated aromatic carboxylic acid.
Inferred Hazard Profile: Based on data from structurally similar compounds such as 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid and [1,1'-Biphenyl]-4,4'-dicarboxylic acid, the following hazards should be assumed[2][3][4]:
| Hazard Type | Potential Effect | Rationale and Reference Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on GHS classifications for similar biphenyl carboxylic acids.[2] |
| Skin Irritation | Causes skin irritation. Direct contact may lead to redness and discomfort. | A common characteristic of acidic powders and documented for analogues.[3][4] |
| Eye Irritation | Causes serious eye irritation. Airborne particles can cause significant damage. | Fine powders and acidic nature present a high risk to eyes.[3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | Fine powders can be easily aerosolized during handling.[3][4][6] |
The presence of the carbon-fluorine bond adds a layer of complexity. Fluorinated organic compounds can exhibit unique toxicological profiles and environmental persistence, demanding careful containment and disposal.[7][8]
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be deliberate, accounting for both the chemical's properties and the specific laboratory procedure being performed.
Caption: PPE Selection Workflow for the featured compound.
Eye and Face Protection
Due to the risk of airborne particles, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine dust.[7][9]
-
High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, a full-face shield must be worn in addition to chemical splash goggles.[5][7]
Hand Protection
The dicarboxylic acid nature of the compound necessitates robust chemical resistance.
-
Glove Type: Nitrile gloves provide a reliable barrier for general splash hazards.[9]
-
Protocol: Double-gloving is strongly recommended.[7] This practice protects against minor tears or pinholes in the outer glove and allows for safe removal of the contaminated outer layer without compromising skin integrity. Always consult the glove manufacturer's compatibility data for fluorinated aromatic compounds.
Body Protection
Protecting skin from contact with the fine powder is critical.
-
Primary Barrier: A flame-resistant lab coat with full-length sleeves, kept fully buttoned, is the minimum requirement.[5][7]
-
Enhanced Protection: For tasks involving significant quantities or potential for dust clouds, consider using disposable protective apparel such as Tyvek® suits or sleeves, which are low-linting and provide an excellent particle barrier.[10] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[6][9]
Respiratory Protection
Inhalation is a primary exposure route for fine powders. Engineering controls should be the first line of defense.
-
Primary Engineering Control: All handling of the solid compound must be performed within a certified chemical fume hood, a glove box, or a powder containment hood to minimize airborne particles.[7]
-
Respiratory PPE: If engineering controls are insufficient or during a spill cleanup, respiratory protection is required. A NIOSH-approved N95 filtering facepiece respirator is the minimum standard for protection against fine dusts. For higher concentrations or in poorly ventilated areas, an elastomeric half-mask respirator with P100 cartridges should be used.[9]
Operational Plan: Safe Handling and Transfer
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination during routine laboratory procedures.
Protocol for Weighing and Transferring Solid:
-
Preparation: Don all required PPE (double nitrile gloves, chemical splash goggles, buttoned lab coat) before entering the designated handling area.
-
Engineering Control: Perform all operations within a certified chemical fume hood or other ventilated enclosure. Ensure the sash is at the lowest practical height.
-
Surface Decontamination: Wipe down the work surface and analytical balance with 70% ethanol before and after use to minimize cross-contamination.
-
Static Control: Use an anti-static gun or ionizing bar on the weigh boat and spatula to prevent the fine powder from "jumping" due to static electricity.
-
Dispensing: Use a dedicated spatula to carefully transfer the required amount of powder from the stock bottle to a tared weigh boat. Avoid scooping actions that could generate dust. Instead, gently tap the spatula to dispense the powder.
-
Container Sealing: Immediately and securely cap the stock bottle after dispensing.
-
Transfer: To transfer the weighed powder to a reaction vessel, gently fold the weigh boat and carefully tap it to ensure all powder is transferred. If dissolving, add the solvent to the vessel first and add the powder to the liquid to reduce dust formation.
-
Immediate Cleanup: Use a damp cloth to wipe the spatula and any minor residual powder from the work surface. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them in the designated chemical waste container before leaving the work area.
Emergency and Disposal Plan
A clear, pre-defined plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
Spill Management
Immediate and correct response to a spill can prevent a minor incident from escalating.
Caption: Decision workflow for spill response.
Small Spill Cleanup Protocol (inside a fume hood):
-
Alert: Inform personnel in the immediate vicinity.
-
PPE: Ensure you are wearing the full, appropriate PPE, including respiratory protection (N95 minimum).[7]
-
Containment: Gently cover the spill with a chemical absorbent pad or sand. Do not use paper towels, which can create more dust.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Wipe the spill area with a wet cloth, followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
Waste Disposal
Fluorinated organic compounds require special consideration for disposal due to their environmental persistence.
-
Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Labeling: The waste container must be labeled as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.[13]
-
Disposal Method: The final disposal must be handled by a certified hazardous waste management company. Acceptable methods for fluorinated compounds typically include high-temperature incineration in a permitted facility or disposal in a secure hazardous waste landfill.[8][14] Never dispose of this chemical down the drain or in regular trash.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
- Vertex AI Search. (2025). How to Choose PPE for Chemical Work.
- Benchchem. (n.d.).
- U.S. Environmental Protection Agency. (2024).
- Autech Industry Co.,Limited. (2024). 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylicacid.
- PubChem. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
- ChemicalBook. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid Chemical Properties.
- CymitQuimica. (n.d.). 3,3′-Difluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Benchchem. (n.d.). 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
- NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
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- PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid.
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- SlideShare. (n.d.).
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Synquest Labs. (n.d.).
- Google Patents. (n.d.).
- KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet - Biphenyl-3,3-dicarboxylic acid.
- Scribd. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - [1,1'-Biphenyl]-4,4'-dicarboxylic acid.
- Gyan Sanchay. (n.d.).
- ChemicalBook. (2022).
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - [1,1'-Biphenyl]-4-carboxylic acid.
- BLDpharm. (n.d.). 1261941-44-9|3-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
- Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
